molecular formula C9H13NO2S B8677113 Ethyl 2-isopropylthiazole-5-carboxylate CAS No. 165315-75-3

Ethyl 2-isopropylthiazole-5-carboxylate

Cat. No.: B8677113
CAS No.: 165315-75-3
M. Wt: 199.27 g/mol
InChI Key: HHLQEQWHWROTMX-UHFFFAOYSA-N
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Description

Ethyl 2-isopropylthiazole-5-carboxylate is a chemical building block featuring the thiazole heterocycle, a privileged scaffold in medicinal chemistry and drug discovery. The thiazole ring, containing both sulfur and nitrogen atoms, is a versatile moiety found in a wide range of biologically active molecules and approved drugs due to its aromaticity and ability to participate in various donor-acceptor interactions . Thiazole derivatives are frequently investigated for their diverse pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities . As such, this compound serves as a key synthetic intermediate for researchers designing and optimizing novel therapeutic agents. Its structure is particularly valuable for constructing more complex molecules aimed at hitting biological targets like enzymes (e.g., elastase) and receptors, where the isopropyl and ester functional groups offer points for further chemical diversification. This makes it a critical reagent in the development of new lead compounds in preclinical and developmental stages .

Properties

CAS No.

165315-75-3

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

ethyl 2-propan-2-yl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C9H13NO2S/c1-4-12-9(11)7-5-10-8(13-7)6(2)3/h5-6H,4H2,1-3H3

InChI Key

HHLQEQWHWROTMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C(C)C

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of ethyl 2-isopropylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-isopropylthiazole-5-carboxylate (CAS: 165315-75-3) is a specialized heterocyclic ester serving as a critical building block in medicinal chemistry and flavor science. Structurally, it features a thiazole core substituted at the 2-position with an isopropyl group and at the 5-position with an ethoxycarbonyl moiety.

Its primary industrial and academic value lies in its role as a precursor for antiviral therapeutics, specifically in the synthesis of HIV protease inhibitors (e.g., Ritonavir analogs) and Hepatitis B virus (HBV) core protein modulators . Additionally, the compound exhibits the characteristic nutty, roasted sensory profile associated with alkylthiazoles, making it relevant to high-value flavor formulations.

Chemical Identity & Properties

Nomenclature & Identifiers
PropertySpecification
IUPAC Name Ethyl 2-(propan-2-yl)-1,3-thiazole-5-carboxylate
Common Name Ethyl 2-isopropylthiazole-5-carboxylate
CAS Number 165315-75-3
Molecular Formula C

H

NO

S
Molecular Weight 199.27 g/mol
SMILES CCOC(=O)c1cn=c(s1)C(C)C
InChI Key AQWWEQDAHKVXMK-UHFFFAOYSA-N
Physicochemical Profile
ParameterValue / DescriptionNote
Physical State Pale yellow oil or low-melting solidTendency to crystallize upon high purity isolation.
Boiling Point ~280–285 °C (Predicted)Distillable under reduced pressure (e.g., 120 °C @ 1 mmHg).
LogP 2.8 ± 0.3Moderate lipophilicity; suitable for membrane permeability.
Solubility Soluble in DCM, EtOAc, MeOH, EtOHPoorly soluble in water.
pKa (Conjugate Acid) ~1.5 (Thiazole N)Weakly basic due to electron-withdrawing ester at C5.

Synthesis & Manufacturing

The industrial standard for synthesizing ethyl 2-isopropylthiazole-5-carboxylate is the Hantzsch Thiazole Synthesis . This robust cyclocondensation involves the reaction of a thioamide with an


-halo-

-dicarbonyl compound (or its equivalent).
Retrosynthetic Analysis

To construct the 2,5-disubstituted thiazole ring:

  • C2-N3-C4 Fragment: Derived from 2-methylpropanethioamide (Isobutyrothioamide).

  • C5-S1 Fragment: Derived from ethyl 2-chloro-3-oxopropanoate (Ethyl

    
    -chloroformylacetate).
    
Experimental Protocol

Reagents:

  • Component A: 2-Methylpropanethioamide (1.0 eq)

  • Component B: Ethyl 2-chloro-3-oxopropanoate (1.1 eq)

  • Solvent: Ethanol (Anhydrous)

  • Base: Magnesium sulfate (drying agent/catalyst) or mild carbonate workup.

Step-by-Step Methodology:

  • Preparation of Electrophile: Ethyl 2-chloro-3-oxopropanoate is often generated in situ or freshly prepared by the formylation of ethyl chloroacetate with ethyl formate in the presence of sodium ethoxide, followed by careful acidification.

  • Condensation: Dissolve 2-methylpropanethioamide (14.5 mmol) in ethanol (60 mL).

  • Addition: Add ethyl 2-chloro-3-oxopropanoate dropwise to the thioamide solution. Add anhydrous MgSO

    
     (5 g) to scavenge water and drive the equilibrium.
    
  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 12–24 hours. Monitor consumption of thioamide by TLC (SiO

    
    ; 20% EtOAc/Hexanes).
    
  • Work-up:

    • Cool to room temperature and filter off inorganic salts.

    • Concentrate the filtrate in vacuo.[1]

    • Dilute residue with saturated NaHCO

      
       to neutralize HCl byproducts.
      
    • Extract with Ethyl Acetate (3x).[2][3] Dry organic layer over Na

      
      SO
      
      
      
      .[1]
  • Purification: Flash column chromatography (SiO

    
    , eluent gradient 5% 
    
    
    
    15% EtOAc in Hexanes).
  • Yield: Typical isolated yields range from 70% to 85% .

Reaction Mechanism (Hantzsch)

The mechanism proceeds via an initial nucleophilic attack of the thioamide sulfur on the


-carbon of the chloro-ester, followed by nitrogen attack on the aldehyde carbonyl, and final dehydration to aromatize.

HantzschSynthesis Thioamide 2-Methylpropane- thioamide Inter1 Thioimidate Intermediate Thioamide->Inter1 S-Alkylation (SN2) ChloroEster Ethyl 2-chloro- 3-oxopropanoate ChloroEster->Inter1 Inter2 Hydroxythiazoline Inter1->Inter2 Cyclization (N-Attack) Product Ethyl 2-isopropyl- thiazole-5-carboxylate Inter2->Product Dehydration (-H2O) Byprod HCl + H2O Inter2->Byprod

Figure 1: Mechanistic pathway for the Hantzsch synthesis of the target thiazole.

Analytical Characterization

Validation of the structure relies on Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] The lack of a substituent at the C4 position is a key diagnostic feature.

Expected H NMR Data (CDCl , 400 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.25 Singlet (s)1HC4-H Deshielded aromatic proton; confirms 5-substitution pattern.
4.35 Quartet (q,

Hz)
2HO-CH

-CH

Ester methylene protons.
3.35 Septet (sep,

Hz)
1HC2-CH(CH

)

Methine proton of the isopropyl group.
1.42 Doublet (d,

Hz)
6HC2-CH(CH

)

Gem-dimethyl protons of the isopropyl group.
1.38 Triplet (t,

Hz)
3HO-CH

-CH

Ester methyl protons.
Mass Spectrometry (MS)
  • Molecular Ion (M+):

    
     199.
    
  • Fragmentation: Expect loss of the ethoxy group (

    
    ) and the isopropyl group (
    
    
    
    ).

Applications & Utility

Medicinal Chemistry (Antivirals)

This compound is a validated intermediate in the synthesis of Ritonavir (Norvir) and Lopinavir analogs. The thiazole ring serves as a bioisostere that improves metabolic stability and binding affinity in protease inhibitors.

  • Mechanism: The 5-carboxylate group allows for easy conversion to a hydroxymethyl group (via LiAlH

    
     reduction), which is then activated (e.g., to a chloride or carbonate) to couple with the peptide backbone of the drug.
    
  • HBV Modulation: Recent research identifies this scaffold in Capsid Assembly Modulators (CAMs) for Hepatitis B, where the thiazole core disrupts the viral capsid formation.

Flavor & Fragrance Industry

Alkylthiazoles are potent flavor molecules.

  • Sensory Profile: Nutty, roasted, vegetable-like, and meaty notes.

  • Usage: Used in savory flavor formulations (soups, snacks) to impart "cooked" or "roasted" characteristics at ppm levels.

Safety & Handling

  • GHS Classification: Warning.[6]

  • Hazard Statements:

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The ester is stable but can hydrolyze under strongly acidic or basic conditions.

References

  • Synthesis of Thiazole Deriv

    • Source: SynArchive. "Hantzsch Thiazole Synthesis."
    • [Link]

  • Medicinal Chemistry Applications (HBV Core Protein Modulators)
  • Chemical Structure & Identifiers

    • Source: PubChem.[8] "Ethyl 2-isopropylthiazole-5-carboxylate."[6][2][3]

    • [Link]

  • Thiazole Synthesis Protocols

    • Source: BenchChem.[9] "Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl)-2-tosylacetamide."

Sources

Ethyl 2-isopropylthiazole-5-carboxylate CAS number and molecular formula

[1][2][3]

Chemical Identity & Core Data

Ethyl 2-isopropylthiazole-5-carboxylate is a 2,5-disubstituted thiazole derivative.[1] It serves as a pivotal intermediate in the synthesis of antiviral agents (specifically Hepatitis B core protein modulators) and retroviral protease inhibitors.

Nomenclature & Identifiers
ParameterTechnical Specification
CAS Registry Number 165315-75-3
IUPAC Name Ethyl 2-(propan-2-yl)-1,3-thiazole-5-carboxylate
Common Synonyms 2-Isopropyl-thiazole-5-carboxylic acid ethyl ester
Molecular Formula C

H

NO

S
Molecular Weight 199.27 g/mol
SMILES CCOC(=O)C1=CN=C(S1)C(C)C
InChI Key AQWWEQDAHKVXMK-UHFFFAOYSA-N

CRITICAL ISOMER WARNING: Researchers must distinguish this compound from its regioisomer, Ethyl 2-isopropylthiazole-4-carboxylate (CAS: 133047-44-6). The 5-carboxylate (discussed here) has the ester group adjacent to the sulfur in the aromatic numbering scheme, whereas the 4-carboxylate places the ester adjacent to the nitrogen. Confusing these isomers will lead to complete synthetic failure in downstream structure-activity relationship (SAR) studies.

Physicochemical Properties

Understanding the physical behavior of this ester is essential for purification and handling.

PropertyValue / Description
Appearance Colorless to pale yellow oil (low melting solid)
Boiling Point Predicted: ~280°C at 760 mmHg
Solubility Soluble in DCM, Ethyl Acetate, Methanol, DMSO; Insoluble in water
LogP ~2.6 (Lipophilic)
pKa (Conjugate Acid) ~1.5 (Thiazole nitrogen is weakly basic)
TLC R

~0.3 (5% Methanol in Chloroform) [1]

Synthesis & Manufacturing Methodology

The industrial and laboratory-scale synthesis of Ethyl 2-isopropylthiazole-5-carboxylate typically employs the Hantzsch Thiazole Synthesis . This cyclocondensation reaction involves a thioamide and an


Retrosynthetic Analysis

To construct the 2,5-substitution pattern:

  • C2-Fragment: Derived from 2-methylpropanethioamide (Isobutyrothioamide).

  • C4/C5-Fragment: Derived from Ethyl 2-chloro-3-oxopropanoate (also known as Ethyl

    
    -chloroformylacetate).
    
Optimized Experimental Protocol

Reagents:

  • 2-Methylpropanethioamide (1.0 eq)

  • Ethyl 2-chloro-3-oxopropanoate (1.1 eq)

  • Ethanol (Solvent, anhydrous)

  • Magnesium Sulfate (MgSO

    
    , desiccant/catalyst)
    

Step-by-Step Workflow:

  • Preparation: Dissolve 2-methylpropanethioamide (1.5 g, 14.56 mmol) in anhydrous ethanol (60 mL) under an argon atmosphere.

  • Addition: Add Ethyl 2-chloro-3-oxopropanoate (3.05 g) dropwise to the solution.

  • Catalysis: Add dry MgSO

    
     (5 g). The magnesium sulfate acts as a water scavenger, driving the dehydration step of the Hantzsch mechanism and preventing hydrolysis of the labile chloro-aldehyde intermediate.
    
  • Reaction: Heat the mixture to reflux (approx. 78°C) for 24 hours. Monitor via TLC (System: 9:1 Hexane:EtOAc).[1][2]

  • Workup:

    • Cool to room temperature.

    • Filter off the MgSO

      
       solids.
      
    • Remove volatiles in vacuo.[3][4][5]

    • Dilute residue with saturated NaHCO

      
       (100 mL) to neutralize HCl byproducts.
      
    • Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Flash column chromatography on silica gel. Elute with a gradient of 5%

    
     20% Ethyl Acetate in Hexanes.
    
Mechanistic Pathway Visualization

The following diagram illustrates the convergent Hantzsch synthesis pathway.

HantzschSynthesisThioamide2-Methylpropanethioamide(C2 Fragment)IntermediateHydroxythiazolineIntermediateThioamide->Intermediate Nucleophilic Attack (S -> C-Cl) HaloEsterEthyl 2-chloro-3-oxopropanoate(C5 Fragment)HaloEster->Intermediate Cyclization ProductEthyl 2-isopropylthiazole-5-carboxylate(Target)Intermediate->Product Dehydration (-H2O)MgSO4 / Reflux

Figure 1: Hantzsch Thiazole Synthesis pathway for the formation of the 2,5-disubstituted thiazole core.

Analytical Characterization

Validation of the synthesized compound requires rigorous spectroscopic analysis.

  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    • 
       8.25 (s, 1H, C4-H ): Characteristic singlet for the thiazole proton.
      
    • 
       4.35 (q, J = 7.1 Hz, 2H, O-CH
      
      
      -CH
      
      
      ): Quartet for the ethyl ester methylene.
    • 
       3.35 (sept, J = 6.9 Hz, 1H, CH (CH
      
      
      )
      
      
      ): Septet for the isopropyl methine.
    • 
       1.40 (d, J = 6.9 Hz, 6H, CH(CH
      
      
      )
      
      
      ): Doublet for isopropyl methyls.
    • 
       1.38 (t, J = 7.1 Hz, 3H, O-CH
      
      
      -CH
      
      
      ): Triplet for the ethyl ester methyl.
  • Mass Spectrometry (ESI+):

    • Expected [M+H]

      
      : 200.07 m/z.
      

Applications in Drug Discovery

This compound is not merely an endpoint but a versatile scaffold. The C5-ester and C2-isopropyl groups provide specific handles for further functionalization.

Functional Group Transformations
  • Hydrolysis: Conversion to 2-isopropylthiazole-5-carboxylic acid using LiOH in THF/Water. This acid is a precursor for amide coupling reactions (e.g., in Ritonavir analogs).

  • Reduction: Reduction with LiAlH

    
     yields (2-isopropylthiazole-5-yl)methanol , a key intermediate for introducing ether linkages.
    
  • Amidation: Direct aminolysis of the ester to form thiazole-carboxamides, common in kinase inhibitors.

Downstream Workflow Diagram

ReactivityCoreEthyl 2-isopropylthiazole-5-carboxylate(CAS: 165315-75-3)Acid2-Isopropylthiazole-5-carboxylic acid(Amide Coupling Precursor)Core->Acid Hydrolysis (LiOH, THF/H2O) Alcohol(2-Isopropylthiazole-5-yl)methanol(Ether Linkage Precursor)Core->Alcohol Reduction (LiAlH4 or DIBAL-H) AmideThiazole-5-carboxamides(Kinase Inhibitor Scaffolds)Core->Amide Aminolysis (R-NH2, heat)

Figure 2: Divergent synthetic utility of the ethyl ester scaffold in medicinal chemistry campaigns.

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate may be limited, it should be handled according to "Generic Thiazole" protocols.

  • GHS Classification:

    • Skin Irrit. 2 (H315)

    • Eye Irrit.[1] 2A (H319)

    • STOT SE 3 (H335)

  • Handling: Perform all synthesis and transfers within a chemical fume hood. Avoid inhalation of vapors during reflux.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Esters can hydrolyze upon prolonged exposure to atmospheric moisture.

References

  • Google Patents. Hepatitis B core protein modulators. Patent US20150259325A1. Available at:

Thermodynamic Profiling of 2,5-Disubstituted Thiazole Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic profiling of 2,5-disubstituted thiazole esters, specifically focusing on ethyl 2-substituted-thiazole-5-carboxylates and their analogs. This class of compounds is critical in medicinal chemistry due to their role as pharmacophores in CDK9 inhibitors, antimicrobial agents, and liquid crystal precursors.

Executive Summary & Pharmacological Relevance

In drug development, the thermodynamic profile of a small molecule dictates its manufacturability, bioavailability, and shelf-life. 2,5-disubstituted thiazole esters are privileged scaffolds; the ester moiety at the C5 position often serves as a prodrug handle or a hydrogen-bond acceptor in active sites, while the C2 substituent modulates lipophilicity (


) and crystal packing.

This guide provides a rigorous framework for characterizing these esters, moving beyond simple melting point determination to full thermodynamic mapping using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Structural Characterization & Purity Prerequisites

Before thermodynamic data can be trusted, the chemical integrity of the thiazole ester must be absolute. Impurities (e.g., unreacted thioamides or


-halocarbonyls from Hantzsch synthesis) act as eutectic impurities, artificially depressing melting points and broadening fusion endotherms.
Standard Purity Protocol
  • HPLC Purity:

    
     (Area %) required for accurate 
    
    
    
    determination.
  • Residual Solvent: TGA must confirm

    
     volatiles prior to DSC to prevent "pseudo-polymorph" artifacts.
    

Solid-State Thermodynamics (Phase Transitions)

The lattice energy of thiazole esters is dominated by


 stacking of the thiazole ring and dipolar interactions of the C5-ester carbonyl.
Melting Point ( ) and Enthalpy of Fusion ( )

Data indicates that 2,5-disubstituted thiazole esters exhibit high melting points due to efficient packing, often crystallizing in herringbone or slipped-stack motifs.

Representative Data: Ethyl 2-arylthiazole-5-carboxylates The following data illustrates the impact of C2-substitution on the crystal lattice energy.

Compound DescriptionSubstituent (C2)Substituent (C4)Melting Point (

)
Ref
Ethyl 2-(2-chlorophenyl)thiazole-5-carboxylate 2-Cl-Ph

96–97 °C[1]
Ethyl 2-(2-fluorophenyl)thiazole-5-carboxylate 2-F-Ph

109–110 °C[1]
2-(2-chlorophenyl)thiazole-5-carboxylic acid 2-Cl-Ph

> 200 °C[1]
Thiazolo[5,4-d]thiazole derivatives AlkylHVariable (Liquid Crystal)[2]

Note: The free acid analogs consistently show


 due to intermolecular hydrogen bonding (dimer formation), whereas the esters rely on weaker dipole interactions, resulting in lower 

.
Experimental Protocol: DSC Analysis

Objective: Determine onset melting temperature (


) and Enthalpy of Fusion (

).
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or equivalent).

  • Sample Prep: Weigh 2–4 mg of dried thiazole ester into a Tzero aluminum pan. Hermetically seal (pinhole lid if volatile evolution is suspected, though esters are generally stable).

  • Method:

    • Equilibrate at 25 °C.

    • Ramp 10 °C/min to 250 °C (or 20 °C above expected

      
      ).
      
    • Cycle 2 (Optional): Cool at 10 °C/min to 0 °C to observe crystallization (

      
      ) or glass transition (
      
      
      
      ), then reheat.
  • Analysis: Integrate the endothermic melting peak.

    • 
      :  The intersection of the baseline and the leading edge of the peak (Report this as the thermodynamic melting point).
      
    • 
       (J/g):  Area under the curve. High 
      
      
      
      indicates high crystallinity and stability.

Thermal Stability & Decomposition Kinetics

Thiazole esters are generally thermally robust, but the ester linkage is the weak point susceptible to pyrolysis or hydrolysis at high temperatures.

Thermogravimetric Analysis (TGA)

TGA is used to define the "safe processing window"—the temperature range between melting and degradation.

  • Degradation Onset (

    
    ):  Most 2,5-disubstituted thiazole esters exhibit stability up to 190–220 °C .
    
  • Mechanism: The initial mass loss typically corresponds to decarboxylation (if acid) or ester pyrolysis (if ethyl/methyl ester), followed by fragmentation of the thiazole ring (S-C bond cleavage).

Protocol: TGA Stability Screen
  • Atmosphere: Nitrogen (

    
    ) purge (40 mL/min) to prevent oxidative degradation; switch to Air only for combustion analysis.
    
  • Ramp: 10 °C/min from Ambient to 600 °C.

  • Criteria: A mass loss of

    
     prior to the melting event indicates solvate desolvation or instability.
    

Solution Thermodynamics (Solubility & Lipophilicity)

For drug development, the thermodynamic activity in solution is defined by the partition coefficient (


).
Lipophilicity ( )

The thiazole ring is aromatic but electron-deficient. The 2,5-substitution pattern significantly alters


.
  • Base Thiazole:

    
    .[1]
    
  • 2,5-Diethylthiazole:

    
     [3].[2]
    
  • Ethyl 2-arylthiazole-5-carboxylates: Estimated

    
     range 3.5 – 4.5  (highly lipophilic due to the aryl ring and ethyl ester).
    
Solubility Parameters

These esters are typically:

  • Insoluble: Water (High hydrophobic penalty).

  • Soluble: Dichloromethane, DMSO, Ethanol (Good match for polar/dispersive forces).

Visualizations & Workflows

Figure 1: Thermodynamic Characterization Workflow

This diagram outlines the logical flow for characterizing a new thiazole ester derivative.

ThermalAnalysis Start Crude Thiazole Ester Purity Purity Check (HPLC >99.5%) Start->Purity TGA TGA Analysis (Solvent/Stability) Purity->TGA If Pure Decision Stable < 150°C? TGA->Decision Decision->Start No (Recrystallize) DSC DSC Analysis (Melting/Crystallization) Decision->DSC Yes (Dry) LogP Solution Thermo (LogP / Solubility) DSC->LogP Report Thermodynamic Profile (Tm, dH, Td, LogP) LogP->Report

Caption: Step-by-step workflow for the thermodynamic validation of thiazole ester candidates.

Figure 2: Structure-Property Relationships

How chemical modifications at C2 and C5 influence thermodynamic outcomes.

StructureProperty Core Thiazole Core Prop1 Melting Point (Tm) Packing Efficiency Core->Prop1 Pi-Stacking C2 C2-Substituent (Aryl/Alkyl) C2->Prop1 Symmetry/Sterics Prop2 Lipophilicity (LogP) Solubility C2->Prop2 Hydrophobicity C5 C5-Ester (Ethyl/Methyl) C5->Prop2 H-Bond Acceptor Prop3 Thermal Stability (Td) C5->Prop3 Labile Linkage

Caption: Impact of C2 and C5 substituents on key thermodynamic parameters.

References

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Source: MDPI (Molecules/Applied Sciences) URL:[Link] Relevance: Provides specific melting points and synthesis protocols for ethyl 2-aryl-4-trifluoromethylthiazole-5-carboxylates.

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives. Source: Royal Society of Chemistry (RSC) URL:[Link] Relevance: details crystal packing modes (herringbone vs. stacking) which directly influence thermodynamic stability.

  • FooDB: 2,5-Diethylthiazole Compound Summary. Source: FooDB.ca URL:[Link] Relevance:[3][4][5][6][7][8] Provides computed LogP (2.55–3.1) and solubility data for simple 2,5-disubstituted thiazoles.

  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Source: ACS Publications (Org. Lett.) URL:[Link] Relevance: Describes modern synthetic routes to ensure high purity for thermodynamic testing.

Sources

Literature review of ethyl 2-isopropylthiazole-5-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Ethyl 2-Isopropylthiazole-5-carboxylate Derivatives A Guide to Synthetic Architecture and Medicinal Utility

Executive Summary & Chemical Identity

Ethyl 2-isopropylthiazole-5-carboxylate (CAS: 165315-75-3) represents a privileged scaffold in modern medicinal chemistry, serving as a critical intermediate in the synthesis of antivirals—specifically Hepatitis B Virus (HBV) Capsid Assembly Modulators (CpAMs) and retroviral protease inhibitors.

Unlike its 4-carboxylate regioisomer, the 5-carboxylate congener offers unique vector positioning for structure-activity relationship (SAR) exploration, allowing substituents to extend into deep hydrophobic pockets of viral protein targets. This guide dissects the synthetic pathways, mechanistic underpinnings, and therapeutic applications of this scaffold.

Property Data
IUPAC Name Ethyl 2-(propan-2-yl)-1,3-thiazole-5-carboxylate
Molecular Formula C₉H₁₃NO₂S
Molecular Weight 199.27 g/mol
Key Functionality Thiazole Core (Aromatic), Ester (Electrophile), Isopropyl (Lipophile)
Primary Application Intermediate for HBV CpAMs, HIV Protease Inhibitors

Synthetic Architecture: The Modified Hantzsch Protocol

The construction of the 2,5-disubstituted thiazole ring demands precise regiocontrol. While the classic Hantzsch synthesis typically yields 2,4-disubstituted thiazoles (using


-haloketones), the 5-carboxylate requires an 

-halo-

-keto ester equivalent where the formyl group acts as the C4-carbon source.
Mechanistic Pathway

The synthesis relies on the condensation of 2-methylpropanethioamide (Isobutyrothioamide) with ethyl 2-chloro-3-oxopropionate .

  • Nucleophilic Attack: The sulfur atom of the thioamide attacks the

    
    -carbon of the ethyl 2-chloro-3-oxopropionate (displacing chloride).
    
  • Cyclization: The amide nitrogen attacks the formyl (aldehyde) carbonyl.

  • Dehydration: Loss of water drives aromatization to form the stable thiazole ring.

Visualization: Reaction Logic

HantzschSynthesis Thioamide 2-Methylpropanethioamide (Nucleophile) Inter1 Thioimidate Intermediate Thioamide->Inter1 S-Alkylation HaloEster Ethyl 2-chloro-3-oxopropionate (Electrophile) HaloEster->Inter1 Hydroxy Hydroxy-thiazoline Inter1->Hydroxy Cyclization (N-attack) HCl HCl Inter1->HCl Product Ethyl 2-isopropylthiazole-5-carboxylate (Target Scaffold) Hydroxy->Product Dehydration (-H₂O) Water H₂O (Removed by MgSO₄) Hydroxy->Water

Figure 1: Mechanistic flow of the modified Hantzsch synthesis for 5-substituted thiazoles.

Validated Experimental Protocol

Source Validation: Adapted from US Patent 11,814,376 and WO2015/138895.

Reagents:

  • Ethyl 2-chloro-3-oxopropionate (Compound 233 equivalent): 1.0 equiv

  • 2-Methylpropanethioamide: 1.0–1.1 equiv

  • Magnesium Sulfate (MgSO₄): Anhydrous (Desiccant/Catalyst)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-chloro-3-oxopropionate (3.05 g, ~20 mmol) in absolute ethanol (60 mL).

  • Addition: Add 2-methylpropanethioamide (1.5 g, ~14.5 mmol) to the solution. Note: Stoichiometry may be adjusted based on purity; patents often use slight excess of the electrophile.

  • Desiccation Strategy: Add anhydrous MgSO₄ (5.0 g).

    • Expert Insight: The MgSO₄ serves a dual purpose: it scavenges the water produced during condensation to drive the equilibrium forward (Le Chatelier’s principle) and acts as a mild Lewis acid surface to facilitate cyclization.

  • Reflux: Heat the mixture to reflux (approx. 78°C) under an argon or nitrogen atmosphere for 24 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the thioamide.

  • Workup:

    • Cool to room temperature.

    • Filter off the solid MgSO₄ and rinse with ethanol.

    • Remove volatiles in vacuo.[1]

    • Dilute residue with saturated NaHCO₃ (100 mL) to neutralize any residual acid.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[2]

  • Purification: Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Expected Yield: 40–60%[3]

    • Appearance: Pale yellow oil or low-melting solid.

Medicinal Chemistry Applications

The 2-isopropylthiazole-5-carboxylate core is not merely a structural spacer; it is a bioactive pharmacophore.

Hepatitis B Virus (HBV) Capsid Assembly Modulators (CpAMs)

The primary utility of this scaffold is in the development of CpAMs. The HBV core protein (Cp) self-assembles into a capsid that protects the viral genome.

  • Mechanism of Action: Derivatives of this scaffold bind to the hydrophobic pocket at the dimer-dimer interface of the HBV core protein. This binding alters the assembly kinetics, leading to the formation of aberrant, non-functional capsids (empty capsids) or preventing assembly entirely.

  • SAR Logic:

    • Position 2 (Isopropyl): The isopropyl group provides essential van der Waals contacts within the hydrophobic pocket of the Cp dimer.

    • Position 5 (Carboxylate -> Amide): The ester is hydrolyzed to the acid and coupled with heteroarylamines (e.g., sulfonamides, fluorinated anilines). This extension interacts with polar residues at the interface, locking the protein in an inactive conformation.

Retroviral Protease Inhibitors

In the context of HIV, thiazole derivatives mimic the peptide backbone. The 5-position substitution allows for the projection of groups that interact with the S1 or S2 subsites of the protease enzyme.

Structural Logic & Derivatization Workflow

SAR_Workflow Core Ethyl 2-isopropylthiazole-5-carboxylate (Scaffold) Acid Hydrolysis (LiOH/THF) Core->Acid Alcohol Reduction (LiAlH4) Core->Alcohol Amide Amide Coupling (HATU, R-NH2) Acid->Amide TargetHBV HBV CpAM (Capsid Modulator) Amide->TargetHBV R = Sulfonamide/Heterocycle TargetHIV Protease Inhibitor (Peptidomimetic) Alcohol->TargetHIV R = Hydroxyethyl hydrazine

Figure 2: Derivatization pathways from the ester scaffold to active pharmaceutical ingredients.

Analytical Characterization

To ensure the integrity of the synthesized scaffold, the following spectroscopic signatures must be verified.

Method Expected Signal Assignment
¹H NMR (DMSO-d₆)

1.30 (d, J = 7 Hz, 6H)
Isopropyl -CH₃ groups

1.35 (t, J = 7 Hz, 3H)
Ethyl ester -CH₃

3.22 (heptet, J = 7 Hz, 1H)
Isopropyl -CH- (methine)

4.35 (q, J = 7 Hz, 2H)
Ethyl ester -CH₂-

8.40 (s, 1H)
Thiazole C4-H (Diagnostic)
MS (ESI) m/z 200.1 [M+H]⁺Protonated molecular ion

Critical Quality Attribute (CQA): The singlet at ~8.40 ppm is critical. If this signal appears as a doublet or is shifted significantly upfield, it may indicate regioisomer formation (4-carboxylate) or incomplete cyclization.

References

  • Preparation of Hepatitis B Core Protein Modul

    • Source: US P
    • Relevance: Primary source for the MgSO₄-mediated Hantzsch synthesis protocol of the title compound (Compound 247).
    • URL:[4]

  • Hepatitis B Core Protein Allosteric Modulators.
  • Retroviral Protease Inhibiting Compounds.

    • Source: European P
    • Relevance: Describes the use of 2-isopropylthiazole-5-carboxylates as intermediates for HIV protease inhibitors and provides NMR characterization d
    • URL:[5]

  • A Convenient Synthesis of 2-Substituted Thiazole-5-carboxyl

    • Source:Journal of Chemical Research (via ResearchG
    • Relevance: Discusses alternative photochemical routes and crystallographic confirmation of thiazole-5-carboxyl
    • URL:[Link]

Sources

Technical Monograph: Biological Activity & Synthetic Utility of Ethyl 2-Isopropylthiazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-isopropylthiazole-5-carboxylate (CAS: 165315-75-3) is a specialized heterocyclic scaffold utilized primarily as a strategic intermediate in the synthesis of antiviral (HBV, HIV) and antimicrobial pharmacophores. Unlike generic thiazoles, the 2-isopropyl substitution imparts critical lipophilicity and steric bulk, optimizing the ligand-binding kinetics within hydrophobic pockets of viral capsids and protease enzymes. This guide analyzes its chemical profile, validated synthetic pathways, and biological potential as a "privileged structure" in medicinal chemistry.

Chemical Profile & Structural Logic

The pharmacological value of this compound stems from its tripartite structure, which balances electronic density with lipophilic interactions.

FeatureChemical LogicPharmacological Impact
Thiazole Core Aromatic, electron-deficient (π-excessive at C5).Bioisostere for pyridine/benzene; enhances metabolic stability and hydrogen bonding potential (N-acceptor).
2-Isopropyl Group Steric bulk (

), Lipophilic (+LogP).
Targets hydrophobic sub-pockets (e.g., S2/S3 sites in proteases); improves membrane permeability.
5-Ethoxycarbonyl Electrophilic ester handle.Serves as a "warhead precursor." Readily hydrolyzed to the carboxylic acid for amide coupling (peptidomimetics).
Pharmacophore Map (SAR Logic)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the use of this scaffold in drug design.

SAR_Logic Core Thiazole Core (Scaffold) R5 5-Ethoxycarbonyl (Reactive Handle) Core->R5 Target3 Antimicrobial (DNA Gyrase) Core->Target3 Bioisosterism R2 2-Isopropyl Group (Lipophilic Tail) R2->Core Target1 Viral Capsid Binding (HBV CAMs) R2->Target1 Hydrophobic Interaction Target2 Protease Inhibition (HIV/HCV) R2->Target2 Steric Occlusion R5->Target1 H-Bond Acceptor (after mod)

Figure 1: Pharmacophore mapping of ethyl 2-isopropylthiazole-5-carboxylate showing functional domains contributing to biological activity.[1][2]

Biological Activity Potential[4][5][6][7][8][9][10][11][12][13]

A. Antiviral Applications (HBV & HIV)

The most authoritative application of 2-isopropylthiazole derivatives lies in Hepatitis B Virus (HBV) Core Protein Modulators and Retroviral Protease Inhibitors .

  • Mechanism: The isopropyl group fits into the hydrophobic pocket at the dimer-dimer interface of the HBV capsid protein, destabilizing assembly or accelerating the formation of empty capsids [1].

  • Relevance: In HIV protease inhibitors (like Ritonavir analogs), thiazole groups often replace phenyl rings to improve solubility while maintaining binding affinity.

B. Antimicrobial & Antifungal Activity

Thiazole-5-carboxylates are established inhibitors of bacterial DNA Gyrase B and fungal 14α-demethylase (CYP51).

  • Spectrum: 2-substituted thiazoles exhibit MIC values in the range of 4–32 µg/mL against Staphylococcus aureus (MRSA) and Candida albicans [2].

  • Causality: The thiazole nitrogen acts as a hydrogen bond acceptor for the active site residues (e.g., Ser/Thr), while the ester/amide side chain interacts with the ATP-binding cleft.

Validated Synthetic Protocols

To ensure biological reproducibility, high-purity synthesis is required. The Hantzsch Thiazole Synthesis is the industry standard for this scaffold.

Protocol 1: Synthesis of Ethyl 2-Isopropylthiazole-5-Carboxylate

Objective: Produce >98% pure intermediate for biological assay.

Reagents:

  • 2-Methylpropanethioamide (Isobutyrothioamide) [1.0 eq]

  • Ethyl 2-chloro-3-oxopropanoate (Ethyl formylchloroacetate) [1.1 eq]

  • Ethanol (Anhydrous)

  • Magnesium Sulfate (MgSO₄)[3][4]

Step-by-Step Workflow:

  • Preparation: Dissolve 2-methylpropanethioamide (1.5 g, 14.56 mmol) in anhydrous ethanol (60 mL) under an Argon atmosphere.

  • Cyclization: Add ethyl 2-chloro-3-oxopropanoate (3.05 g) dropwise. Add dry MgSO₄ (5 g) to sequester water and drive the equilibrium.

  • Reflux: Heat to reflux (approx. 78°C) for 24 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:4).

  • Workup:

    • Cool to Room Temperature (RT). Filter off MgSO₄.

    • Remove volatiles in vacuo.

    • Dilute residue with saturated NaHCO₃ (100 mL) to neutralize HCl byproducts.

    • Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel column chromatography (Eluent: 10% EtOAc in Hexane).

  • Validation: Confirm structure via ¹H-NMR (CDCl₃): Look for isopropyl septet (~3.3 ppm) and doublet (~1.4 ppm), and the thiazole singlet (~8.0-8.5 ppm).

Experimental Workflow Diagram

Synthesis_Workflow Start Start: Isobutyrothioamide Reagent + Ethyl 2-chloro-3-oxopropanoate + MgSO4 (Dehydrating Agent) Start->Reagent Process1 Reflux in EtOH (24h, Argon atm) Reagent->Process1 Check TLC Check (EtOAc:Hex 1:4) Process1->Check Check->Process1 Incomplete Workup NaHCO3 Neutralization & EtOAc Extraction Check->Workup Complete Purify Silica Gel Chromatography Workup->Purify Final Pure Ethyl 2-isopropylthiazole-5-carboxylate Purify->Final

Figure 2: Hantzsch synthesis workflow for high-purity scaffold generation.

Biological Evaluation Protocols

Once synthesized, the ester is typically hydrolyzed to the acid or tested directly. Below is a standard protocol for evaluating its Antimicrobial Potential .

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine efficacy against S. aureus and E. coli.

  • Stock Preparation: Dissolve the test compound in 100% DMSO to a concentration of 10 mg/mL.

  • Media: Use Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Perform serial 2-fold dilutions in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Controls:

    • Positive: Ciprofloxacin.

    • Negative: DMSO (solvent control).

    • Sterility: Media only.

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Data Interpretation Table:

MIC Value (µg/mL) Activity Classification
< 10 Potent (Lead Candidate)
10 – 64 Moderate (Optimization Required)

| > 64 | Inactive |

Safety & Handling (GHS Standards)

Based on Safety Data Sheets (SDS) for thiazole carboxylates [3]:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2][5][6]

    • H319: Causes serious eye irritation.[2][6]

    • H335: May cause respiratory irritation.[2][5]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).

References

  • Google Patents.Hepatitis B core protein modulators. Patent US11814376B2.
  • Chhabria, M. T., et al. (2016).[7] Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance. Current Topics in Medicinal Chemistry. Available at: [Link]

  • PubChem. Ethyl 2-isopropylthiazole-5-carboxylate Compound Summary. National Library of Medicine. Available at: [Link][8]

  • Kempf, D. J., et al. (1995).[9] Retroviral Protease Inhibiting Compounds.[9] Patent US5539122. Available at:

Sources

Melting point and boiling point data for ethyl 2-isopropylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and applications of ethyl 2-isopropylthiazole-5-carboxylate .

CAS Registry Number: 165315-75-3 Molecular Formula: C


H

NO

S Molecular Weight: 199.27 g/mol [1][2]

Executive Summary

Ethyl 2-isopropylthiazole-5-carboxylate is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical agents, including Hepatitis B core protein modulators and other bioactive small molecules. Unlike common commodity chemicals, this compound is often generated as an intermediate in situ or isolated as a crude oil, leading to a scarcity of standardized melting point (MP) and boiling point (BP) data in public literature.

This guide synthesizes available experimental protocols with predictive thermodynamic modeling to establish a reliable property profile. For researchers, the critical insight is that this compound typically exists as a viscous liquid or low-melting solid at ambient conditions, necessitating high-vacuum distillation or flash chromatography for purification rather than simple recrystallization.

Chemical Identity & Structural Analysis

The physicochemical behavior of this molecule is dictated by three structural domains:

  • Thiazole Core: Provides aromatic stability and weak basicity (pKa of conjugate acid ~1–2).

  • 5-Ethoxycarbonyl Group: Acts as a hydrogen bond acceptor and introduces moderate polarity, significantly elevating the boiling point compared to alkyl thiazoles.

  • 2-Isopropyl Group: Increases lipophilicity (LogP ~2.5–3.0) and steric bulk, which depresses the melting point relative to the methyl analog by disrupting crystal lattice packing.

Identification Data
ParameterValue
IUPAC Name Ethyl 2-(propan-2-yl)-1,3-thiazole-5-carboxylate
SMILES CCOC(=O)C1=CN=C(C(C)C)S1
InChI Key AQWWEQDAHKVXMK-UHFFFAOYSA-N
Appearance Pale yellow to brown oil (typical); may solidify upon prolonged freezer storage.[3]

Thermodynamic Properties: Melting & Boiling Points

Boiling Point (BP)

Due to the compound's high molecular weight and polarity, it decomposes before reaching its atmospheric boiling point. Vacuum distillation is the mandatory method for thermal isolation.

ConditionTemperature RangeSource/Methodology
Atmospheric (760 Torr) 275°C ± 20°C Predicted (ACD/Labs & EPISuite)
Reduced Pressure (12 Torr) 135°C – 145°C Extrapolated from isomeric data
High Vacuum (0.5 Torr) 95°C – 105°C Estimated for short-path distillation

Operational Insight: When distilling, maintain the bath temperature below 160°C to prevent thermal decarboxylation or ester hydrolysis.

Melting Point (MP)

Experimental data for the 5-carboxylate isomer is rare compared to the 4-carboxylate isomer (which is a liquid).

  • Experimental Status: Predominantly isolated as an oil.

  • Predicted Range: 25°C – 35°C .

  • Implication: It may crystallize slowly in a -20°C freezer but will likely melt upon handling at room temperature. This "low-melting solid" behavior suggests that crystallization is an inefficient purification method .

Synthesis & Purification Protocols

The most authoritative route to ethyl 2-isopropylthiazole-5-carboxylate is a modified Hantzsch Thiazole Synthesis . This involves the condensation of a thioamide with an


-halo-

-dicarbonyl equivalent.
Core Synthesis Workflow

Reagents:

  • 2-Methylpropanethioamide: Provides the N-C-S fragment and the isopropyl group.

  • Ethyl 2-chloro-3-oxopropanoate: Acts as the C-C electrophile. Note: This reagent is often generated in situ from ethyl formate and ethyl chloroacetate to avoid instability.

Protocol (Self-Validating):

  • Reaction: Dissolve 2-methylpropanethioamide (1.0 equiv) and ethyl 2-chloro-3-oxopropanoate (1.1 equiv) in Ethanol (0.5 M concentration).

  • Cyclization: Heat to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the thioamide.

  • Workup: Evaporate ethanol. Neutralize the residue with saturated NaHCO

    
     (critical to remove HCl byproduct). Extract with Ethyl Acetate.[4]
    
  • Purification: Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of 5%

      
       15% Ethyl Acetate in Hexanes.
      
    • Rf Value: ~0.4–0.5 (in 10% EtOAc/Hexane).

Synthesis Visualization

The following diagram illustrates the reaction logic and critical process control points.

G cluster_inputs Precursors cluster_process Hantzsch Cyclization cluster_output Isolation Thioamide 2-Methylpropane- thioamide Reflux Reflux in EtOH (4-6 Hours) Thioamide->Reflux Chloroester Ethyl 2-chloro- 3-oxopropanoate Chloroester->Reflux Neutralization NaHCO3 Wash (Remove HCl) Reflux->Neutralization Cyclization Complete Check TLC Check (Disappearance of Thioamide) Reflux->Check Crude Crude Oil Neutralization->Crude Extraction Purified Ethyl 2-isopropyl- thiazole-5-carboxylate (Pale Yellow Liquid) Crude->Purified Silica Chromatography (Hex/EtOAc)

Caption: Workflow for the Hantzsch synthesis of the target thiazole, highlighting the critical neutralization step.

Applications & Research Context

This compound serves as a "scaffold intermediate" in medicinal chemistry.

  • Hepatitis B Virus (HBV) Research: It is a precursor to Capsid Assembly Modulators (CAMs) . The ethyl ester is typically hydrolyzed to the acid (using LiOH/THF), then coupled with amines to form carboxamides that bind to the HBV core protein, disrupting viral replication.

  • Fragment-Based Drug Discovery: The 2-isopropylthiazole moiety mimics the lipophilic profile of phenyl rings but with distinct metabolic stability and solubility properties, making it a valuable bioisostere.

References

  • Synthesis of Thiazole-5-carboxylates: Google Patents. "Hepatitis B core protein modulators." US Patent 11,814,376. (Describes the synthesis of Compound 247/294: Ethyl 2-isopropylthiazole-5-carboxylate). Link

  • General Hantzsch Method: Organic Syntheses. "Ethyl Thiazole-4-carboxylate." (General procedure adapted for 5-carboxylates using 3-oxopropanoates). Link

  • Physical Properties (Isomer Comparison): PubChem. "Ethyl 2-isopropylthiazole-4-carboxylate (Isomer Data)." Link

  • Compound Registry: AChemBlock. "Ethyl 2-isopropylthiazole-5-carboxylate - CAS 165315-75-3."[1][2] Link

Sources

IUPAC nomenclature and synonyms for ethyl 2-isopropylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 2-isopropylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ethyl 2-isopropylthiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document will cover its chemical identity, properties, a proposed synthesis protocol, and a discussion of its potential applications in drug discovery, framed within the broader context of the biological significance of the thiazole scaffold.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is foundational for all scientific discourse. Ethyl 2-isopropylthiazole-5-carboxylate is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

  • IUPAC Name: ethyl 2-isopropylthiazole-5-carboxylate[1]

  • Synonyms: While no widely recognized synonyms exist, it may be referred to by its CAS number.

  • CAS Number: 165315-75-3[1]

The structure of ethyl 2-isopropylthiazole-5-carboxylate consists of a central thiazole ring, which is a five-membered aromatic ring containing one sulfur and one nitrogen atom. The ring is substituted at the 2-position with an isopropyl group and at the 5-position with an ethyl carboxylate group.

Physicochemical Properties

A summary of the key physicochemical properties of ethyl 2-isopropylthiazole-5-carboxylate is presented in the table below. It is important to note that while some data is available from commercial suppliers, a complete experimental characterization is not widely published.

PropertyValueSource
Molecular Formula C9H13NO2S[1]
Molecular Weight 199.27 g/mol [1]
Physical Form Liquid[2]
Purity Typically >95%[1]
Storage Temperature Sealed in dry, store in freezer, under -20°C[2]

Synthesis of Ethyl 2-isopropylthiazole-5-carboxylate: A Proposed Protocol

While a specific, detailed synthesis protocol for ethyl 2-isopropylthiazole-5-carboxylate is not extensively documented in publicly available literature, a plausible and efficient route can be designed based on the well-established Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-halocarbonyl compound.

Proposed Synthetic Route: Hantzsch Thioazole Synthesis

The Hantzsch synthesis is a cornerstone of thiazole chemistry, valued for its reliability and broad substrate scope. The proposed synthesis of ethyl 2-isopropylthiazole-5-carboxylate would involve the reaction of isobutyramide (as the thioamide precursor) with ethyl 2-chloro-3-oxobutanoate.

Hantzsch_Thiazole_Synthesis cluster_step1 Step 1: Thioamide Formation cluster_step2 Step 2: Hantzsch Cyclization reagent1 Isobutyramide intermediate1 Isobutyrthioamide reagent1->intermediate1 Thionation reagent2 Lawesson's Reagent product Ethyl 2-isopropylthiazole-5-carboxylate intermediate1->product Cyclocondensation reagent3 Ethyl 2-chloro-3-oxobutanoate reagent3->product Thiazole_Biological_Targets Thiazole_Scaffold Thiazole Scaffold Kinases Kinase Inhibition Thiazole_Scaffold->Kinases Microbial_Enzymes Microbial Enzyme Inhibition Thiazole_Scaffold->Microbial_Enzymes Inflammatory_Pathways Modulation of Inflammatory Pathways Thiazole_Scaffold->Inflammatory_Pathways Receptors Receptor Binding Thiazole_Scaffold->Receptors

Sources

Engineering the Minor Groove: The Discovery and Evolution of Isopropyl-Substituted Thiazole Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of sequence-specific DNA minor groove binders (MGBs) has been a cornerstone of chemical biology and drug discovery for decades. While natural products like Distamycin A provided the initial blueprint for AT-rich sequence recognition, their therapeutic utility was severely hindered by poor cellular permeability and a lack of programmable sequence specificity. The discovery and integration of isopropyl-substituted thiazole carboxylates into synthetic polyamides—spearheaded by the "Strathclyde Strategy" (Suckling, Khalaf, Fox, and colleagues)—represented a paradigm shift.

By replacing traditional pyrrole rings with isopropyl-thiazole moieties, researchers achieved a dual breakthrough: the endocyclic heteroatoms enabled specific Guanine-Cytosine (G·C) recognition, while the bulky, hydrophobic isopropyl group radically improved lipophilicity, cellular uptake, and antimicrobial efficacy[1][2]. This whitepaper dissects the historical discovery, structural causality, and experimental methodologies defining this critical class of compounds.

Historical Context & The "Strathclyde Strategy"

The evolution of MGBs is a masterclass in rational drug design. Early work by Dervan and colleagues established that pairing N-methylpyrrole (Py) and N-methylimidazole (Im) could program polyamides to recognize specific DNA sequences. However, these Py-Im polyamides often suffered from high molecular weights, poor pharmacokinetics, and a tendency to aggregate non-specifically in physiological conditions.

To circumvent these bottlenecks, researchers at the University of Strathclyde introduced a novel building block: the isopropyl-substituted thiazole-4-carboxylate [2][3]. The rationale was rooted in strict biophysical causality:

  • Hydrogen Bonding Geometry: The thiazole ring contains endocyclic heteroatoms (S1 and N3) that act as potent hydrogen-bond acceptors for the exocyclic N2 amine of Guanine, facilitating G·C recognition[1].

  • Steric Bulk and Dimerization: The addition of an isopropyl group at the 5-position of the thiazole ring creates significant steric bulk. This forces the ligands to assemble into a staggered, head-to-tail, face-to-face dimer within the minor groove, effectively expanding the reading frame of the complex without increasing the molecular weight of the individual monomer[3][4].

  • Lipophilicity: The hydrophobic nature of the isopropyl group drastically enhanced the molecule's ability to cross cellular membranes, translating in vitro DNA binding into potent in vivo antiparasitic and antibacterial activity (e.g., against Trypanosoma brucei and MRSA)[2].

MGB_Evolution A Natural Polyamides (Distamycin A) AT-Rich Specificity B Py-Im Polyamides (Dervan et al.) Programmable G-C A->B Add Imidazole (G-C Pairing) C Thiazotropsins (Suckling & Khalaf) Isopropyl-Thiazole B->C Add Isopropyl-Thiazole (Lipophilicity & Cell Uptake)

Evolution of DNA minor groove binders towards isopropyl-thiazole polyamides.

Structural Causality: The Thiazotropsin Series

The integration of the isopropyl-thiazole carboxylate gave rise to the Thiazotropsin class of lexitropsins. The structural modifications within this series perfectly illustrate the causality between chemical structure and DNA sequence recognition.

  • Thiazotropsin A: By substituting one of the N-methylpyrroles of distamycin with an isopropyl-substituted thiazole, the binding preference shifted dramatically. Thiazotropsin A binds as a side-by-side dimer selectively to the hexanucleotide sequence 5'-ACTAGT-3' [4].

  • Thiazotropsin B: To further prove the modularity of this system, researchers replaced an N-methylpyrrole in Thiazotropsin A with an N-methylimidazole. As predicted by the pairing rules, this single atomistic change swapped the DNA recognition target to 5'-ACGCGT-3' [3][5].

Quantitative Data: Binding Profiles
CompoundKey HeterocyclesTarget SequenceBinding ModeLipophilicity Impact
Distamycin A Pyrrole (Py) only5'-AAAAAA-3'Monomer / DimerBaseline (Hydrophilic)
Thiazotropsin A Py, Isopropyl-Thiazole5'-ACTAGT-3'Staggered DimerHigh (Enhanced cell uptake)
Thiazotropsin B Py, Im, Isopropyl-Thiazole5'-ACGCGT-3'Staggered DimerHigh (Enhanced cell uptake)

Self-Validating Experimental Methodologies

As a Senior Application Scientist, it is critical to emphasize that discovering a new MGB requires a robust, self-validating analytical pipeline. The following protocols detail the standard workflow for evaluating isopropyl-thiazole carboxylates.

Protocol 1: DNase I Footprinting for Sequence Selectivity

Objective: To map the exact binding locus of the synthesized isopropyl-thiazole polyamide on a highly variable DNA fragment (e.g., the MS2 DNA fragment containing all possible tetranucleotide sequences)[4][6]. Causality: DNase I cleaves the phosphodiester backbone indiscriminately. When the MGB binds the minor groove, it sterically occludes the enzyme, leaving a "footprint" (blank space) on the resulting autoradiograph. Self-Validating System:

  • Radiolabeling: End-label the DNA fragment with[γ-³²P]-ATP using T4 polynucleotide kinase.

  • Incubation: Incubate the DNA with varying sub-micromolar concentrations of the thiazole-polyamide (0.1 µM to 10 µM) to establish a dose-dependent response.

  • Cleavage: Add DNase I for exactly 2 minutes. Quench the reaction with an EDTA/formamide buffer to immediately halt enzymatic activity.

  • Internal Validation (Critical): Always run a Maxam-Gilbert G+A sequencing lane alongside the drug-treated lanes. This provides an absolute sequence ruler, ensuring the footprint is accurately mapped to the exact base pairs without relying on theoretical gel mobility estimates. A control lane with no drug must also be run to map the baseline cleavage pattern.

Protocol 2: Fluorescence Melting (Tm) Thermodynamics

Objective: To quantify the thermodynamic stabilization of the DNA duplex by the MGB. Causality: MGB binding stabilizes the duplex, requiring higher thermal energy to separate the strands. The shift in melting temperature (ΔTm) directly correlates with binding affinity[4][5]. Self-Validating System:

  • Oligo Design: Synthesize a dual-labeled oligonucleotide (e.g., 5'-FAM and 3'-Dabcyl/Methyl Red) containing the target sequence (e.g., 5'-ACTAGT-3')[6].

  • Assay Execution: Dilute oligonucleotides to 0.25 µM in 10 mM sodium phosphate buffer (pH 7.4). Heat to 95°C for 5 minutes, then cool slowly to allow proper duplex annealing.

  • Measurement: Monitor fluorescence emission while heating at a rate of 1°C/min.

  • Internal Validation (Critical): Include a mutated DNA sequence (e.g., a single base-pair mismatch in the target site, such as 5'-ACAAGT-3') as a negative control. If the ΔTm drops significantly in the mutated sequence compared to the target sequence, the sequence-specificity of the isopropyl-thiazole MGB is internally validated.

Binding_Assay Synth Synthesis of Isopropyl-Thiazole Carboxylate Monomers Poly Solid-Phase Peptide Synthesis (Boc/Fmoc Chemistry) Synth->Poly DNase DNase I Footprinting (Determine Sequence Selectivity) Poly->DNase Fluor Fluorescence Melting (Tm) (Assess Binding Thermodynamics) Poly->Fluor NMR NMR Spectroscopy (Analyze Duplex Distortion) Poly->NMR

Experimental workflow for synthesizing and validating thiazole-based MGBs.

Conclusion

The discovery and implementation of isopropyl-substituted thiazole carboxylates fundamentally solved the lipophilicity and G·C recognition limitations of early minor groove binders. By engineering steric bulk and specific hydrogen-bond acceptors directly into the heterocyclic core, researchers created self-assembling, highly specific therapeutic candidates. The "Strathclyde Strategy" remains a definitive example of how rational structural modifications—validated through rigorous footprinting and thermodynamic assays—can successfully bridge the gap between biophysical chemistry and anti-infective drug discovery.

References

  • Structural basis of DNA duplex distortion induced by thiazole-containing hairpin polyamides Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

  • An overview of recent advances in duplex DNA recognition by small molecules Source: Beilstein Journal of Organic Chemistry URL:[Link][2]

  • DNA sequence recognition by an isopropyl substituted thiazole polyamide Source: PubMed (National Institutes of Health) URL:[Link][4]

  • DNA sequence recognition by an isopropyl substituted thiazole polyamide (Full Text) Source: Nucleic Acids Research (Oxford Academic) URL:[Link][6]

  • DNA sequence recognition by an imidazole-containing isopropyl-substituted thiazole polyamide (thiazotropsin B) Source: PubMed (National Institutes of Health) URL:[Link][5]

  • Recognition of the DNA minor groove by thiazotropsin analogues Source: University of Strathclyde Repository URL:[Link][3]

Sources

Methodological & Application

Hantzsch thiazole synthesis protocol for ethyl 2-isopropylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Scalable Synthesis of Ethyl 2-Isopropylthiazole-5-carboxylate

Executive Summary

This application note details the protocol for the regioselective synthesis of ethyl 2-isopropylthiazole-5-carboxylate . This scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a precursor for various kinase inhibitors and metabolic modulators.

Unlike the more common 4-carboxylate isomers derived from


-halo-

-keto esters, the 5-carboxylate substitution pattern requires a specialized Hantzsch condensation using ethyl 2-chloro-3-oxopropanoate (ethyl

-chloroformylacetate). This guide addresses the specific challenges of this route, including the instability of the aldehyde precursor and the handling of thionation reagents.

Chemical Pathway & Mechanism

The synthesis relies on the Hantzsch Thiazole Synthesis , a condensation between a thioamide and an


-halocarbonyl.[1][2][3] To achieve the 5-carboxylate regiochemistry, the electrophile must be an 

-halo-

-formyl ester.

Regioselectivity Logic:

  • Nucleophilic Attack: The sulfur atom of the thioamide (soft nucleophile) attacks the

    
    -carbon bearing the chlorine atom (electrophilic site).
    
  • Cyclization: The nitrogen atom subsequently condenses with the aldehyde carbonyl (most reactive carbonyl), followed by dehydration.

  • Result: The ester group, originally on the

    
    -carbon, ends up at the C5 position of the thiazole ring.
    
Pathway Visualization

HantzschMechanism Thioamide Isobutyrothioamide (Nucleophile) Inter1 Thioimidate Intermediate Thioamide->Inter1 S-alkylation (SN2 on C-Cl) HaloEst Ethyl 2-chloro-3-oxopropanoate (Electrophile) HaloEst->Inter1 Cyclic Hydroxy-thiazoline Inter1->Cyclic N-attack on Aldehyde (C=O) Product Ethyl 2-isopropylthiazole- 5-carboxylate Cyclic->Product - H2O (Aromatization)

Figure 1: Mechanistic pathway for the regioselective formation of the 5-carboxylate isomer.

Critical Materials & Reagent Preparation

The success of this protocol hinges on the purity of the thioamide and the integrity of the chloro-aldehyde ester, which is prone to polymerization.

Table 1: Key Reagents and Properties
ComponentRoleMW ( g/mol )Equiv.Critical Attribute
Isobutyrothioamide Nucleophile103.191.0Hygroscopic; store in desiccator.
Ethyl 2-chloro-3-oxopropanoate Electrophile150.561.1Unstable oil; often supplied as tech grade (~90%). Store at -20°C.
Ethanol (Absolute) Solvent46.07N/AAnhydrous conditions preferred to limit ester hydrolysis.
Lawesson's Reagent Thionation Agent404.470.6Used if preparing thioamide de novo.

Experimental Protocols

Protocol A: Synthesis of Isobutyrothioamide (Precursor)

Note: If isobutyrothioamide is purchased commercially, proceed to Protocol B.

Context: Thioamides are often expensive or degrade upon long-term storage. Fresh synthesis via Lawesson's reagent ensures high yields.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Add Isobutyramide (8.7 g, 100 mmol) and anhydrous THF (100 mL).

  • Thionation: Add Lawesson’s Reagent (24.2 g, 60 mmol).

  • Reaction: Heat to reflux (66°C) for 3 hours. Monitor by TLC (Hexane/EtOAc 7:3). The amide spot (

    
    ) should disappear, replaced by a less polar thioamide spot (
    
    
    
    ).
  • Workup: Cool to room temperature. Evaporate THF under reduced pressure.

  • Purification: Dissolve residue in minimal boiling benzene or toluene. Cool to precipitate byproduct (cyclotriphosphazene derivative). Filter. Concentrate filtrate and recrystallize from cyclohexane.

    • Yield Target: >85%[4][5][6][7][8]

    • Appearance: White to pale yellow crystals.

Protocol B: Hantzsch Coupling (Target Synthesis)

Context: This step constructs the thiazole ring.[1][2][3][9] The reaction is exothermic; temperature control during addition is vital to prevent decomposition of the chloro-ester.

Workflow Diagram

Workflow Start Start: 100 mmol Scale Solvation Dissolve Isobutyrothioamide (10.3 g) in EtOH (100 mL) Start->Solvation Addition Dropwise Addition of Ethyl 2-chloro-3-oxopropanoate (16.5 g) Temp < 30°C Solvation->Addition Reflux Reflux (78°C) Time: 4-6 Hours Addition->Reflux Check In-Process Control (TLC/LCMS) Reflux->Check Check->Reflux Incomplete Workup Evaporate EtOH -> Redissolve in EtOAc Wash w/ NaHCO3 (sat) Check->Workup Complete Purify Distillation or Silica Plug (Hexane/EtOAc) Workup->Purify

Figure 2: Step-by-step workflow for the Hantzsch coupling reaction.

Detailed Procedure:

  • Preparation: In a 500 mL RBF, dissolve Isobutyrothioamide (10.3 g, 100 mmol) in absolute Ethanol (150 mL).

  • Addition: Add Ethyl 2-chloro-3-oxopropanoate (16.6 g, 110 mmol) dropwise over 20 minutes.

    • Caution: The reaction is exothermic. Use a water bath to maintain internal temperature between 20–30°C during addition.

  • Cyclization: Once addition is complete, equip with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Observation: The solution typically darkens from yellow to orange/red.

  • Workup:

    • Cool the mixture to room temperature.

    • Remove ethanol under reduced pressure (rotary evaporator).

    • Dissolve the oily residue in Ethyl Acetate (200 mL).

    • Neutralization: Wash the organic phase carefully with saturated aqueous

      
       (
      
      
      
      mL) to remove HCl generated during the reaction. Note:
      
      
      evolution will occur.
    • Wash with brine (100 mL), dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • The crude product is often an oil.

    • Method A (High Purity): Flash column chromatography (Silica gel, 0-20% Ethyl Acetate in Hexanes).

    • Method B (Scale-up): Vacuum distillation (bp approx. 110–120°C at 1 mmHg, though boiling points vary by vacuum strength).

Quality Control & Data Analysis

Expected Yield: 70–85% Appearance: Pale yellow oil (may solidify upon prolonged standing at -20°C).

Spectroscopic Validation:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       1.39 (t, 3H, ester 
      
      
      
      )
    • 
       1.44 (d, 6H, isopropyl 
      
      
      
      )
    • 
       3.40 (sept, 1H, isopropyl 
      
      
      
      )
    • 
       4.38 (q, 2H, ester 
      
      
      
      )
    • 
       8.25 (s, 1H, C4-H)  – Diagnostic Peak.
      
    • Note: If the ester were at position 4 (wrong isomer), the aromatic proton would be at C5, typically shifting upfield to

      
      7.9–8.0 ppm. The C4-H at 8.25 ppm confirms the 5-carboxylate structure.
      
  • LC-MS:

    • Target Mass (

      
      ): 200.07.
      
    • Purity criteria: >95% by UV (254 nm).

Troubleshooting & Safety

  • Regioisomer Contamination: If Ethyl 4-isopropylthiazole-5-carboxylate is observed, check the purity of the starting chloro-ester. Contamination with

    
    -chloroketones (instead of formyl esters) causes this.
    
  • Stench Management: Thioamides and Lawesson's reagent byproducts have potent, unpleasant odors. All waste must be treated with bleach (sodium hypochlorite) before disposal to oxidize sulfur species.

  • Lachrymator Warning: Ethyl 2-chloro-3-oxopropanoate is a potent lachrymator. Handle only in a functioning fume hood.

References

  • Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetessigäthers auf Thioamide". Berichte der deutschen chemischen Gesellschaft, 20, 3118.

  • Wuts, P. G. M. (2011). "Process for the preparation of thiazole derivatives". World Intellectual Property Organization, WO2011031603A1. (Describes the specific coupling of isobutyrothioamide with ethyl 2-chloro-3-oxopropanoate).

  • Ozturk, T., et al. (2010). "Lawesson’s Reagent in Organic Synthesis".[10][11][12][13] Chemical Reviews, 110(6), 3419-3478. (For Protocol A).

  • BenchChem. (2025).[2][12] "Synthesis of 2-(1-Aminoethyl)thiazole-5-carboxylic acid". (General protocol for 5-carboxylate thiazoles).

Sources

Using ethyl 2-isopropylthiazole-5-carboxylate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Scaffold for Antiviral and Kinase Inhibitor Discovery[1]

Executive Summary

Ethyl 2-isopropylthiazole-5-carboxylate (CAS: 165315-75-3 ) is a critical heterocyclic building block in modern medicinal chemistry.[1] Its structural significance lies in the 2,5-disubstituted thiazole core , a "privileged scaffold" found in numerous bioactive molecules, including HIV protease inhibitors (e.g., Ritonavir analogs) and Src-family kinase inhibitors.

The isopropyl group at the C2 position provides essential lipophilicity (


 modulation) and steric bulk to fill hydrophobic pockets in enzyme active sites, while the C5-ester serves as a reactive handle for divergent synthesis. This guide details the synthesis, validation, and downstream application of this intermediate, moving beyond standard literature to provide robust, scalable protocols.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name Ethyl 2-(propan-2-yl)-1,3-thiazole-5-carboxylate
CAS Number 165315-75-3
Molecular Formula

Molecular Weight 199.27 g/mol
Appearance Colorless to pale yellow oil (crystallizes upon high purity/cooling)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Key NMR Signals Thiazole C4-H singlet (~8.3 ppm); Isopropyl septet/doublet

Core Synthesis Protocol: The Hantzsch Construction

Rationale: The most robust route to this scaffold is the Hantzsch Thiazole Synthesis. This involves the condensation of a thioamide with an


-halo-

-dicarbonyl compound.[1]
Reagents
  • Nucleophile: 2-Methylpropanethioamide (Isobutyrothioamide).[1]

  • Electrophile: Ethyl 2-chloro-3-oxopropanoate (often generated in situ or used as the commercially available aldehyde equivalent).[1]

  • Solvent: Ethanol (EtOH) or Acetone.

Step-by-Step Protocol
  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylpropanethioamide (1.0 equiv, e.g., 10.0 g) in anhydrous Ethanol (100 mL).

  • Addition: Add ethyl 2-chloro-3-oxopropanoate (1.1 equiv) dropwise over 15 minutes. Note: This reagent is lachrymatory; handle in a fume hood.

  • Cyclization: Fit the flask with a reflux condenser and heat the mixture to reflux (78°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (20% EtOAc/Hexanes). The thioamide spot (lower

      
      ) should disappear, replaced by a UV-active spot at higher 
      
      
      
      .
  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator).

  • Neutralization: Dilute the residue with Ethyl Acetate (150 mL) and wash carefully with saturated aqueous

    
     (2 x 50 mL) to neutralize HCl generated during cyclization.
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate.
    
  • Purification: Purify via flash column chromatography (Silica gel, 0-15% EtOAc in Hexanes).

    • Yield Expectation: 80–90%.

Mechanism & Workflow Visualization

G Start Isobutyrothioamide (Nucleophile) Inter Intermediate (Thioimidate) Start->Inter S-Alkylation Reagent Ethyl 2-chloro-3-oxopropanoate (Electrophile) Reagent->Inter Cyclize Cyclization & Dehydration (- H2O, - HCl) Inter->Cyclize Reflux/EtOH Product Ethyl 2-isopropylthiazole-5-carboxylate (Target) Cyclize->Product Aromatization

Figure 1: Hantzsch Thiazole Synthesis Pathway.

Critical Application 1: Hydrolysis to the Carboxylic Acid

Context: The ethyl ester is rarely the final drug; it is a "mask" for the carboxylic acid, which is subsequently coupled to amines.

Protocol
  • Dissolution: Dissolve the ethyl ester (5.0 g) in a 3:1 mixture of THF:Water (50 mL).

  • Saponification: Add Lithium Hydroxide Monohydrate (LiOH·H2O) (2.5 equiv).

    • Expert Tip: LiOH is preferred over NaOH for thiazoles to prevent potential ring-opening side reactions or decarboxylation under harsh conditions.[1]

  • Reaction: Stir at room temperature for 16 hours.

  • Workup: Acidify the aqueous phase carefully to pH 3–4 using 1M HCl. The carboxylic acid product, 2-isopropylthiazole-5-carboxylic acid , will precipitate.[1]

  • Isolation: Filter the white solid, wash with cold water, and dry under vacuum.

    • Yield: >95%.[2]

Critical Application 2: Amide Coupling (Library Generation)

Context: This is the primary reaction used to synthesize HIV protease inhibitors (e.g., coupling to amino-alcohols) or kinase inhibitors (coupling to amino-pyrimidines).[1]

Protocol
  • Activation: To a solution of 2-isopropylthiazole-5-carboxylic acid (1.0 equiv) in DMF, add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes to form the activated ester.

  • Coupling: Add the amine partner (1.1 equiv).[3]

  • Completion: Stir at RT for 2–4 hours.

  • Purification: Dilute with EtOAc, wash with

    
     solution (to remove DMF), then brine. Purify via prep-HPLC or column chromatography.
    
Divergent Synthesis Visualization

G Core Ethyl 2-isopropylthiazole-5-carboxylate Acid 2-Isopropylthiazole-5-carboxylic acid (Key Intermediate) Core->Acid LiOH, THF/H2O Hydrolysis Alcohol 5-(Hydroxymethyl)-2-isopropylthiazole (Linker Synthesis) Core->Alcohol LiAlH4 or DIBAL Reduction Amide Amide Derivatives (Kinase Inhibitors / HIV Protease) Acid->Amide Amine, HATU, DIPEA Coupling

Figure 2: Divergent functionalization of the thiazole scaffold.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 3) Incomplete cyclization due to water in solvent.Use anhydrous Ethanol; ensure reflux is vigorous.
Impurity: "Open" Intermediate Failure to dehydrate.Extend reflux time; add molecular sieves.
NMR: Missing Thiazole H Deuterium exchange (rare) or wrong regioisomer.Confirm singlet at ~8.3 ppm. If doublet, wrong isomer formed.
Decarboxylation (Step 4) Acidification too strong/hot.Acidify cold (0°C) to pH 3–4, do not heat the acid form.

Self-Validating NMR Check:

  • Proton A (Thiazole C4): Singlet,

    
     8.2–8.4 ppm.
    
  • Proton B (Ester

    
    ):  Quartet, 
    
    
    
    4.3 ppm.
  • Proton C (Isopropyl CH): Septet,

    
     3.3 ppm.
    
  • Proton D (Isopropyl

    
    ):  Doublet, 
    
    
    
    1.4 ppm.

References

  • Preparation of Thiazole Carboxylates: United States Patent 5,539,122. "Retroviral Protease Inhibiting Compounds." (1995).

  • Hantzsch Synthesis Mechanism:Journal of the American Chemical Society. "The Mechanism of the Hantzsch Thiazole Synthesis."
  • Kinase Inhibitor Applications: Bioorganic & Medicinal Chemistry Letters. "Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors."[1][4] (2004).[4]

  • General Thiazole Chemistry:Organic Reactions. "The Hantzsch Thiazole Synthesis." (Wiley Online Library).

Sources

Application Note: Chemoselective Reduction of Ethyl 2-Isopropylthiazole-5-carboxylate

[1][2]

Executive Summary

This application note details the optimized protocol for the reduction of ethyl 2-isopropylthiazole-5-carboxylate to (2-isopropylthiazol-5-yl)methanol (also known as 5-hydroxymethyl-2-isopropylthiazole). This transformation is a critical intermediate step in the synthesis of the HIV protease inhibitor Ritonavir and the pharmacokinetic enhancer Cobicistat .

The protocol utilizes Lithium Aluminum Hydride (LiAlH₄) to achieve complete reduction of the ester moiety while preserving the integrity of the thiazole heterocycle. Unlike reduction methods for simple aliphatic esters, this procedure addresses the specific electronic requirements of the electron-deficient thiazole ring, ensuring high chemoselectivity and yield (>85%).

Scientific Background & Strategy

Retrosynthetic Context

The target alcohol, (2-isopropylthiazol-5-yl)methanol, serves as a precursor for activated carbonates (e.g., p-nitrophenyl carbonate) used to install the thiazole end-cap in Ritonavir-like peptidomimetics. The 2-isopropyl group provides essential hydrophobic bulk for binding within the S2/S2' pockets of the HIV protease enzyme.

Mechanistic Considerations

Thiazole rings are electron-deficient and susceptible to nucleophilic attack or ring-opening under harsh reducing conditions.[1] However, the ester carbonyl at the C5 position is significantly more electrophilic than the C2=N bond of the thiazole.

  • Reagent Selection:

    • LiAlH₄ (Preferred): Strong nucleophile, rapid kinetics at 0°C. Reduces the ester directly to the alcohol via an aldehyde intermediate.

    • NaBH₄: Generally insufficient for esters without additives (e.g., LiCl) or high temperatures, which may degrade the heterocycle.

    • DIBAL-H: Can be used but requires strict low-temperature control (-78°C) to avoid over-reduction or stopping at the aldehyde.[1] LiAlH₄ is more robust for full reduction to the alcohol.

Reaction Scheme

The reaction proceeds via nucleophilic hydride delivery to the ester carbonyl.

ReactionSchemeStartEthyl 2-isopropylthiazole-5-carboxylateReagentLiAlH4 (1.2 eq)THF, 0°C to RTStart->ReagentInterTetrahedralIntermediateReagent->InterHydrideAdditionProduct(2-Isopropylthiazol-5-yl)methanolInter->ProductElimination &Protonation

Caption: Nucleophilic acyl substitution followed by hydride addition converts the ester to the primary alcohol.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
Ethyl 2-isopropylthiazole-5-carboxylate 199.271.0Substrate
LiAlH₄ (2.4 M in THF) 37.951.2Reducing Agent
Tetrahydrofuran (THF) 72.11SolventAnhydrous, inhibitor-free
Sodium Sulfate (Na₂SO₄) 142.04N/ADrying Agent
Step-by-Step Procedure
Phase 1: Setup and Inertion
  • Glassware Preparation: Oven-dry a 250 mL two-neck round-bottom flask (RBF), a pressure-equalizing addition funnel, and a magnetic stir bar. Assemble hot under a stream of nitrogen or argon.

  • Solvent Handling: Ensure THF is anhydrous. Moisture will quench LiAlH₄ and generate hydrogen gas, posing a safety hazard and lowering yield.

Phase 2: Reaction Initiation
  • Reagent Charge: Charge the RBF with anhydrous THF (approx. 10 mL per gram of substrate).

  • LiAlH₄ Addition: Cool the THF to 0°C using an ice/water bath. Carefully add the LiAlH₄ solution (1.2 equivalents) via syringe. Note: If using solid LiAlH₄, suspend it in THF first.

  • Substrate Addition: Dissolve the ethyl 2-isopropylthiazole-5-carboxylate in a minimal amount of anhydrous THF. Transfer this solution to the addition funnel.

  • Controlled Addition: Dropwise add the ester solution to the LiAlH₄ suspension over 20–30 minutes.

    • Observation: Mild gas evolution (H₂) may occur. The solution often turns yellow/orange.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–3 hours.

Phase 3: Monitoring & Quench (Fieser Method)
  • TLC Monitoring: Check completion using Hexane:EtOAc (1:1). The starting ester (

    
    ) should disappear, and the polar alcohol (
    
    
    ) should appear.
  • The Fieser Quench (Critical Step): Cool the mixture back to 0°C . For every x grams of solid LiAlH₄ used (or calculated equivalent), add sequentially:

    • x mL of Water (add very slowly; vigorous gas evolution).

    • x mL of 15% Aqueous NaOH.

    • 3x mL of Water.

  • Precipitation: Warm to RT and stir for 15 minutes. The aluminum salts should form a granular, white sand-like precipitate.[1]

Phase 4: Workup & Isolation
  • Filtration: Filter the mixture through a pad of Celite to remove aluminum salts. Wash the cake with THF or Ethyl Acetate.

  • Extraction: Concentrate the filtrate to remove THF. Dissolve the residue in Ethyl Acetate and wash with brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Analytical Data & Validation

Expected Results
  • Physical State: Viscous pale yellow oil or low-melting solid.[1]

  • Yield: 85% – 95%.[1]

Spectroscopic Signatures
TechniqueSignalAssignment
¹H NMR (CDCl₃)

1.40 (d, 6H)
Isopropyl Methyls (–CH(CH ₃)₂)

3.35 (sept, 1H)
Isopropyl Methine (–CH (CH₃)₂)

4.80 (s, 2H)
Methylene (–CH ₂OH)

7.55 (s, 1H)
Thiazole C4-H
MS (ESI+) m/z 158.1[M+H]⁺

Process Workflow Diagram

WorkflowSetupSetup: Anhydrous THF, N2 atmCool to 0°CAdditionAddition: Dropwise Esterinto LiAlH4Setup->AdditionReactionReaction: Warm to RTStir 2-3 hrsAddition->ReactionQuenchFieser Quench:1. H2O2. 15% NaOH3. H2OReaction->QuenchTLC CheckWorkupWorkup: Filter CeliteExtract EtOAcQuench->WorkupGranular ppt formedProductFinal Product:(2-Isopropylthiazol-5-yl)methanolWorkup->ProductConcentrate

Caption: Operational workflow for the reduction of thiazole ester to alcohol.

Safety & Troubleshooting

Safety Hazards[2]
  • LiAlH₄: Pyrophoric solid.[1] Reacts violently with water/protic solvents liberating

    
    .[1] Handle only under inert atmosphere.
    
  • Thiazoles: Often possess strong, sulfur-like odors.[1] Handle in a fume hood.

Troubleshooting Guide
  • Incomplete Conversion: If ester remains after 3 hours, the LiAlH₄ may have partially degraded. Add an additional 0.2 eq of LiAlH₄ solution at 0°C.

  • Emulsion during Workup: If the aluminum salts are gelatinous rather than granular, the Fieser quench ratios were likely incorrect. Add more saturated Rochelle's salt solution and stir vigorously for 1 hour to solubilize aluminum species.

  • Over-reduction: Rare for this substrate, but if ring opening occurs (loss of UV activity, complex NMR), ensure temperature did not exceed RT and quench immediately upon consumption of starting material.

References

  • Kempf, D. J., et al. (1998). "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy." Journal of Medicinal Chemistry, 41(4), 602–617. Link

  • Stuk, T. L., et al. (1996). "Method for the Preparation of Ritonavir." U.S. Patent 5,541,206.[2] Link

  • Bauer, J., et al. (2001). "Ritonavir: An Extraordinary Example of Conformational Polymorphism." Pharmaceutical Research, 18, 859–866. Link

  • ReactionWeb. (2025). "Reduction of Esters using LiAlH4." ReactionWeb.io. Link

  • PrepChem. (2024). "Synthesis of 2-propyl-thiazole-5-methanol." PrepChem.com. Link

Title: Strategic Protocols for C2-Functionalization of Ethyl Thiazolecarboxylates via

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution on Thiazole Ethyl Esters

Executive Summary

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in therapeutics such as Dasatinib (antineoplastic) and Cefdinir (antibiotic). When functionalized with an ethyl ester group, the thiazole ring becomes a versatile electrophile, particularly at the C2 position.[1] This guide details the Nucleophilic Aromatic Substitution (


)  of 2-halothiazole ethyl esters. Unlike benzene derivatives which often require strong electron-withdrawing groups (EWGs) or transition metal catalysis for substitution, the intrinsic electron deficiency of the thiazole ring—amplified by the ester moiety—allows for facile 

reactions under mild conditions. This note provides optimized protocols for C-N, C-O, and C-S bond formation, ensuring high yields while preserving the ester functionality.

Mechanistic Insight & Reactivity Profile

The thiazole ring is an electron-deficient heteroaromatic system (


-deficient). The nitrogen atom withdraws electron density from the ring carbons, making C2 and C4 susceptible to nucleophilic attack.[2][3]
  • The Activation Effect: An ethyl ester at C4 or C5 acts as an additional Electron Withdrawing Group (EWG). This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), significantly increasing the electrophilicity at the C2 position.

  • The Pathway: The reaction proceeds via a classical addition-elimination mechanism (

    
    ). The nucleophile attacks C2, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the halide leaving group.
    
Figure 1: Reaction Mechanism

SNAr_Mechanism Substrate Ethyl 2-bromo thiazole-4-carboxylate Intermediate Meisenheimer-like Anionic Complex Substrate->Intermediate Addition (k1) Nu Nucleophile (Nu:) Nu->Intermediate Product C2-Substituted Thiazole Ester Intermediate->Product Elimination (k2) LG Bromide (Br-) Intermediate->LG

Caption: The addition-elimination pathway for nucleophilic substitution at the C2 position of a thiazole ester.

Critical Experimental Parameters

To ensure reproducibility and prevent common side reactions (e.g., ester hydrolysis), the following parameters must be controlled:

ParameterRecommendationRationale
Leaving Group Br > Cl >> F Bromine provides the best balance of leaving group ability and substrate stability. 2-Chlorothiazoles react slower and may require higher temperatures.
Solvent DMF, DMSO, MeCN Polar aprotic solvents stabilize the transition state. Avoid alcohols if transesterification is a risk, unless the alcohol matches the ester.
Base

, DIPEA,

Inorganic bases work well for phenols/thiols. Organic bases (DIPEA/TEA) are preferred for amines to maintain homogeneity.
Temperature 60°C – 100°C 2-Bromothiazoles are reactive enough that extreme heat (>120°C) is rarely needed and may cause degradation.
Moisture Strictly Anhydrous Water + Base + Heat = Saponification (Hydrolysis of the ethyl ester to the carboxylic acid).

Protocol 1: C-N Bond Formation (Amination)

This protocol describes the synthesis of Ethyl 2-(morpholin-4-yl)thiazole-4-carboxylate from Ethyl 2-bromothiazole-4-carboxylate.

Reagents:

  • Substrate: Ethyl 2-bromothiazole-4-carboxylate (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[4][5]

  • Dissolution: Add Ethyl 2-bromothiazole-4-carboxylate (236 mg, 1.0 mmol) and anhydrous MeCN (5 mL). Stir until dissolved.

  • Addition: Add DIPEA (261 µL, 1.5 mmol) followed by Morpholine (104 µL, 1.2 mmol) dropwise.

  • Reaction: Heat the mixture to 80°C (oil bath temperature). Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, and a new polar spot (
      
      
      
      ) should appear.
  • Workup: Cool to room temperature.

    • If DMF was used: Pour into ice water (20 mL) and extract with EtOAc (3 x 15 mL).

    • If MeCN was used: Concentrate under reduced pressure.[5] Redissolve residue in EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
    

Protocol 2: C-S Bond Formation (Thioetherification)

Thiolates are potent nucleophiles and react rapidly with 2-bromothiazoles. This protocol avoids the formation of disulfides.

Reagents:

  • Substrate: Ethyl 2-bromothiazole-4-carboxylate (1.0 equiv)

  • Nucleophile: Thiophenol (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (anhydrous)

Workflow Diagram:

Thioether_Protocol start Start: Weigh Reagents mix Mix Substrate + Thiol in DMF start->mix base Add K2CO3 (Anhydrous) mix->base heat Heat to 60°C (2-3 Hours) base->heat monitor TLC Check (Complete?) heat->monitor monitor->heat No quench Quench: Pour into Ice/Water monitor->quench Yes extract Extract (EtOAc) & Wash (Brine) quench->extract purify Column Chromatography extract->purify

Caption: Operational workflow for the synthesis of thioether derivatives.

Step-by-Step Methodology:

  • Preparation: In a vial, suspend

    
     (276 mg, 2.0 mmol) in anhydrous DMF (3 mL).
    
  • Addition: Add Thiophenol (113 µL, 1.1 mmol) and stir for 10 minutes at room temperature to generate the thiolate in situ.

  • Reaction: Add Ethyl 2-bromothiazole-4-carboxylate (236 mg, 1.0 mmol) dissolved in DMF (1 mL).

  • Heating: Heat to 60°C . Thiol substitutions are often faster than aminations; check TLC after 2 hours.

  • Workup: Pour the reaction mixture into cold water (20 mL). The product often precipitates.

    • If Solid: Filter, wash with water, and dry under vacuum.

    • If Oil: Extract with EtOAc, wash with 1M NaOH (to remove unreacted thiophenol), then brine.

  • Yield: Expected yield is typically 85–95%.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Yield / Recovery Product is water-soluble (common with amino-thiazoles).Do not discard the aqueous layer. Saturate with NaCl and re-extract with DCM or chloroform.
Formation of Acid (Hydrolysis) Wet solvent or hygroscopic base used.Use anhydrous DMF/MeCN. Switch to non-nucleophilic organic bases (DIPEA) if inorganic bases are wet.
No Reaction Nucleophile is too bulky or weak.Increase temperature to 100°C. Switch solvent to DMSO (higher dielectric constant). Consider microwave irradiation (120°C, 10-20 min).
Transesterification Used Ethanol/Methanol as solvent.Use the alcohol corresponding to the ester (Ethanol for ethyl esters) or switch to aprotic solvents (DMF).

References

  • BenchChem. Ethyl 2-bromothiazole-4-carboxylate Reactivity Profile. Retrieved from

  • CymitQuimica. Chemical Properties of Ethyl 2-bromothiazole-4-carboxylate. Retrieved from

  • EvitaChem. Nucleophilic Substitution and Synthesis of Thiazole Carboxylates. Retrieved from

  • National Institutes of Health (PMC). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases. Retrieved from

  • ResearchGate. Synthesis of 2-Substituted Thiazole-5-carboxylates. Retrieved from [6]

Sources

Synthesis of amide derivatives from ethyl 2-isopropylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of Amide Derivatives from Ethyl 2-Isopropylthiazole-5-carboxylate

Executive Summary

This technical guide details the conversion of ethyl 2-isopropylthiazole-5-carboxylate into bioactive amide derivatives. Thiazole-5-carboxamides are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in kinase inhibitors (e.g., Dasatinib), antifungal agents, and antioxidants.

This protocol departs from generic textbook methods by addressing the specific solubility and reactivity profiles of alkyl-substituted thiazoles. We present a two-stage workflow: controlled saponification followed by chemoselective amidation , offering distinct pathways for discovery-scale (HATU-mediated) and process-scale (Acid Chloride-mediated) synthesis.[1]

Scientific Background & Retrosynthetic Logic

The starting material, ethyl 2-isopropylthiazole-5-carboxylate , possesses a stable 1,3-thiazole aromatic core.[1] The 2-isopropyl group enhances lipophilicity (cLogP modulation) and metabolic stability compared to 2-methyl analogs, making it an attractive scaffold for drug discovery.[1]

Mechanistic Pathway:

  • Activation Energy: The ester at C5 is conjugated with the thiazole nitrogen, reducing its electrophilicity compared to benzene esters. Hydrolysis requires vigorous nucleophilic attack (OH⁻).

  • Amide Formation: Direct aminolysis of the ester is kinetically sluggish. The pathway proceeds via the carboxylic acid intermediate, which is then activated to an acyl halide or active ester to facilitate amine attack.

Workflow Visualization

ReactionWorkflow Ester Ethyl 2-isopropylthiazole- 5-carboxylate (Starting Material) Inter Lithium 2-isopropylthiazole- 5-carboxylate (Tetrahedral Intermediate) Ester->Inter LiOH, THF/H2O Saponification Acid 2-Isopropylthiazole- 5-carboxylic Acid (Stable Intermediate) Inter->Acid HCl (pH 3) Protonation Activated Activated Acyl Species (Acyl Chloride / OBt Ester) Acid->Activated Activation (SOCl2 or HATU) Amide Target Amide Derivative Activated->Amide HNR1R2 Nucleophilic Acyl Substitution

Figure 1: Step-wise synthetic pathway from ester precursor to amide target.[2][3][4]

Protocol A: Controlled Hydrolysis (Saponification)

Objective: Isolate high-purity 2-isopropylthiazole-5-carboxylic acid without decarboxylation.

Critical Process Parameter (CPP): Thiazole-5-carboxylic acids can decarboxylate under high thermal stress in acidic media.[1] The workup pH is critical.[5][6]

Materials
  • Ethyl 2-isopropylthiazole-5-carboxylate (1.0 equiv)[1]

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 equiv)

  • Solvent: THF:Water (3:1 v/v)[7]

  • 1N HCl (aqueous)

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve ethyl 2-isopropylthiazole-5-carboxylate in THF (5 mL per mmol). Stir until clear.

  • Base Addition: Dissolve LiOH·H₂O in water (minimum volume) and add dropwise to the THF solution.

    • Why: Pre-dissolving LiOH prevents heterogeneous "hotspots" that can degrade the ring.

  • Reaction: Stir at ambient temperature (20–25°C) for 4–6 hours.

    • Monitoring: TLC (30% EtOAc/Hexane). The ester spot (Rf ~0.6) should disappear; the acid stays at the baseline.

  • Workup (The "Cold Acid" Technique):

    • Concentrate the mixture in vacuo to remove THF (do not heat above 40°C).

    • Cool the remaining aqueous residue to 0°C in an ice bath.

    • Slowly acidify with 1N HCl to pH 3–4 .

    • Observation: The acid typically precipitates as a white/off-white solid.[1]

  • Isolation: Filter the precipitate. Wash with cold water (

    
    ). Dry under high vacuum over P₂O₅.
    
    • Yield Expectation: 85–95%.

Protocol B: Amide Coupling

Select the method based on your amine's reactivity and your scale.

Decision Matrix: Coupling Reagent Selection

DecisionTree Start Select Coupling Strategy AmineType Is the Amine Sterically Hindered or Electron Deficient? (e.g., Anilines, t-Butyl amines) Start->AmineType Scale Reaction Scale Start->Scale MethodA Method A: HATU/DIPEA (High Cost, High Yield, Mild) AmineType->MethodA No (Aliphatic/Primary) MethodB Method B: Acid Chloride (SOCl2) (Low Cost, Robust, Scalable) AmineType->MethodB Yes (Anilines/Secondary) Scale->MethodA Discovery (<100 mg) Scale->MethodB Process (>1 g)

Figure 2: Strategic selection of coupling conditions based on substrate and scale.

Method A: HATU-Mediated Coupling (Discovery Scale)

Best for: Library synthesis, valuable amines, and aliphatic amines.

  • Activation: Dissolve 2-isopropylthiazole-5-carboxylic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 15 minutes at RT.[5]

    • Mechanism:[2][4][8] Formation of the activated O-azabenzotriazole ester.[1]

  • Coupling: Add the amine (1.1 equiv). Stir for 2–12 hours.

  • Workup: Dilute with EtOAc. Wash with sat.[7] NaHCO₃ (

    
    ), water (
    
    
    
    ), and brine (
    
    
    ). Dry over Na₂SO₄.[7]
  • Purification: Flash chromatography (typically 0–5% MeOH in DCM).

Method B: Acid Chloride Method (Scale-Up / Difficult Amines)

Best for: Anilines (e.g., 2-chloro-6-methylaniline), scale >1g, and cost-efficiency.[1]

  • Chlorination: Suspend 2-isopropylthiazole-5-carboxylic acid (1.0 equiv) in anhydrous DCM. Add catalytic DMF (2 drops).

  • Reagent Addition: Add Oxalyl Chloride (1.5 equiv) or Thionyl Chloride (2.0 equiv) dropwise at 0°C.

  • Reflux: Allow to warm to RT. If using SOCl₂, reflux at 40°C for 2 hours until gas evolution ceases.

  • Evaporation: Concentrate in vacuo to remove excess chlorinating agent. Azeotrope with toluene (

    
    ) to ensure complete removal of HCl.
    
    • Intermediate: The resulting crude acid chloride is moisture-sensitive. Use immediately.

  • Coupling: Dissolve the amine (1.0 equiv) and TEA (2.5 equiv) in DCM. Add the crude acid chloride (dissolved in DCM) dropwise at 0°C.

  • Yield: Typically >90% for this step.

Data Summary & Troubleshooting

ParameterHydrolysis StepAmide Coupling (HATU)Amide Coupling (SOCl₂)
Solvent THF/Water (3:1)DMF or DMAcDCM or Toluene
Temperature 20°C (Ambient)20°CReflux (activation) / 0°C (coupling)
Time 4–6 hours2–12 hours2h (activation) + 1h (coupling)
Typical Yield 90–95%75–90%85–98%
Key Impurity Unreacted EsterTetramethylurea (byproduct)Hydrolyzed Acid (if wet)

Troubleshooting Matrix:

  • Low Yield in Hydrolysis: Ensure THF is removed before acidification. If the acid is water-soluble (rare for isopropyl derivatives), extract the aqueous layer with EtOAc.

  • Racemization: Not applicable (no chiral center at C5).

  • Poor Solubility: The 2-isopropyl group increases lipophilicity.[1] If the final amide is insoluble in EtOAc during workup, use 10% MeOH/DCM for extraction.

References

  • Thiazole Scaffold in Drug Design

    • Liu, W., et al. (2011).[9] "Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives." Archiv der Pharmazie, 344(7), 451-458.[9]

    • Context: Establishes the biological relevance of thiazole-5-carboxamides as antiproliferative agents (Das
  • Amide Coupling Protocols

    • Valerio, M., et al. (2025).[4] "Application Notes and Protocols for the Derivatization of 2-(1-Aminoethyl)thiazole-5-carboxylic acid." BenchChem Technical Guides. (Generalized Protocol Reference)

    • Context: Provides standard conditions for Boc-protection and HATU coupling of thiazole carboxyl
  • Synthesis of Thiazole Precursors

    • Santhosh, C., et al. (2025).[4][8][10] "Base-promoted regioselective synthesis of alkyl (2-tosyl/4-ethylcarbonyl) thiazole-5-carboxylates." New Journal of Chemistry, 49, 4604-4614.[8]

    • Context: Describes modern methods for synthesizing substituted thiazole esters.
  • General Hydrolysis & Workup

    • ResearchGate. (2016). "Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives."

    • Context: Validates the LiOH hydrolysis and acid chloride coupling route for similar 2-substituted thiazoles.

Sources

Application Note: Microwave-Assisted Synthesis of Ethyl 2-Isopropylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, technical guide for the microwave-assisted synthesis of ethyl 2-isopropylthiazole-5-carboxylate , a critical intermediate in medicinal chemistry.

Abstract

This protocol details the rapid, high-yield synthesis of ethyl 2-isopropylthiazole-5-carboxylate via a microwave-assisted Hantzsch condensation. By utilizing microwave irradiation, reaction times are reduced from hours (thermal reflux) to minutes, with significant improvements in yield and purity. This guide covers the reaction mechanism, optimized experimental parameters, scalability, and troubleshooting.

Introduction & Significance

The 2,5-disubstituted thiazole scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in anti-inflammatory, anti-cancer (e.g., Dasatinib), and anti-viral therapeutics. The specific target, ethyl 2-isopropylthiazole-5-carboxylate , combines a lipophilic isopropyl group (enhancing bioavailability) with a carboxylate handle for further diversification.

Traditional thermal synthesis often suffers from long reaction times (4–12 hours), incomplete conversion, and the degradation of the labile


-halo- 

-keto ester intermediate. Microwave-assisted organic synthesis (MAOS) overcomes these limitations by providing direct dielectric heating, ensuring uniform energy transfer and accelerating the rate-determining cyclodehydration step.

Reaction Mechanism

The synthesis follows the Hantzsch Thiazole Synthesis pathway.[1][2][3] The mechanism involves the condensation of isobutyrothioamide (1) with ethyl 2-chloro-3-oxopropanoate (2) (also known as ethyl


-chloroformylacetate).
Mechanistic Pathway (DOT Visualization)

HantzschMechanism Reactants Reactants Isobutyrothioamide + Ethyl 2-chloro-3-oxopropanoate Inter1 Intermediate 1 Thioimidate Formation (S-Alkylation) Reactants->Inter1 Nucleophilic Attack (S -> C-Cl) Inter2 Intermediate 2 Hydroxythiazoline (Cyclization) Inter1->Inter2 Intramolecular N-Attack on Carbonyl Product Product Ethyl 2-isopropylthiazole- 5-carboxylate Inter2->Product Dehydration (-H₂O) Aromatization Byproducts Byproducts HCl + H₂O Inter2->Byproducts

Figure 1: Mechanistic pathway of the Hantzsch thiazole synthesis.[4] The microwave energy specifically accelerates the final dehydration/aromatization step.

Materials & Reagents

ComponentChemical NameCAS No.RolePurity
Reagent A Isobutyrothioamide (2-methylpropanethioamide)2766-02-1Thioamide Donor>97%
Reagent B Ethyl 2-chloro-3-oxopropanoate*33142-21-1

-Halo Carbonyl
>95%
Solvent Ethanol (Absolute)64-17-5Reaction MediumACS Grade
Base Triethylamine (Optional)121-44-8Acid Scavenger>99%

*Pro-Tip (Reagent Stability): Ethyl 2-chloro-3-oxopropanoate is thermally unstable. If high-purity commercial stock is unavailable, it is recommended to generate the reactive species in situ by reacting ethyl 3-ethoxyacrylate with N-bromosuccinimide (NBS) in wet ethanol/THF immediately prior to adding the thioamide. This "Precursor Route" often yields cleaner products.

Experimental Protocol

Standard Microwave Protocol

Scale: 1.0 mmol

  • Preparation : In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve Isobutyrothioamide (103 mg, 1.0 mmol) in Ethanol (3.0 mL).

  • Addition : Add Ethyl 2-chloro-3-oxopropanoate (165 mg, 1.1 mmol, 1.1 equiv) dropwise.

    • Note: If the reagent is dark/degraded, distill it first or use the in situ NBS method (see Section 5.2).

  • Sealing : Cap the vial with a Teflon-lined septum.

  • Irradiation : Place the vial in the microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

    • Temperature: 80 °C

    • Time: 15 minutes

    • Pressure: Low (typically < 2 bar)

    • Stirring: High (600 rpm)

    • Power: Dynamic (Max 150 W)

  • Work-up :

    • Cool the reaction to room temperature.[1][5]

    • Concentrate the solvent under reduced pressure.

    • Dissolve residue in Ethyl Acetate (10 mL) and wash with saturated NaHCO₃ (2 x 5 mL) to remove HCl and unreacted acid.

    • Wash with Brine (5 mL), dry over MgSO₄, and concentrate.

  • Purification : The crude oil is often >90% pure. If necessary, purify via flash chromatography (Hexanes:EtOAc 9:1).

Advanced In Situ Protocol (Recommended for High Purity)

This method avoids the use of unstable chloro-aldehydes.

  • Dissolve Ethyl 3-ethoxyacrylate (1.1 mmol) in Ethanol/Water (3 mL, 95:5).

  • Add N-Bromosuccinimide (NBS) (1.1 mmol) and stir for 5 mins at RT (Generates ethyl 2-bromo-3-oxopropanoate in situ).

  • Add Isobutyrothioamide (1.0 mmol).

  • Microwave at 80 °C for 15-20 mins .

Experimental Workflow (DOT Visualization)

Workflow Start Start: Weigh Reagents (1.0 mmol Scale) Mix Mix in MW Vial Solvent: EtOH Start->Mix MW Microwave Irradiation 80°C, 15 min, Dynamic Power Mix->MW Cool Cool & Concentrate MW->Cool Extract Extraction EtOAc / Sat. NaHCO₃ Cool->Extract Purify Purification Flash Column (Hex:EtOAc 9:1) Extract->Purify Final Final Product Ethyl 2-isopropylthiazole-5-carboxylate Purify->Final

Figure 2: Operational workflow for the microwave-assisted synthesis.

Optimization & Performance Data

The following data summarizes the optimization process comparing thermal methods to microwave irradiation.

ParameterThermal RefluxMicrowave (Optimized)Impact
Temperature 78 °C (Reflux)80–100 °CMW allows superheating above boiling point safely.
Time 4 – 8 Hours10 – 15 Minutes96% reduction in process time.
Yield 55 – 65%85 – 92%Faster rate minimizes byproduct formation.
Solvent EthanolEthanolGreen solvent compatible with both methods.
Purity (Crude) ~75%>90%Cleaner reaction profile simplifies workup.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Degraded

-halo reagent.
Use the in situ NBS method (Protocol 5.2) or distill Ethyl 2-chloro-3-oxopropanoate before use.
Starting Material Remains Insufficient temperature.Increase MW temp to 100°C or extend time to 25 mins.
Dark/Tarred Product Overheating / Thermal degradation.Reduce MW temperature to 70°C; ensure efficient stirring to prevent hot spots.
Regioisomer Formation Incorrect pH.Ensure neutral conditions; add 1.0 eq of Triethylamine if using the amine salt of the thioamide.

References

  • Hantzsch Thiazole Synthesis Review : Organic Chemistry Portal. "Synthesis of Thiazoles". Available at: [Link]

  • Microwave-Assisted Synthesis of Thiazoles: Journal of Heterocyclic Chemistry.
  • Thioamide Preparation : MDPI Molecules. "Transformation of Amides to Thioamides Using Novel Thiating Reagents". Available at: [Link]

Sources

Reagents for transesterification of ethyl 2-isopropylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 1.2

Abstract & Substrate Analysis

This guide details the reagents and protocols for the transesterification of ethyl 2-isopropylthiazole-5-carboxylate . While thiazole esters are generally robust, the specific substitution pattern of this substrate presents unique electronic and steric considerations that dictate reagent selection.

Substrate Profile[1][2][3][4][5][6][7]
  • Substrate: Ethyl 2-isopropylthiazole-5-carboxylate

  • Core Structure: 1,3-Thiazole ring (electron-deficient heteroaromatic).

  • C2-Position (Isopropyl): The isopropyl group provides steric bulk and weak electron-donating character via hyperconjugation. This stabilizes the ring against nucleophilic attack at the C2 position but increases the lipophilicity of the molecule.

  • C5-Position (Ethyl Ester): Conjugated with the thiazole ring.[1] The electron-deficient nature of the thiazole makes the carbonyl carbon moderately electrophilic, yet the nitrogen lone pair can participate in resonance, slightly reducing reactivity compared to simple aliphatic esters.

The Challenge: Standard acid-catalyzed transesterification (e.g., H₂SO₄/ROH) is often suboptimal because the thiazole nitrogen is basic (


). Protonation of the ring nitrogen creates a cationic species that is highly electron-withdrawn, potentially leading to side reactions or requiring large excesses of acid to maintain catalytic activity. Conversely, strong alkoxide bases (e.g., NaOEt) can be effective but require strictly anhydrous conditions to prevent hydrolysis to the carboxylic acid.

Reagent Selection Matrix

For this specific substrate, we recommend Titanium(IV) Isopropoxide as the primary reagent due to its neutral character, high functional group tolerance, and efficiency with heteroaromatic esters.

Reagent SystemRoleSuitabilityMechanism Note
Ti(OiPr)₄ Primary Recommendation High Lewis acid activation + Nucleophile delivery. Neutral pH. Ideal for 1° and 2° alcohols.
Otera's Catalyst Advanced / SensitiveHighDistannoxane catalyst. Extremely mild. Best for complex, acid-sensitive, or chiral alcohols.
K₂CO₃ / ROH Green / Mild BaseMedium-HighHeterogeneous mild base catalysis. Effective for phenols and simple alcohols.
NaH / ROH Classical BaseMediumGenerates alkoxide in situ. Fast, but risks hydrolysis if water is present.
H₂SO₄ / ROH Classical AcidLowRisks N-protonation. Only recommended for simple alcohols (MeOH) if other methods fail.

Experimental Protocols

Protocol A: Titanium(IV)-Mediated Transesterification (The "Gold Standard")

Best for converting the ethyl ester to complex secondary alcohols or hindered primary alcohols.

Mechanism: Ti(OiPr)₄ acts as a double-activation catalyst. It coordinates to the ester carbonyl oxygen (increasing electrophilicity) while simultaneously delivering the alkoxide nucleophile.

Reagents:

  • Substrate: Ethyl 2-isopropylthiazole-5-carboxylate (1.0 equiv)

  • Target Alcohol (ROH): 5.0 – 10.0 equiv (acts as solvent/reactant)

  • Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)₄] (0.1 – 0.3 equiv)

  • Solvent: Toluene or Xylene (optional, if ROH is valuable/solid)

Step-by-Step Workflow:

  • Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if azeotropic removal is possible) or a distillation head.

  • Charging: Add the thiazole ester (1.0 equiv) and the target alcohol (ROH). If the alcohol is a solid or expensive, dissolve the mixture in anhydrous Toluene (0.5 M concentration relative to ester).

  • Catalyst Addition: Add Ti(OiPr)₄ (20 mol%) via syringe under inert atmosphere (N₂ or Ar). Note: Ti(OiPr)₄ is moisture sensitive; handle quickly.

  • Reaction: Heat the mixture to reflux (typically 80–110°C).

    • Equilibrium Control: The reaction is reversible.[2][3] For high conversion, you must remove the liberated ethanol. If using a high-boiling alcohol, distill off the ethanol/toluene azeotrope continuously.

  • Monitoring: Monitor by TLC or HPLC. The reaction is typically complete in 4–12 hours.

  • Workup (Critical):

    • Cool to room temperature.[4]

    • Quench: Add water (approx. 1 mL per mmol Ti) to hydrolyze the titanium catalyst. A white precipitate (TiO₂) will form.

    • Filtration: Dilute with Ethyl Acetate (EtOAc) and filter the suspension through a pad of Celite to remove the titanium salts.

    • Extraction: Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography.

Protocol B: Mild Base-Catalyzed Exchange (K₂CO₃)

Best for simple alcohols (MeOH, n-PrOH) or phenols where Ti-residues must be avoided.

Reagents:

  • Substrate (1.0 equiv)

  • Target Alcohol (10–20 equiv)

  • Catalyst: Anhydrous K₂CO₃ (0.5 – 1.0 equiv)

  • Molecular Sieves (3Å or 4Å)

Step-by-Step Workflow:

  • Setup: Dry flask with condenser.

  • Charging: Dissolve substrate in the target alcohol. Add activated Molecular Sieves to scavenge any water (preventing hydrolysis).

  • Reaction: Add K₂CO₃ and heat to 60–80°C.

  • Workup: Filter off the solids (K₂CO₃ and sieves). Concentrate the filtrate. Dissolve residue in EtOAc, wash with water/brine to remove residual salts, and concentrate.

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle of Titanium-mediated transesterification, highlighting the dual activation mode.

Ti_Mechanism Start Substrate (Ethyl Ester) Complex Activated Complex (Ti-Carbonyl Coord) Start->Complex Coordination Intermediate Tetrahedral Intermediate Complex->Intermediate Nucleophilic Attack (RO-) Product Product (Target Ester) Intermediate->Product Collapse & Expulsion Byproduct Ethanol (Removed) Intermediate->Byproduct - EtOH Product->Start Reversible (Equilibrium) Ti Ti(OiPr)4 + Target Alcohol (ROH) Ti->Complex

Figure 1: Mechanism of Ti(IV)-mediated transesterification. The titanium center activates the carbonyl electrophile while delivering the alkoxide nucleophile.

Decision Tree for Optimization

Use this logic flow to select the optimal protocol based on your target alcohol and constraints.

Decision_Tree Start Select Target Alcohol Type Alcohol Type? Start->Type Simple Primary/Simple (MeOH, EtOH, n-PrOH) Type->Simple Complex Secondary/Bulky (i-PrOH, Cyclohexanol) Type->Complex Sensitive Acid/Base Sensitive or Chiral Type->Sensitive Method1 Method B: K2CO3 / ROH Simple->Method1 Method2 Method A: Ti(OiPr)4 Reflux Complex->Method2 Method3 Otera's Catalyst (Distannoxane) Sensitive->Method3 Fallback Grignard-Mediated (R-MgBr + Alcohol) Method2->Fallback If Low Yield

Figure 2: Reagent selection decision matrix based on alcohol sterics and sensitivity.

References

  • Seebach, D., et al. "Titanate-Mediated Transesterification with Functionalized Alcohols." Synthesis, 1982, 138-141. Link

  • Otera, J. "Transesterification."[5] Chemical Reviews, 1993, 93(4), 1449–1470. Link

  • Krasik, P. "Titanium(IV) isopropoxide: A versatile reagent for transesterification." Tetrahedron Letters, 1998, 39(50), 9143-9146.
  • Stanton, M. G., & Gagné, M. R. "The Mechanism of Titanium-Catalyzed Transesterification." Journal of the American Chemical Society, 1997, 119(21), 5075–5076. Link

  • Chen, J., et al. "Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst." RSC Advances, 2018, 8, 26362-26367. Link

Sources

Scalable Synthesis Methods for 2-Isopropylthiazole-5-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details a robust, scalable protocol for the synthesis of ethyl 2-isopropylthiazole-5-carboxylate , a versatile pharmacophore scaffold. Unlike traditional Hantzsch syntheses that rely on unstable


-halo-

-dicarbonyl intermediates (e.g., 2-chloro-3-oxopropionates), this guide presents a One-Pot Process utilizing ethyl 3-ethoxyacrylate and N-bromosuccinimide (NBS) . This method offers superior process safety, higher yields, and simplified purification suitable for kilogram-scale production in drug development pipelines.[1]

Strategic Analysis & Retrosynthesis

The synthesis of 2-substituted thiazole-5-carboxylates lacking a 4-substituent (4-H) is historically challenging due to the instability of the required "formyl" equivalent precursor (e.g., ethyl 2-chloro-3-oxopropionate).

The Process Chemistry Solution

To overcome the instability of the aldehyde intermediate, we utilize ethyl 3-ethoxyacrylate as a stable, commercially available surrogate.

  • Mechanism: In situ bromination of the enol ether double bond generates a reactive

    
    -bromo species that condenses rapidly with the thioamide.
    
  • Scalability: The reaction can be performed in aqueous organic solvents (Green Chemistry) and avoids the isolation of lachrymatory haloketones.

Pathway Diagram

The following diagram illustrates the convergent synthesis strategy:

G Start1 Isobutyronitrile (CAS: 78-82-0) Inter1 Isobutyrothioamide (Stable Solid) Start1->Inter1 Thionation Start2 Ethyl 3-ethoxyacrylate (CAS: 1001-26-9) Inter2 [Ethyl 2-bromo-3-ethoxyacrylate] (In-situ Reactive Species) Start2->Inter2 Bromination (-10°C) Reagent1 (NH4)2S or H2S/Base Reagent1->Inter1 Reagent2 NBS / H2O / THF Reagent2->Inter2 Product Ethyl 2-isopropylthiazole-5-carboxylate (Target Scaffold) Inter1->Product Hantzsch Cyclization (80°C) Inter2->Product

Figure 1: Convergent synthetic pathway for the scalable production of the thiazole core.

Experimental Protocols

Protocol A: Preparation of Isobutyrothioamide

Objective: Synthesis of the sulfur donor from isobutyronitrile. Scale: 100 g - 1 kg basis.

Reagents:

  • Isobutyronitrile (1.0 equiv)[1]

  • Ammonium Sulfide (20% aq.[1] solution, 1.5 equiv) or NaSH[1]·xH2O/MgCl2[1]

  • Methanol (Solvent)[1][2]

Procedure:

  • Charge: To a pressure-rated vessel (autoclave or sealed glass reactor), add Isobutyronitrile dissolved in Methanol (3 vol).

  • Addition: Add Ammonium Sulfide solution (20% aq) slowly.

  • Reaction: Seal the vessel and heat to 60°C for 12–16 hours.

    • Note: Monitor pressure; H2S gas is generated.[1] Ensure scrubber is active.[1]

  • Workup: Cool to RT. Concentrate under reduced pressure to remove methanol/H2S.[1]

  • Extraction: Dilute residue with water and extract with MTBE or Ethyl Acetate.[1]

  • Purification: Wash organic layer with brine, dry over MgSO4, and concentrate.

    • Yield: Typically 85–95%.[1]

    • Appearance: White to pale yellow solid/oil.[1][3]

Protocol B: One-Pot Synthesis of Ethyl 2-Isopropylthiazole-5-carboxylate

Objective: Cyclization of the thiazole core. Scale: 50 g basis (scalable to pilot plant).

Reagents:

  • Ethyl 3-ethoxyacrylate (1.0 equiv)[2]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Isobutyrothioamide (1.0 equiv)[1]

  • THF/Water (1:1 mixture) or Dioxane/Water[1]

  • Ammonium Hydroxide (25% aq) for workup[1]

Step-by-Step Methodology:

  • Bromination (The "Cold" Step):

    • Charge Ethyl 3-ethoxyacrylate (e.g., 14.4 g, 100 mmol) and THF/Water (100 mL, 1:[1][4]1) into a reactor.[1][5]

    • Cool the mixture to -10°C to 0°C .

    • Add NBS (18.7 g, 105 mmol) portion-wise over 30 minutes. Caution: Exothermic.

    • Stir at 0°C to RT for 1 hour. Monitor by TLC (disappearance of acrylate).[1][6]

    • Mechanism:[1][2][3][5][7][8][9][10][11][12][13] Formation of the

      
      -bromo- 
      
      
      
      -ethoxy intermediate.
  • Cyclization (The "Hot" Step):

    • Add Isobutyrothioamide (10.3 g, 100 mmol) directly to the reaction mixture.[1]

    • Heat the mixture to 80°C (Reflux) .

    • Maintain reflux for 1–2 hours. The solution will turn clear/yellow.

    • IPC (In-Process Control): Check for consumption of thioamide by HPLC/TLC.

  • Workup & Isolation:

    • Cool the reaction mixture to 20°C .

    • Slowly add Ammonium Hydroxide (aq) or saturated NaHCO3 to adjust pH to ~8.[1] This neutralizes HBr and precipitates the product or improves extraction efficiency.

    • Note: Unlike aminothiazoles, the alkyl thiazole ester is less basic and may oil out.[1]

    • Extract with Ethyl Acetate (2 x 100 mL).[1]

    • Wash combined organics with Water and Brine.[1][5]

    • Dry over Na2SO4 and concentrate in vacuo.

  • Purification:

    • The crude product is often >90% pure.

    • If necessary, distill under high vacuum (b.p.[1] approx 120-130°C at 2 mmHg) or recrystallize from Hexane/EtOAc if solid (melting point is low, often an oil).[1]

Data Summary Table:

ParameterSpecificationNotes
Yield 75 - 85%Based on Ethyl 3-ethoxyacrylate
Purity (HPLC) > 98%After simple workup/distillation
Reaction Time ~4 hoursTotal process time (excluding workup)
Key Impurity SuccinimideWater-soluble, removed during wash

Critical Process Parameters (CPPs) & Safety

Safety Considerations
  • NBS (N-Bromosuccinimide): Can react vigorously. Add slowly at low temperature. Store in a cool, dry place.

  • Thioamides: Often possess a strong stench and can liberate H2S.[1] Work in a well-ventilated fume hood with appropriate scrubbers.

  • Exotherms: The bromination step is exothermic. Ensure cooling capacity is sufficient before scaling up.[1]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete brominationEnsure NBS quality (white, not yellow). Maintain <0°C during addition.
Dark/Tar Product Overheating during cyclizationDo not exceed 85°C. Ensure inert atmosphere (N2) to prevent oxidation.[1]
Residual Succinimide Poor aqueous washPerform an additional water wash or use a dilute basic wash (NaHCO3).[1]

References

  • Dasatinib Intermediate Synthesis: ChemicalBook. "Synthesis of Ethyl 2-aminothiazole-5-carboxylate." Describes the foundational method using ethyl 3-ethoxyacrylate and NBS. Link

  • One-Pot Thiazole Synthesis: Narender, M., et al. "Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates."[14] Synthesis, 2007.[1][14] (Adapted for alkyl thiazoles).[1] Link

  • Thioamide Preparation: Sigma-Aldrich. "Isobutyronitrile for synthesis." Precursor data and safety.[1][5][7][10] Link

  • Mechanistic Insight: Zhao, R., et al.[1] "A new facile synthesis of 2-aminothiazole-5-carboxylates." Tetrahedron Letters, 2001.[1] Establishes the regioselectivity of the ethoxyacrylate route.

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of ethyl 2-isopropylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Ethyl 2-Isopropylthiazole-5-carboxylate

Subject: Optimization of Yield and Purity in Hantzsch-Type Cyclization Ticket ID: #THZ-ISO-005 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Yield Challenge

The synthesis of ethyl 2-isopropylthiazole-5-carboxylate (Target) typically employs a Hantzsch thiazole synthesis.[1] However, unlike the robust 4-methyl analogs (derived from ethyl acetoacetate), the 5-carboxylate scaffold (unsubstituted at the 4-position) requires a formyl-equivalent electrophile.[1]

The Primary Failure Mode: The conventional electrophile, ethyl 2-chloro-3-oxopropanoate (an


-chloroformylacetate derivative), is thermally unstable and prone to polymerization.[1] Direct reaction often leads to "tarry" black mixtures and yields <30%.[1]

The Solution: This guide prioritizes an In-Situ Activation Protocol using ethyl 3-ethoxyacrylate . By generating the reactive


-halo species transiently in the presence of the thioamide, we minimize decomposition and boost yields to the 70–85% range.

Strategic Analysis: Reaction Pathway

The following diagram illustrates the standard failure points (Red) and the optimized pathway (Blue).

G Start Ethyl 3-ethoxyacrylate Bromination Step 1: NBS Bromination (In-Situ Generation) Start->Bromination NBS, THF/H2O Intermediate Ethyl 2-bromo-3-ethoxyacrylate (Reactive Intermediate) Bromination->Intermediate < 1 hour Cyclization Step 2: Cyclization (- HBr, - EtOH) Intermediate->Cyclization + Thioamide Polymer Polymerization/Tar Intermediate->Polymer If isolated/stored Thioamide Isobutyrothioamide (Nucleophile) Thioamide->Cyclization Product Ethyl 2-isopropylthiazole-5-carboxylate (Target) Cyclization->Product Reflux Hydrolysis Ester Hydrolysis Cyclization->Hydrolysis Excess Acid/Heat

Figure 1: Mechanistic pathway highlighting the critical in-situ generation of the electrophile to avoid polymerization.

Optimized Experimental Protocol

Method: One-Pot Cyclization via Ethyl 2-bromo-3-ethoxyacrylate.[1] Scale: 10 mmol basis (scalable to 100g).

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Quality Attribute
Ethyl 3-ethoxyacrylate 1.0ScaffoldMust be >95% (E/Z mix is acceptable).[1]
N-Bromosuccinimide (NBS) 1.05Halogen SourceFreshly recrystallized (white, not yellow).
Isobutyrothioamide 1.0NucleophileDry; free of residual Lawesson's reagent.
Ethanol/Water (1:1) SolventMediumWater is essential to solubilize NBS byproducts.
Step-by-Step Procedure
  • Activation (Halogenation):

    • Dissolve ethyl 3-ethoxyacrylate (1.44 g, 10 mmol) in THF/Water (1:1, 20 mL) or Ethanol/Water.

    • Cool to 0°C .

    • Add NBS (1.87 g, 10.5 mmol) portion-wise over 15 minutes.

    • Observation: The solution may turn slightly orange/yellow. Stir at 0°C for 30–60 minutes.

    • Checkpoint: TLC should show consumption of the acrylate.

  • Cyclization:

    • Add Isobutyrothioamide (1.03 g, 10 mmol) directly to the reaction mixture at room temperature.

    • Heat the mixture to 70°C (Reflux) for 2–4 hours.

    • Mechanism:[2][3][4] The thioamide attacks the activated double bond, followed by elimination of ethanol and cyclization.

  • Workup (Crucial for Yield):

    • Cool to Room Temperature.[1][5][6]

    • Neutralization: Adjust pH to ~7–8 using saturated aqueous NaHCO₃. Do not use strong caustic (NaOH) to avoid hydrolyzing the ester.

    • Extraction: Extract with Ethyl Acetate (3 x 20 mL).

    • Wash: Wash combined organics with Brine (1x) and Water (1x).

    • Drying: Dry over anhydrous Na₂SO₄ and concentrate.

  • Purification:

    • Recrystallize from Hexane/Ethanol or purify via Silica Gel Chromatography (0-10% EtOAc in Hexanes).[1]

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a black tar. What happened?

Diagnosis: Decomposition of the electrophile. Root Cause: If you used ethyl 2-chloro-3-oxopropanoate (the aldehyde form), it likely polymerized before reacting.[1] Fix: Switch to the Ethyl 3-ethoxyacrylate + NBS route described above. The ethoxy group acts as a "masking" agent, stabilizing the molecule until the thioamide is introduced.

Q2: I see the product on TLC, but the isolated yield is low (<40%). Where is it going?

Diagnosis: Product loss during workup due to solubility or hydrolysis. Root Cause:

  • Amphoteric Nature: The thiazole nitrogen can be protonated.[1] If you extract from an acidic mixture (pH < 4), the product remains in the aqueous phase as the salt.

  • Hydrolysis: If the reaction refluxed too long in acidic media (HBr is generated), the ethyl ester may hydrolyze to the carboxylic acid, which washes away in NaHCO₃. Fix: Ensure the aqueous phase is neutralized to pH 7–8 before extraction. Check the aqueous layer by LCMS before disposal.

Q3: The thioamide starting material is not reacting.

Diagnosis: Nucleophilicity issue. Root Cause: Isobutyrothioamide is sterically bulkier than simple thioacetamide.[1] Fix:

  • Catalyst: Add a catalytic amount of magnesium perchlorate (10 mol%) or simply ensure the reaction is refluxing vigorously.

  • Solvent: Switch from Ethanol to Isopropanol to allow a higher reflux temperature (82°C vs 78°C).

Q4: How do I remove the sulfur smell/impurities?

Diagnosis: Residual sulfur byproducts. Fix: Wash the organic layer with a 10% solution of sodium hypochlorite (bleach) or treat with activated charcoal before filtration. Caution: Do this only if the product is fully cyclized.

Data & Specifications

ParameterSpecificationNote
Appearance Pale yellow oil or low-melting solidDarkens on air exposure.[1]
¹H NMR (CDCl₃)

1.3-1.4 (t, 3H), 1.45 (d, 6H), 3.4 (sept, 1H), 4.3 (q, 2H), 8.2-8.3 (s, 1H, C4-H)
The singlet at ~8.3 ppm confirms the 5-carboxylate structure (H at C4).
Typical Yield 75% - 85%Optimized protocol.
Storage 2-8°C, Inert AtmosphereEster is moisture sensitive over long periods.[1]

References

  • Hantzsch Thiazole Synthesis Mechanism & Modifications

    • Organic Chemistry Portal.[2] "Thiazole Synthesis."[1][3][5][7][8][9]

    • [Link]

  • Synthesis of 2-Aminothiazole-5-carboxylates (Analogous Route)

    • Dasatinib Intermediate Synthesis.[1][6][10] Describes the bromination of ethyl 3-ethoxyacrylate followed by cyclization.

    • ChemicalBook.[1][6] "Ethyl 2-aminothiazole-5-carboxylate synthesis."

  • Use of Ethyl 2-chloro-3-oxopropanoate (Alternative Route)

    • Sigma-Aldrich.[1] "Ethyl 2-Chloro-3-oxopropanoate Technical Data."[1][11]

  • General Thioamide Cyclization Protocols

    • BenchChem.[7] "Technical Support Center: Synthesis of 2-(1-Aminoethyl)thiazole-5-carboxylic acid."

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for NBS and Thioamides before handling.

Sources

Purification strategies for ethyl 2-isopropylthiazole-5-carboxylate mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Isolation Strategies

Ticket ID: #THZ-ISO-5-PUR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Molecule & The Challenge

User Profile: You are likely synthesizing this via the Hantzsch thiazole synthesis (condensation of 2-methylpropanethioamide with an


-halo-

-dicarbonyl equivalent).

The Core Problem: Ethyl 2-isopropylthiazole-5-carboxylate is deceptively difficult to purify.

  • Physical State: It often isolates as a viscous, amber oil that refuses to crystallize due to the steric bulk of the isopropyl group and the rotational freedom of the ethyl ester.

  • Basicity Trap: The electron-withdrawing ester group at position 5 significantly reduces the basicity of the thiazole nitrogen (pKa < 2.0). Standard acid-base extraction protocols (e.g., "extract into 1M HCl") often fail because the molecule remains in the organic layer or requires acid concentrations that trigger ester hydrolysis.

  • Persistent Impurities: Unreacted thioamide and elemental sulfur (if thionation was performed in situ) are notoriously sticky contaminants.

Pre-Purification Assessment (Triage)

Before committing to a purification path, perform this rapid triage on your crude mixture.

ObservationLikely ImpurityRecommended Action
Bright Yellow/Orange Solid Elemental Sulfur (

)
Dissolve in cold MeOH; sulfur is poorly soluble. Filter.
Deep Red/Brown Oil Polymerized tars / ThioamideDo not distill yet. Tars will degrade and co-distill. Proceed to Module 3 (Silica Plug).
Pungent "Rotten Egg" Smell Residual ThioamideChemical Wash required. See Module 2.
Solid Precipitate High purity product (Rare)Recrystallize from Hexane/EtOAc (9:1).
Module 1: Chemical Workup (The "Smart" Wash)

Warning: Do not attempt a standard "extract into aqueous acid" purification. The 5-ester group pulls electron density from the ring, making the nitrogen too weakly basic to protonate fully without using concentrated acids that will hydrolyze your ester.

Protocol A: The Thioamide Scavenger (Oxidative Wash)

If your main impurity is unreacted 2-methylpropanethioamide, use this oxidative workup to convert the thioamide into a nitrile (isobutyronitrile), which is easily removed by evaporation or chromatography.

  • Dissolve: Take crude oil in Dichloromethane (DCM) (10 mL/g).

  • Oxidize: Add an equal volume of 10% aqueous Sodium Hypochlorite (Bleach) or 30% Hydrogen Peroxide .

  • Stir: Vigorously stir at 0°C for 15 minutes .

    • Mechanism: The oxidant converts the C=S bond of the impurity to a C=O (amide) or dehydrates it to a C

      
      N (nitrile). The thiazole ring is relatively stable under these mild conditions.
      
  • Wash: Separate layers. Wash organic layer with saturated

    
     (to quench oxidant) followed by brine.
    
  • Dry: Dry over

    
     and concentrate.
    
Module 2: Chromatographic Resolution

Because the product is often an oil, Flash Column Chromatography is the gold standard.

Stationary Phase & Mobile Phase Strategy
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Base Deactivation (Critical): Even though the basicity is low, the thiazole nitrogen can interact with acidic silanols, causing "streaking" or tailing.

    • Pre-treatment: Flush the column with pure hexanes containing 1% Triethylamine (TEA) before loading.

Recommended Gradient (TLC

Target: 0.35)
Solvent A (Non-polar)Solvent B (Polar)Gradient ProfileNotes
Hexanes Ethyl Acetate 0%

10% B
Elutes non-polar hydrocarbons/sulfur.
Hexanes Ethyl Acetate 10%

20% B
Product Elution Window.
Hexanes Ethyl Acetate 20%

50% B
Elutes polar thioamides/amides.

Visualizing the Separation: Use UV light (254 nm). The thiazole ester is UV active. Stain with iodine to visualize the isopropyl group if UV is weak.

Module 3: Distillation (For Scale-Up)

If you have >5g of material, vacuum distillation is superior to chromatography.

  • Boiling Point Estimate: ~120-130°C at 0.5 mmHg (High vacuum required).

  • Setup: Short-path distillation head.

  • The "Fore-run" Trap: The first fraction will likely be unreacted

    
    -haloester or nitrile byproducts. Discard the first 5-10% of distillate.
    
  • Crystallization Trigger: If the distillate remains an oil, dissolve it in a minimal amount of n-Pentane and freeze at -78°C (Dry ice/Acetone). Scratch the flask to induce nucleation.

Decision Logic & Workflow (Visualized)

PurificationStrategy Start Crude Mixture (Ethyl 2-isopropylthiazole-5-carboxylate) StateCheck Physical State? Start->StateCheck Solid Solid StateCheck->Solid Yes Oil Oily / Viscous StateCheck->Oil Yes Recryst Recrystallization (Hexane/EtOAc) Solid->Recryst ImpurityCheck Thioamide Present? (TLC/Smell) Oil->ImpurityCheck Oxidation Oxidative Wash (DCM + 10% NaOCl) ImpurityCheck->Oxidation Yes (High) Chromatography Flash Chromatography (Hex/EtOAc + 1% TEA) ImpurityCheck->Chromatography No (Low) Oxidation->Chromatography Small Scale (<5g) Distillation Vacuum Distillation (0.5 mmHg) Oxidation->Distillation Large Scale (>5g) FinalProduct Pure Product (>98%) Chromatography->FinalProduct Pure Oil Distillation->FinalProduct Pure Oil Recryst->FinalProduct Pure Solid

Figure 1: Decision matrix for purification based on physical state and impurity profile.

Troubleshooting / FAQ

Q: Why is my yield lower than expected (e.g., <40%)? A: Check your Hantzsch conditions. If you used an


-chloro-

-ketoester, did you use a base?
  • Issue: The reaction generates HCl. If not neutralized, the acid can hydrolyze the ethyl ester to the carboxylic acid (which is water-soluble and lost during aqueous workup).

  • Fix: Add 1.0 equivalent of

    
     or Pyridine during the synthesis to buffer the HCl.
    

Q: I tried acid-base extraction, and my product disappeared. A: You likely extracted the product into the aqueous layer, but couldn't get it back out.

  • Explanation: The protonated thiazolium salt is highly water-soluble. When you basified the water to retrieve it, if the pH wasn't perfectly adjusted or if the volume was too high, the product (being somewhat polar) remained in the water or formed an emulsion.

  • Recovery: Saturate the aqueous layer with NaCl (salting out) and extract exhaustively with Chloroform (not Ether).

Q: The product spots are "streaking" on TLC. A: The thiazole nitrogen is interacting with the silica.

  • Fix: Pre-soak your TLC plate in mobile phase containing 1% Triethylamine and dry it before spotting your compound. This deactivates the acidic sites on the silica.

References
  • Hantzsch Thiazole Synthesis Mechanism

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Chapter 19: 1,3-Azoles: Thiazoles).[1][2][3]

    • Relevance: Defines the mechanism of cyclization and the necessity of buffering to prevent hydrolysis.
    • URL:

  • Purification of Thiazole Esters

    • Source: Organic Syntheses, Coll. Vol. 6, p.560 (1988); Vol. 63, p.160 (1985). "Ethyl Thiazole-4-carboxylate".[4]

    • Relevance: Provides standard workup procedures for thiazole carboxylates, including distill
    • URL:

  • pKa of Thiazoles

    • Source: Brown, E. V., et al. "The pKa's of Some Thiazoles." Journal of the American Chemical Society, 77(4), 1083–1083.
    • Relevance: Establishes the weak basicity of the thiazole ring (pKa ~2.5), supporting the advice to avoid standard acid extraction.
    • URL:

  • Thioamide Removal Strategies

    • Source:Journal of Organic Chemistry, "Oxidative transform
    • Relevance: Supports the use of oxidative washes (peroxide/hypochlorite) to remove thioamide impurities.
    • URL:

Sources

Solving solubility issues of ethyl 2-isopropylthiazole-5-carboxylate in water

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Solving Aqueous Solubility Challenges for Researchers

Welcome to the technical support center for ethyl 2-isopropylthiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous media. As Senior Application Scientists, we have compiled this information based on established principles of physical chemistry and formulation science to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of ethyl 2-isopropylthiazole-5-carboxylate, and why is its aqueous solubility expected to be low?

Answer: Ethyl 2-isopropylthiazole-5-carboxylate (MW: 199.27 g/mol , Formula: C₉H₁₃NO₂S) is a heterocyclic ester.[1][2] Its molecular structure inherently predicts poor water solubility due to several key features:

  • Hydrophobic Groups: The presence of an ethyl group and a relatively bulky isopropyl group contributes significantly to the molecule's nonpolar character.

  • Ester Functional Group: While the ester group has some polarity, it is not sufficient to overcome the hydrophobicity of the alkyl and thiazole ring components.

  • Aromatic Thiazole Ring: The thiazole ring itself is a large, relatively nonpolar aromatic system.

These features result in a molecule that is more "greasy" or lipophilic, meaning it prefers to interact with itself (in a solid, crystalline state) rather than with polar water molecules. Overcoming the energy required to break apart the crystal lattice and solvate the individual molecules in water is often unfavorable, leading to low aqueous solubility.

Q2: Before attempting complex solubilization methods, how can I accurately determine the baseline aqueous solubility of my compound?

Answer: Accurately determining the thermodynamic or equilibrium solubility is a critical first step. This value serves as your baseline and helps in setting realistic goals for enhancement. The "gold standard" for this is the Shake-Flask Method .[3] This method ensures that the solution reaches equilibrium with the solid compound, providing a true measure of its solubility.

A kinetic solubility assay, where a DMSO stock is diluted into an aqueous buffer, is faster but can often overestimate solubility as it can lead to supersaturated solutions that may precipitate over time.[4] For foundational work, the thermodynamic approach is recommended.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of solid ethyl 2-isopropylthiazole-5-carboxylate to a known volume of your aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[3] Using a shaker or rotator is ideal.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for the excess solid to sediment.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant. It is crucial not to disturb the solid material at the bottom.

  • Filtration/Centrifugation: To remove any remaining undissolved microcrystals, either filter the sample through a 0.22 µm syringe filter (ensure the filter material does not bind your compound) or centrifuge the sample at high speed (e.g., >10,000 x g for 15 minutes) and sample the supernatant.

  • Quantification: Dilute the clear filtrate/supernatant in a suitable organic solvent (e.g., acetonitrile or methanol). Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve.

Q3: My compound isn't dissolving in my aqueous buffer. What are the first troubleshooting steps I should take?

Answer: Before moving to more complex formulation strategies, ensure you have optimized the basic dissolution process.

  • Apply Mechanical Energy: Simple vortexing may not be enough. Use a bath sonicator to provide ultrasonic energy, which can help break apart particle agglomerates and enhance the dissolution rate.

  • Gentle Heating: Increasing the temperature of the solvent increases the kinetic energy of the molecules and can significantly improve solubility.[5] However, be cautious. Prepare a concentrated solution with gentle heating and then allow it to cool slowly to room temperature. Monitor for precipitation upon cooling. This method can sometimes create a stable supersaturated solution. Always confirm the stability of your compound at elevated temperatures to avoid degradation.

  • Particle Size Reduction: If you have the solid compound, reducing its particle size increases the surface area available for solvation, which can increase the dissolution rate.[6][7] This can be achieved through techniques like micronization.

Below is a workflow diagram to guide your initial troubleshooting steps.

G start Insoluble Compound in Aqueous Buffer step1 Apply Mechanical Energy (Vortex, Sonicate) start->step1 check1 Is it dissolved? step1->check1 step2 Apply Gentle Heat (e.g., 37-40°C) check1->step2 No success Solution Prepared check1->success Yes check2 Is it dissolved? step2->check2 step3 Consider Advanced Strategies (Co-solvents, pH, etc.) check2->step3 No check2->success Yes

Caption: Initial troubleshooting workflow for dissolving ethyl 2-isopropylthiazole-5-carboxylate.

Q4: Can I use co-solvents to improve solubility? Which ones are recommended, and what is the general protocol?

Answer: Yes, using co-solvents is one of the most common and effective strategies. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[8][9] This "less polar" environment is more favorable for dissolving hydrophobic molecules like ethyl 2-isopropylthiazole-5-carboxylate.

Mechanism of Action: Co-solvents work by disrupting the hydrogen bonding network of water, which reduces the solvent's ability to "squeeze out" nonpolar solutes.[9]

Recommended Co-solvents: The choice of co-solvent depends heavily on the requirements of your downstream experiment (e.g., cell-based assays have low tolerance for many organic solvents).

Co-solventTypical Starting ConcentrationNotes & Considerations
Dimethyl Sulfoxide (DMSO) 1-5% (v/v)Excellent solubilizing power. However, can be toxic to cells at >0.5-1% and may interfere with some assays.
Ethanol 5-20% (v/v)Generally well-tolerated in many biological systems at lower concentrations. Less aggressive solvent than DMSO.
Polyethylene Glycol 400 (PEG 400) 10-40% (v/v)A low-toxicity polymer commonly used in pharmaceutical formulations.[10] Can form viscous solutions.
Propylene Glycol (PG) 10-30% (v/v)Another low-toxicity co-solvent frequently used in drug formulations.
Experimental Protocol: Co-solvent Screening
  • Prepare Stock Solution: Dissolve a high concentration of ethyl 2-isopropylthiazole-5-carboxylate in 100% of the chosen co-solvent (e.g., 50 mg/mL in DMSO).

  • Prepare Co-solvent/Buffer Blends: Create a series of aqueous buffer solutions containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10%, 20% ethanol in PBS).

  • Test Solubility: Add a small aliquot of the concentrated stock solution to each co-solvent/buffer blend to reach your desired final concentration.

  • Observe and Incubate: Vortex each sample and visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours) at the relevant temperature.

  • Determine Optimal Blend: The optimal blend is the one with the lowest percentage of co-solvent that keeps your compound fully dissolved and stable for the duration of your experiment.

Q5: How might pH affect the solubility of this thiazole derivative?

Answer: The pH of the aqueous medium can significantly influence the solubility of ionizable compounds. The thiazole ring contains a nitrogen atom which is weakly basic (pKa of the conjugate acid is ~2.5).[5][11]

Mechanism of Action: In acidic conditions (pH < pKa), the nitrogen atom can become protonated, acquiring a positive charge. This charged species is generally much more polar and, therefore, more soluble in water than the neutral form. For ethyl 2-isopropylthiazole-5-carboxylate, lowering the pH of your buffer may lead to a substantial increase in solubility.

Experimental Protocol: pH-Solubility Profiling
  • Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8).

  • Determine Solubility: Using the Shake-Flask Method described in Q2, determine the equilibrium solubility of your compound in each buffer.

  • Plot and Analyze: Plot the measured solubility (on a log scale) against the pH. This will reveal the pH range where your compound is most soluble.

  • Application: If your experimental system can tolerate a lower pH, using an acidic buffer may be a simple and effective solution.

Q6: Are cyclodextrins a viable option for solubilizing ethyl 2-isopropylthiazole-5-carboxylate? How do they work?

Answer: Absolutely. Cyclodextrins are an excellent and widely used tool for enhancing the solubility of hydrophobic compounds, especially in pharmaceutical and biological research.[12][13]

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or torus.[14] Their exterior is hydrophilic (water-loving), while the central cavity is hydrophobic (water-fearing). A poorly soluble molecule like ethyl 2-isopropylthiazole-5-carboxylate can be encapsulated within this hydrophobic cavity, forming an "inclusion complex".[15] This complex as a whole has a hydrophilic exterior, allowing it to dissolve readily in water, effectively shuttling the "guest" molecule into the solution.[12][14]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Highly water-soluble and has very low toxicity, making it a popular choice for in vitro and in vivo applications.[15]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also has high water solubility and is used in several FDA-approved drug formulations.

G cluster_0 Step 1: Components cluster_1 Step 2: Complexation in Water Compound Hydrophobic Compound (Ethyl 2-isopropylthiazole-5-carboxylate) Complex Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex Encapsulation

Caption: Mechanism of cyclodextrin-mediated solubilization.

Experimental Protocol: Solubilization with HP-β-CD
  • Prepare Cyclodextrin Solution: Prepare a concentrated stock solution of HP-β-CD in your aqueous buffer (e.g., 20-40% w/v).

  • Add Compound: Add the solid ethyl 2-isopropylthiazole-5-carboxylate directly to the HP-β-CD solution.

  • Facilitate Complexation: Vortex and/or sonicate the mixture for 30-60 minutes to facilitate the formation of the inclusion complex. Gentle heating can also be applied.

  • Clarify Solution: Centrifuge or filter (0.22 µm) the solution to remove any undissolved material.

  • Quantify and Use: Determine the concentration of the dissolved compound in the clear solution. This stock can then be diluted into your final assay medium.

Q7: When should I consider using surfactants? What are the pros and cons?

Answer: Surfactants should be considered when other methods are insufficient or incompatible with your experimental design. They are potent solubilizing agents but can also introduce complexity.

Mechanism of Action: Surfactants are amphiphilic molecules with a polar "head" and a nonpolar "tail". At concentrations above their critical micelle concentration (CMC), they self-assemble into spherical structures called micelles.[16] The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment that can encapsulate poorly soluble drugs, while the hydrophilic heads face the aqueous solvent, rendering the entire micelle soluble.[17][18]

Common Surfactants:

  • Non-ionic: Polysorbate 80 (Tween® 80), Poloxamer 188. These are generally less harsh and preferred for biological applications.[17]

  • Ionic: Sodium dodecyl sulfate (SDS). More potent but can denature proteins and disrupt cell membranes, limiting its use.

Pros and Cons of Using Surfactants:

ProsCons
High solubilization capacity.Can interfere with biological assays.
Can improve compound stability.Potential for cell toxicity.
Well-understood mechanism.May denature proteins.
Can be difficult to remove from the final product.

A decision to use surfactants should be made carefully, considering their potential impact on the integrity of your experimental system.

References
  • ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

  • Daniela, J. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Journal of Formulation Science & Bioavailability, 8, 216. Retrieved from [Link]

  • Solubility of Things. (n.d.). Thiazole. Retrieved from [Link]

  • MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Retrieved from [Link]

  • Prajapati, R., & Patel, C. (2007). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 58(1-2), 143-149. Retrieved from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Retrieved from [Link]

  • Riehm, D. A., & Tait, J. C. (2018). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 24(15), 1632-1644. Retrieved from [Link]

  • Kawakami, K., Miyoshi, K., & Ida, Y. (2006). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. International Journal of Pharmaceutics, 315(1-2), 1-8. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical Sciences and Technology. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Valero, M. (2005). Micellar solubilization of drugs. University of Alberta. Retrieved from [Link]

  • Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., ... & Lee, J. (2014). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Journal of Pharmaceutical Investigation, 44(4), 267-277. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • Loftsson, T., & Sigurdsson, H. H. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 7(1), E29. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Jørgensen, S. A., & Jørgensen, C. (2018). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 208, 1026-1035. Retrieved from [Link]

  • Kumar, S., & Singh, P. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(10), 2092. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Al-Hamidi, H., & Edwards, A. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1-12. Retrieved from [Link]

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2012). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl thiazole-5-carboxylate. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). ethyl 2-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). ethyl 2-isopropylthiazole-5-carboxylate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-ethyl-2-methyl thiazole. Retrieved from [Link]

  • RSC Publishing. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. Retrieved from [Link]

  • MDPI. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Side Reactions During Thiazole Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: THZ-HYD-001 Assigned Specialist: Senior Application Scientist

Module 1: Diagnostic Triage

Identify your failure mode immediately using this symptom-based guide.

Q1: My reaction mixture turned from pale yellow to dark red/black tar within minutes. What happened?

Diagnosis: Thiazole Ring Cleavage (Ring Opening). Root Cause: The C2 position of the thiazole ring (between Nitrogen and Sulfur) is electrophilic. Strong hydroxide bases (


) can attack this carbon, leading to C-S bond cleavage, formylation, and polymerization (tar formation). This is exacerbated if the ring has electron-withdrawing groups.
Immediate Fix: 
  • Switch Bases: Move from strong bases (NaOH/KOH) to LiOH (Lithium acts as a Lewis acid, coordinating the ester carbonyl oxygen, making it more electrophilic than the ring C2).

  • Reduce Temperature: Run the reaction at

    
     or 
    
    
    
    .
  • Dilution: High local concentrations of base favor ring attack. Add base dropwise.

Q2: I isolated a solid, but the Mass Spec shows [M-44]. Where is my carboxylate?

Diagnosis: Thermal Decarboxylation. Root Cause: Thiazole-2-carboxylic acids are inherently unstable. The electron-deficient ring facilitates the loss of


 to generate a transient ylide or carbanion, especially upon heating or during acidic workup.
Immediate Fix: 
  • Avoid Heat: Never heat the reaction above

    
    .
    
  • Buffered Workup: Do not acidify to pH 1. Isolate as the lithium/sodium salt if possible, or acidify carefully to pH 3-4 using mild buffers (Citrate or Phosphate) rather than strong HCl.

Q3: My chiral center adjacent to the thiazole ring has racemized.

Diagnosis: Base-Catalyzed Enolization. Root Cause: The electron-withdrawing nature of the thiazole ring increases the acidity of the


-proton. Standard basic hydrolysis conditions (

) deprotonate this position, destroying stereochemistry. Immediate Fix:
  • Switch to Enzymatic Hydrolysis: Use Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CaLB) . These operate at neutral pH (7.0–8.0).

  • Use the "Low-Water" Protocol: See Protocol B below.

Module 2: The Protocol Vault

Field-proven methodologies optimized for thiazole stability.

Protocol A: The "Gold Standard" Mild Hydrolysis (LiOH)

Best for: Standard thiazole esters without highly sensitive chiral centers.

Reagents:

  • Lithium Hydroxide monohydrate (

    
    )
    
  • Solvent: THF/Water (3:1) or Methanol/Water (3:1)

Step-by-Step:

  • Dissolve the thiazole ester (1.0 equiv) in THF. Cool to

    
    .
    
  • Dissolve

    
     (1.2–1.5 equiv) in the minimum amount of water.
    
  • Add the

    
     solution dropwise  to the ester over 10 minutes.
    
    • Why? Prevents high local concentration of hydroxide that triggers ring opening.

  • Monitor by TLC/LCMS every 30 minutes.

  • Workup: Neutralize with

    
     HCl at 
    
    
    
    to pH 3–4. Extract immediately with EtOAc. Do not rotovap to dryness with heat.
Protocol B: The "Low-Water" Non-Aqueous Saponification

Best for: Sterically hindered esters or substrates prone to ring opening.

Concept: Uses a non-polar solvent to shield the ring while allowing hydroxide to attack the carbonyl.

Reagents:

  • Powdered NaOH (finely ground)

  • Solvent:

    
     (9:1 ratio)[1]
    

Step-by-Step:

  • Dissolve ester in anhydrous

    
     (9:1).
    
  • Add powdered NaOH (1.5 equiv).

  • Stir vigorously at Room Temperature.

    • Mechanism:[2][3] The low polarity of DCM creates a "naked anion" effect for hydroxide, accelerating ester hydrolysis while the solvation shell in MeOH protects the ring from non-specific attack.

  • Quench with solid

    
     before adding water.
    
Protocol C: Enzymatic Hydrolysis (Chiral Retention)

Best for: Esters with


-chiral centers or highly unstable substrates.

Reagents:

  • Immobilized CaLB (e.g., Novozym 435) or Pig Liver Esterase (PLE) .

  • Buffer: Phosphate Buffer (pH 7.2).

  • Co-solvent: Acetone or DMSO (max 10% v/v).

Step-by-Step:

  • Suspend ester in Phosphate Buffer (add co-solvent if insoluble).

  • Add Enzyme (50–100% by weight of substrate).

  • Incubate at

    
     with orbital shaking.
    
  • Monitor pH: The reaction produces acid, dropping the pH. Use an autotitrator to maintain pH 7.2 with

    
     NaOH, or add solid 
    
    
    
    as an acid scavenger.
  • Filter off the enzyme beads to stop the reaction. Acidify filtrate to pH 4 and extract.

Module 3: Deep Dive FAQ & Mechanisms

Why does the Thiazole ring open?

The C2 position (between N and S) is the "Achilles' heel" of the thiazole ring. It is highly electrophilic. In the presence of hard nucleophiles like hydroxide (


), the following pathway occurs:
  • Attack:

    
     attacks C2.
    
  • Ring Scission: The C-S bond breaks.

  • Degradation: The resulting formyl-thio-enamine is unstable and polymerizes.

Visualizing the Decision Process

ThiazoleHydrolysis Start Start: Thiazole Ester Hydrolysis CheckChiral Is there an α-Chiral Center? Start->CheckChiral CheckSensitive Is the Ring Electron-Deficient? (e.g., NO2, CF3 substituents) CheckChiral->CheckSensitive No Enzymatic Protocol C: Enzymatic Hydrolysis (CaLB / PLE) CheckChiral->Enzymatic Yes (Risk of Racemization) LiOH_Cold Protocol A: LiOH / THF (0°C, Dropwise) CheckSensitive->LiOH_Cold No (Standard Substrate) NonAqueous Protocol B: NaOH in DCM/MeOH (Low Water) CheckSensitive->NonAqueous Yes (High Risk of Ring Opening) Success Target Acid Isolated Enzymatic->Success LiOH_Cold->Success NonAqueous->Success

Caption: Decision matrix for selecting the optimal hydrolysis protocol based on substrate chirality and ring stability.

Visualizing the Failure Mode (Ring Opening)

RingOpening Thiazole Thiazole Ester Intermediate Tetrahedral Intermediate (Attack at C2) Thiazole->Intermediate + OH- (Fast) Hydroxide Strong Base (OH-) Hydroxide->Intermediate Cleavage Ring Cleavage (C-S Bond Break) Intermediate->Cleavage Ring Strain Release Tar Polymerization/Tar Cleavage->Tar Degradation

Caption: Mechanistic pathway of base-mediated thiazole ring destruction (The "Black Tar" effect).

Module 4: Summary of Quantitative Data

MethodReagent SystempH ConditionsRisk: Ring OpeningRisk: RacemizationTypical Yield
Standard NaOH /

/ MeOH
High (>13)High High 40-60%
Mild (Protocol A) LiOH / THF /

Mod. High (11-12)LowModerate85-95%
Low-Water (Protocol B) NaOH / DCM / MeOHHeterogeneousVery LowLow80-90%
Enzymatic (Protocol C) CaLB / Phosphate BufferNeutral (7.2)None None >95%

References

  • Mild Alkaline Hydrolysis of Hindered Esters in Non-Aqueous Solution. Theodorou, V. et al. Arkivoc (2018).[1] Describes the NaOH/DCM/MeOH system for sensitive esters.

  • Hydrolysis of Esters and Dialkyl Malonates Mediated by t-BuNH2/LiBr. Suárez-Castillo, O. R. et al.[4] Amelica (2014). Demonstrates extremely mild hydrolysis conditions preventing side reactions.

  • Mechanism of Thiazolidine Hydrolysis: Ring Opening and Hydrolysis. Journal of the American Chemical Society. Details the kinetic mechanism of ring opening in thiazole derivatives.

  • Rapid Screening of Enzymes for the Enzymatic Hydrolysis of Chiral Esters. Petucci, C. et al.[5] Chirality (2007).[5][6] Validates the use of enzymes for preserving stereochemistry in ester hydrolysis.

  • Kinetic Study of the Decarboxylation of 2-Amino-thiazole-5-carboxylic Acids. Journal of the Chemical Society, Perkin Transactions 2. Provides data on the thermal instability and decarboxylation kinetics of thiazole acids.

Sources

Recrystallization solvents for ethyl 2-isopropylthiazole-5-carboxylate purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization Solvents & Purification Protocols Compound: Ethyl 2-isopropylthiazole-5-carboxylate (CAS: 165315-75-3) Content Type: Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Process Chemists[1][2][3]

Executive Summary: The Purification Strategy

Ethyl 2-isopropylthiazole-5-carboxylate is a lipophilic thiazole ester often synthesized via Hantzsch thiazole synthesis.[1][2][3] A critical challenge with this specific congener is its tendency to exist as a low-melting solid or oil at room temperature (Melting Point typically < 50°C, depending on purity).[1][3]

Unlike high-melting amino-thiazoles, this ester is prone to "oiling out" during classical recrystallization.[1][2][3] Therefore, the purification strategy must prioritize low-temperature crystallization and non-polar solvent systems that exclude reaction byproducts like isobutyrothioamide and elemental sulfur.[1]

Solvent Selection Matrix

The following solvents are validated based on the polarity profile of alkyl-thiazole carboxylates.

Solvent SystemRoleSuitabilityProtocol Notes
n-Hexane (or Heptane) Primary Choice HighBest for removing polar impurities (thioamides).[1][2][3] Requires cooling to -20°C or -78°C if the product is an oil at RT.[1][2][3]
Pentane / Diethyl Ether Low-Temp Alternative HighIdeal for "oiling" compounds.[1][2][3] The high volatility allows rapid removal of solvent from low-melting crystals.[1][2][3]
Ethanol / Water (9:1) Secondary Choice MediumRisk: High probability of oiling out. Use only if the compound is a confirmed solid with MP > 60°C.
Ethyl Acetate / Hexane Polishing MediumGood for column chromatography, but often too solubilizing for recrystallization unless the Hexane ratio is >90%.

Critical Technical Note: Avoid benzene or toluene as primary solvents.[1] The high solubility of the thiazole core in aromatics makes recovery difficult without significant yield loss.

Detailed Protocols

Protocol A: Low-Temperature Crystallization (For Oils/Low-Melting Solids)

Recommended when the crude material is an oil or semi-solid.[1][2][3]

  • Dissolution: Dissolve the crude oil in the minimum amount of boiling n-Hexane (approx. 3-5 mL per gram).

  • Clarification: If insoluble dark specks remain (often polymeric tars), filter the hot solution through a heated glass funnel or a cotton plug.

  • Initial Cooling: Allow the solution to cool to room temperature. If an oil separates, reheat until clear.[4]

  • Seeding: Add a seed crystal (if available) or scratch the flask wall with a glass rod.

  • Deep Cooling: Place the flask in a freezer at -20°C for 12–24 hours.

  • Harvesting: Rapidly filter the cold mixture through a chilled Büchner funnel. Wash with cold pentane (-20°C).[1][2][3]

  • Drying: Dry in a vacuum desiccator at room temperature. Do not heat , as the product may melt.

Protocol B: Anti-Solvent Precipitation (For Higher Purity Solids)

Recommended when the crude is already a solid.[3]

  • Dissolution: Dissolve the solid in a minimum volume of Diethyl Ether or Ethyl Acetate at room temperature.[1]

  • Precipitation: Slowly add Hexane (anti-solvent) dropwise with vigorous stirring until a persistent cloudiness appears.

  • Crystallization: Add a few drops of the good solvent (Ether) to clear the cloudiness, then cool the system to 0°C.

  • Collection: Filter the resulting needles/prisms and wash with pure Hexane.

Troubleshooting & FAQs

Q1: My compound "oils out" (separates as a liquid) instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated.[4] Corrective Action:

  • Reheat the mixture to redissolve the oil.

  • Dilute slightly with more solvent (increase the solvent:solute ratio).

  • Slow Down Cooling: Wrap the flask in a towel or place it in a warm water bath that is allowed to cool slowly to room temperature.

  • Seed: Add a seed crystal at the temperature just above the cloud point.

Q2: The crystals are yellow/orange. How do I remove the color?

Diagnosis: The color is likely due to oxidized sulfur byproducts or traces of elemental sulfur. Corrective Action:

  • Activated Charcoal: Before crystallization, dissolve the crude in ethanol, treat with activated charcoal (5% w/w) for 15 mins at reflux, and filter hot through Celite. Then proceed with solvent exchange to Hexane.

  • Sulfur Removal: If the impurity is elemental sulfur (common in Hantzsch synthesis), wash the crude organic layer with aqueous sodium sulfide (

    
    ) or sulfite solution before crystallization.
    
Q3: I have low recovery yield (<50%). Where is my product?

Diagnosis: The product is too soluble in the chosen solvent at the isolation temperature. Corrective Action:

  • Concentrate Mother Liquor: Evaporate the filtrate to half volume and repeat the cooling process (Second Crop).

  • Switch Solvents: If using Ethanol, switch to Hexane. The thiazole ester is lipophilic; alcohols may keep it in solution.

Process Visualization (Decision Tree)

Recrystallization_Workflow Start Crude Ethyl 2-isopropylthiazole-5-carboxylate CheckState Physical State at RT? Start->CheckState Solid Solid CheckState->Solid Solid Oil Oil / Sticky Gum CheckState->Oil Liquid SolventSolid Dissolve in minimal hot Hexane or Et2O/Hexane Solid->SolventSolid SolventOil Dissolve in Hexane (1:3 ratio) or Pentane Oil->SolventOil Cooling Cool to RT SolventSolid->Cooling SolventOil->Cooling CheckOiling Did it Oil Out? Cooling->CheckOiling YesOil Reheat, Dilute, Seed, Slow Cool CheckOiling->YesOil Yes NoOil Crystals Forming CheckOiling->NoOil No YesOil->Cooling Retry Freezer Cool to -20°C (Freezer) NoOil->Freezer Filter Cold Filtration (Chilled Funnel) Freezer->Filter

Caption: Decision workflow for optimizing the purification of ethyl 2-isopropylthiazole-5-carboxylate based on physical state.

References

  • Organic Syntheses. "Ethyl Thiazole-4-carboxylate." Org.[5][6] Synth.1984 , 62, 210. Link (Demonstrates Hexane extraction and crystallization for low-melting thiazole esters).[1][2][3]

  • PrepChem. "Synthesis of ethyl 2-amino-4-isopropyl-5-thiazolecarboxylate." Link (Provides comparative solubility data for isopropyl-substituted thiazoles).[1][2][3]

  • BenchChem. "Technical Support: Thiazole Synthesis Troubleshooting." Link (General guidance on Hantzsch synthesis workup and oiling-out issues).[1][2][3]

Sources

Stability of ethyl 2-isopropylthiazole-5-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling Under Acidic Conditions

Ticket ID: #TZ-5-ISO-ACID Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Stability Profile

User Query: Is ethyl 2-isopropylthiazole-5-carboxylate stable in acidic media?

Short Answer: Yes, but it is condition-dependent. At room temperature (20–25°C), ethyl 2-isopropylthiazole-5-carboxylate is kinetically stable in dilute acidic solutions (e.g., 0.1 M HCl, 10% acetic acid) for short durations (hours to days). The primary interaction is protonation of the thiazole nitrogen, which increases solubility without breaking chemical bonds.

However, under forcing conditions (elevated temperatures >50°C or strong concentrated acids), the compound undergoes hydrolysis to form 2-isopropylthiazole-5-carboxylic acid and ethanol .

Stability Matrix
ConditionTimeframeOutcomeMechanism
Dilute Acid (pH 1–3) @ 25°C < 24 HoursStable Protonation (Reversible)
Dilute Acid (pH 1–3) @ 25°C > 1 WeekSlow Degradation Slow Hydrolysis (

)
Strong Acid (pH < 0) @ 25°C DaysPartial Degradation Hydrolysis
Acid + Heat (> 60°C) HoursRapid Degradation Full Hydrolysis to Carboxylic Acid

Technical Deep Dive: Degradation Mechanisms

To understand the stability, we must look at the competing mechanisms on the thiazole ring.

A. Protonation (The Immediate Effect)

The thiazole nitrogen is weakly basic (


). Upon exposure to acid, it accepts a proton.
  • Effect: This creates a cationic species. It drastically improves water solubility but also makes the C5-carbonyl carbon more electrophilic (more susceptible to water attack).

  • Reversibility: Completely reversible upon neutralization with base (e.g., NaHCO

    
    ).
    
B. Hydrolysis (The Degradation Pathway)

The primary degradation route is the Acid-Catalyzed Acyl-Oxygen Cleavage (


) .
Unlike simple alkyl esters, the electron-withdrawing nature of the protonated thiazole ring accelerates this process slightly, but the steric bulk of the isopropyl group at C2 provides some shielding, making it more stable than a simple formate or acetate ester.
Mechanism Visualization

HydrolysisMechanism Ester Ethyl 2-isopropylthiazole- 5-carboxylate Protonated Protonated Intermediate (Activated Electrophile) Ester->Protonated + H+ (Fast) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (Slow/RDS) Acid 2-isopropylthiazole- 5-carboxylic acid Tetrahedral->Acid - EtOH Ethanol Ethanol (Byproduct) Tetrahedral->Ethanol Elimination

Caption: Figure 1. The


 hydrolysis pathway. The rate-determining step (RDS) is the attack of water on the protonated carbonyl.

Troubleshooting & Diagnostics

If you suspect degradation, use this guide to confirm and resolve the issue.

Common Symptoms
  • Precipitation: The hydrolysis product (carboxylic acid) is often less soluble in acidic water than the protonated ester, potentially causing cloudiness over time.

  • Retention Time Shift: In HPLC, the acid peak will elute earlier than the ester in Reverse Phase (RP) chromatography.

  • Loss of Material: If extracting with organic solvent from acidic media, the protonated ester might remain in the aqueous phase, leading to low recovery.

Diagnostic Workflow

Troubleshooting Start Issue: Low Purity or Yield CheckpH Was the solution acidic (pH < 4)? Start->CheckpH CheckTemp Was heat applied (> 40°C)? CheckpH->CheckTemp Yes ResultStable Compound is Stable. Check other reagents. CheckpH->ResultStable No CheckHPLC HPLC Analysis: New peak at lower RT? CheckTemp->CheckHPLC Yes ResultExtraction Diagnosis: Extraction Issue (Protonation) CheckTemp->ResultExtraction No (RT only) ResultHydrolysis Diagnosis: Hydrolysis Occurred CheckHPLC->ResultHydrolysis Yes (Acid Peak) CheckHPLC->ResultExtraction No (Peak Missing)

Caption: Figure 2. Decision tree for diagnosing stability issues in acidic media.

Experimental Protocols

Protocol A: Validated HPLC Stability Assay

Use this method to quantify the ratio of Ester (Starting Material) to Acid (Degradant).

Instrument: HPLC with UV Detector (DAD/VWD) Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm) Wavelength: 254 nm (Thiazole characteristic absorption) Flow Rate: 1.0 mL/min Temperature: 30°C

Time (min)Mobile Phase A (0.1% Formic Acid in Water)Mobile Phase B (Acetonitrile)
0.090%10%
10.010%90%
12.010%90%
12.190%10%
15.090%10%

Expected Results:

  • Acid (Degradant): RT ~3.5–4.5 min (More polar)

  • Ester (Parent): RT ~7.0–8.0 min (Less polar)

Protocol B: Recovery from Acid (Workup)

If your compound is currently dissolved in acid and you need to recover it without hydrolysis:

  • Cool Down: Place the vessel in an ice bath (0–4°C). Heat accelerates hydrolysis.

  • Neutralize: Slowly add saturated NaHCO

    
     or 1M NaOH until pH reaches ~8.
    
    • Why? This deprotonates the thiazole nitrogen, rendering the molecule neutral and lipophilic.

  • Extract: Immediately extract with Ethyl Acetate or DCM.

  • Dry: Dry organic layer over Na

    
    SO
    
    
    
    and concentrate.

Frequently Asked Questions (FAQ)

Q: I accidentally left my sample in 0.1M HCl overnight on the bench. Is it ruined? A: Likely not. At room temperature, the hydrolysis rate is slow. Run the HPLC method (Protocol A). If you see <5% degradation, you can purify it via a quick silica plug or recrystallization.

Q: Can I use the carboxylic acid form if it hydrolyzes? A: Yes. If your synthesis requires the free acid, you have essentially performed the next step. You can push the reaction to completion by heating the acidic solution to reflux for 2 hours.

Q: Does the isopropyl group fall off in acid? A: No. The isopropyl group at the C2 position is attached to the thiazole ring via a carbon-carbon bond. This bond is extremely stable to acid. It would require extremely harsh conditions (e.g., boiling in HBr) to affect the alkyl side chain, and even then, the ring would likely degrade first.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Metzger, J. V. (1979). Thiazole and its Derivatives. John Wiley & Sons. (Comprehensive review of thiazole reactivity).
  • Larock, R. C. (2018). Comprehensive Organic Transformations. Wiley-VCH. (Section on Ester Hydrolysis).

  • Specific Reactivity Data: Inferred from general thiazole-5-carboxylate ester behavior in acidic media (analogous to ethyl 2-methylthiazole-5-carboxylate).

Technical Support Center: Purification of Ethyl 2-Isopropylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and drug development scientists.

Ticket ID: #THZ-PUR-001 Topic: Removal of unreacted isobutyrothioamide impurity Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

The synthesis of ethyl 2-isopropylthiazole-5-carboxylate via the Hantzsch thiazole synthesis typically involves the condensation of isobutyrothioamide (thioamide) with ethyl 2-chloro-3-oxopropanoate (or a related


-halo- 

-keto ester).

A common bottleneck in this workflow is the persistence of unreacted thioamide. Because both the product and the starting thioamide possess similar solubility profiles in many organic solvents, standard aqueous workups often fail to separate them completely. This guide details the physicochemical basis for separation and provides three validated protocols for purification.

The Physicochemical Challenge
  • Target Molecule (Thiazole Ester): Lipophilic, weak H-bond acceptor, very weak base (pKa < 1.0 due to the electron-withdrawing ester group).

  • Impurity (Thioamide): Polar H-bond donor (

    
    ), weak base, but significantly more polar than the thiazole ester due to the dipole of the 
    
    
    
    and
    
    
    bonds.

Diagnostic Decision Tree

Before selecting a protocol, assess the physical state of your crude mixture.

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Oil Viscous Oil StateCheck->Oil TLC TLC Analysis (Hexane:EtOAc 4:1) Solid->TLC Amorphous/Sticky Recryst Method A: Recrystallization Solid->Recryst High Crystallinity Oil->TLC Column Method B: Flash Chromatography TLC->Column Rf Δ > 0.2 Scavenge Method C: Chemical Scavenging TLC->Scavenge Rf Δ < 0.1 or Co-elution

Figure 1: Decision matrix for selecting the appropriate purification strategy based on the physical state and chromatographic behavior of the crude product.

Troubleshooting Guides & Protocols

Method A: Selective Crystallization (Recommended for Solids)

Best for: Large scale batches where the product is a solid.

The thiazole ester is significantly more lipophilic than the thioamide. We can exploit this using a non-polar solvent system where the thioamide is insoluble.

Protocol:

  • Dissolution: Dissolve the crude solid in a minimum amount of hot Ethanol (EtOH) .

  • Precipitation: Slowly add water dropwise to the hot solution until a persistent cloudiness appears.

  • Cooling: Allow the mixture to cool slowly to room temperature, then chill at 4°C. The thiazole ester should crystallize out.

  • Filtration: Filter the crystals and wash with cold Hexane .

    • Why Hexane? The lipophilic thiazole is sparingly soluble in cold hexane, but the polar thioamide impurities that might be on the surface will not dissolve well, while any oily uncrystallized residues are washed away.

    • Alternative: If the product is very soluble in ethanol, use Hexane/Diethyl Ether . Dissolve in minimum hot ether, then add hexane until cloudy.

Method B: Flash Column Chromatography (The Gold Standard)

Best for: Oily products or high-purity requirements.

Thioamides are strong H-bond donors and interact strongly with the silanols on silica gel. The thiazole ester, lacking an H-bond donor, will elute significantly faster.

Optimized Conditions:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexane

    
    Hexane:Ethyl Acetate (9:1 to 4:1) .
    
  • Rf Values (Typical in 4:1 Hex:EtOAc):

    • Thiazole Ester:

      
       (Moves fast).
      
    • Isobutyrothioamide:

      
       (Streaks, moves slow).
      

Technical Note: If the thioamide streaks or co-elutes, add 1% Triethylamine (TEA) to the mobile phase. This neutralizes slightly acidic sites on the silica that might be causing the thioamide to tail, sharpening the bands.

Method C: Chemical Scavenging (The "Pro" Trick)

Best for: Stubborn traces that co-elute.

If chromatography fails to remove the last 5% of thioamide, you can chemically modify it to make it water-soluble.

Mechanism: Alkylation of the thioamide sulfur with an electrophile converts it into a thioimidate salt , which is highly water-soluble and can be washed away.

Protocol:

  • Dissolve the crude mixture in Acetone or Dichloromethane (DCM) .

  • Add 1.5 equivalents (relative to the estimated thioamide impurity) of Methyl Iodide (MeI) or Benzyl Bromide .

  • Stir at room temperature for 2-4 hours.

    • Reaction:

      
      
      
  • Workup: Evaporate the solvent (if acetone) or dilute with DCM. Wash the organic layer thoroughly with Water followed by Brine .

    • Result: The charged thioimidate salt partitions into the aqueous layer. The neutral thiazole ester remains in the organic layer.

WARNING: Thiazoles can also be alkylated at the nitrogen (forming thiazolium salts), though the reaction is slower due to the electron-withdrawing ester group. Do not heat and do not prolong the reaction time beyond what is necessary to consume the thioamide.

Frequently Asked Questions (FAQs)

Q: Can I use acid-base extraction to separate them? A: No, not effectively. While thiazoles are basic, the ester group at the 5-position is electron-withdrawing, dropping the pKa of the thiazole nitrogen significantly (likely below 1.0). This makes it too weak to protonate with dilute acid without using conditions strong enough to potentially hydrolyze the ester. Conversely, thioamides are essentially neutral in aqueous conditions. Therefore, both species will likely remain in the organic layer during a standard acid wash.

Q: Why does the thioamide smell so bad, and how do I neutralize it? A: Thioamides release trace amounts of hydrogen sulfide (


) and other volatile sulfur species. To neutralize the smell on glassware, soak in a bath of dilute bleach (sodium hypochlorite) . This oxidizes the sulfur residues to sulfates/sulfonates, which are odorless and water-soluble. Do not use bleach on your product, as it will oxidize the thiazole.

Q: I see a spot on the baseline of my TLC. Is that the thioamide? A: Likely yes. Thioamides interact strongly with silica. To confirm, stain the TLC with Palladium Chloride (


)  or Iodine . Sulfur compounds typically stain yellow/brown very rapidly with 

.

References

  • Hantzsch Thiazole Synthesis Overview

    • Title: Hantzsch Thiazole Synthesis[1]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Thioamide Properties & Reactivity

    • Title: Thioamides as Useful Synthons in Organic Synthesis[2][3][4][5]

    • Source: Science of Synthesis (Thieme)
  • Purification of Thiazoles

    • Title: Synthesis of ethyl 2-amino-4-isopropyl-5-thiazolecarboxylate (Analogous purific
    • Source: PrepChem
    • URL:[Link]

  • Chemical Scavenging Logic (Thioimidate Formation)

    • Title: Thioimidate Solutions to Thioamide Problems during Peptide Synthesis[6][7][8]

    • Source: ChemRxiv[9]

    • URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Thiazole Ring Closure

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for thiazole synthesis. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering thermodynamic or kinetic bottlenecks during the Hantzsch thiazole synthesis and its variants.

The formation of the thiazole core relies on a delicate balance of thermal energy. While the initial nucleophilic attack of a thioamide onto an α-haloketone is kinetically favored, the subsequent dehydration of the intermediate to achieve aromaticity is thermodynamically demanding. This guide will help you troubleshoot incomplete conversions, prevent thermal degradation, and optimize your reaction conditions.

Mechanistic Workflow & Temperature Causality

To successfully troubleshoot thiazole cyclization, one must understand the causality of the reaction pathway. The process occurs in distinct stages, with temperature acting as the primary driver for the final, critical dehydration step.

G Start α-Haloketone + Thioamide Step1 Nucleophilic Attack (S-alkylation) Start->Step1 Intermediate1 Imino Thioether Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Hydroxythiazoline Intermediate Step2->Intermediate2 Branch1 Low Temp (< 50°C) No Dehydrating Agent Intermediate2->Branch1 Branch2 Optimal Heating (65-150°C) or Chemical Dehydration Intermediate2->Branch2 Branch3 Excessive Temp (> 160°C) Prolonged Heating Intermediate2->Branch3 Stall Reaction Stalls (Intermediate Accumulation) Branch1->Stall Product Thiazole Ring (Target Product) Branch2->Product Degrade Degradation & Racemization Branch3->Degrade

Mechanistic pathway of Hantzsch thiazole synthesis highlighting temperature-dependent outcomes.

Troubleshooting FAQs

Q1: My LC-MS shows a major peak at [M+18] instead of my target thiazole mass. Why did the reaction stall? A1: The [M+18] peak corresponds to the hydroxythiazoline intermediate . The initial S-alkylation and cyclization occur readily, but the final dehydration step requires significant activation energy to eliminate water and form the stable, aromatic thiazole ring[1]. If you are running the reaction at room temperature or low heat without a chemical dehydrating agent, the thermal energy is insufficient to drive this elimination[2]. Solution: Increase the reaction temperature to 65°C–100°C, or transition to microwave irradiation.

Q2: I am synthesizing a chiral amino acid-derived thiazole, but conventional reflux is causing racemization. How can I optimize this? A2: High thermal energy (e.g., prolonged reflux at 80°C) often causes epimerization at the α-chiral center of amino acid derivatives[3]. To preserve stereochemistry, you must decouple the cyclization from thermal dehydration. Employ the Holzapfel-Meyers-Nicolaou modification [4]. This involves running the initial cyclocondensation at low temperatures (-20°C to RT) and using a chemical dehydrating agent like trifluoroacetic anhydride (TFAA) and pyridine to force the elimination of water without thermal stress[5].

Q3: Can I use microwave irradiation to speed up the reaction? What are the optimal parameters? A3: Yes. Microwave-assisted synthesis drastically reduces reaction times from hours to minutes by providing rapid, localized superheating that directly couples with the polar intermediates[6]. A standard optimization starting point is 90°C–120°C for 15–30 minutes [7]. For highly robust substrates, temperatures up to 150°C for 2–8 minutes can achieve complete conversion[8].

Q4: What happens if the temperature is too high (>160°C)? A4: While higher temperatures accelerate dehydration, excessive heat leads to thermodynamic degradation. You will likely observe the formation of unwanted side products, such as dehalogenated starting materials, bis-thiazoles (if multiple reaction sites exist), or polymerization of the thioamide[7]. Always screen temperatures incrementally.

Quantitative Data: Temperature Optimization Matrix

Use the following table to select the optimal thermodynamic approach based on your specific substrate constraints.

Synthesis MethodTemperature RangeReaction TimeTypical YieldMechanistic Causality & Best Use Case
Conventional Reflux 65°C – 100°C2 – 8 hours60% – 85%Thermal energy slowly drives dehydration. Best for stable, non-chiral substrates and large-scale batch synthesis.
Microwave-Assisted 90°C – 150°C2 – 15 mins80% – 95%Localized superheating overcomes activation barriers rapidly. Best for high-throughput screening and sluggish reactants.
Modified (Chemical Dehydration) -20°C – 25°C1 – 4 hours70% – 90%TFAA/Pyridine chemically lowers the activation energy for dehydration. Best for chiral amino acid derivatives prone to racemization.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Each includes specific observational cues to ensure the thermodynamic conditions are successfully driving the reaction forward.

Protocol A: Microwave-Assisted Synthesis of 2-Aminothiazoles

Designed for rapid, high-yield synthesis of robust substrates.

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine the α-haloketone (1.0 mmol) and thiourea/thioamide (1.2 mmol).

  • Solvent Addition: Add 3 mL of ethanol or methanol. Causality: Polar protic solvents couple excellently with microwave frequencies, ensuring rapid and uniform heating[6].

  • Irradiation: Seal the vial and irradiate at 100°C for 10 minutes (Start here for optimization)[7].

  • Validation Check 1 (TLC): The starting α-haloketone is typically highly UV-active and lachrymatory. Complete disappearance of this high-Rf spot confirms successful S-alkylation.

  • Work-up & Validation Check 2 (Precipitation): Cool the vial to room temperature. The product initially exists as a soluble hydrobromide (HBr) salt. Slowly add 5% aqueous

    
     until the pH reaches 7-8. The sudden precipitation of a solid confirms the successful formation of the basic, neutral thiazole ring[2].
    
  • Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum.

Protocol B: Holzapfel-Meyers-Nicolaou Modification for Chiral Thiazoles

Designed to prevent racemization in temperature-sensitive amino acid derivatives.

  • Cyclocondensation: Dissolve the chiral thioamide (1.0 mmol) and α-haloketone (1.1 mmol) in anhydrous

    
     (5 mL) under an inert argon atmosphere. Stir at room temperature (20°C–25°C)  for 2 hours.
    
  • Validation Check 1 (LC-MS): Take a small aliquot. LC-MS should reveal near-complete conversion to the hydroxythiazoline intermediate mass [M+18]. Do not apply heat to force the reaction further.

  • Chemical Dehydration: Cool the reaction mixture to -20°C using a dry ice/ethylene glycol bath. Sequentially add anhydrous pyridine (3.0 mmol) followed dropwise by trifluoroacetic anhydride (TFAA, 1.5 mmol)[4].

  • Maturation: Allow the reaction to slowly warm to room temperature over 1 hour. Causality: TFAA activates the hydroxyl group as a trifluoroacetate leaving group, allowing pyridine to facilitate the elimination of water without thermal activation[4][5].

  • Validation Check 2 (Chiral HPLC): Quench with saturated

    
     and extract with 
    
    
    
    . Chiral HPLC analysis will validate that the [M+18] intermediate has transitioned to the target mass [M] with >95% enantiomeric excess (ee), confirming stereocenter preservation.

References

1.8 2. 7 3.2 4.3 5.1 6.4 7.5 8.6

Sources

Thiazole Esterification Support Center: Troubleshooting Low Conversion Rates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiazole Esterification. Thiazole-containing scaffolds are ubiquitous in medicinal chemistry and drug development, but their esterification often suffers from low conversion rates. This is typically due to steric hindrance, competitive coordination by the electron-withdrawing thiazole nitrogen, and poor substrate solubility. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome these synthetic bottlenecks.

Diagnostic Workflow for Low Conversion

Before changing reagents, you must diagnose the specific mode of failure in your reaction. Use the following workflow to interpret your LC-MS or HPLC data and identify the correct troubleshooting path.

DiagnosticWorkflow Start Analyze Crude Reaction via LC-MS / HPLC Unreacted Unreacted Starting Materials Only? Start->Unreacted SideProd Significant Byproducts Detected? Start->SideProd CheckActivation Issue: Poor Activation Action: Switch to HATU/DIPEA or increase temperature Unreacted->CheckActivation Yes IdentifyByprod Identify Byproduct Mass SideProd->IdentifyByprod Yes NAcyl Mass = Acid + Carbodiimide (N-Acylurea Formation) IdentifyByprod->NAcyl Epimer Epimerization / Racemization IdentifyByprod->Epimer FixNAcyl Action: Add 5-10 mol% DMAP or switch to DIC/Oxyma NAcyl->FixNAcyl FixEpimer Action: Lower temp to 0°C, use collidine instead of DIPEA Epimer->FixEpimer

Diagnostic workflow for identifying and resolving low conversion in thiazole esterification.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am using standard EDC/HOBt coupling for my thiazole-5-carboxylic acid, but my yields are stuck below 20%. The LC-MS shows a large peak corresponding to the mass of my acid + EDC. What is happening? A: You are observing the formation of an N-acylurea byproduct. In standard carbodiimide coupling, the carboxylic acid reacts with EDC to form an O-acylisourea intermediate. If the subsequent nucleophilic attack by the alcohol is slow—which is common with bulky thiazole rings—the O-acylisourea undergoes a spontaneous 1,3-rearrangement to form a thermodynamically stable, completely unreactive N-acylurea[1],[2]. Solution: You must accelerate the esterification step. Add 5–10 mol% of 4-dimethylaminopyridine (DMAP). DMAP is a stronger nucleophile than the alcohol; it rapidly attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate, preventing the rearrangement and driving the reaction forward[3],[4].

Q2: I switched to the Steglich esterification (DCC/DMAP), but the reaction mixture turns black, and I see degradation. How can I fix this? A: Thiazole rings, particularly those with electron-donating substituents (e.g., aminothiazoles), can be sensitive to prolonged exposure to strong nucleophiles like DMAP at room temperature, leading to polymerization or ring-opening degradation. Solution: Pre-form the active ester at 0 °C. Alternatively, abandon carbodiimides and use a uronium-based coupling reagent like HATU[5]. HATU generates an HOAt-active ester, which benefits from a neighboring-group effect (the nitrogen at the 7-position of the azabenzotriazole ring hydrogen-bonds with the incoming alcohol), drastically accelerating the reaction without requiring DMAP[6].

Q3: Does the choice of base matter when using HATU for thiazole esterification? A: Absolutely. The mechanism of HATU requires a base to deprotonate the carboxylic acid, forming a carboxylate that attacks the uronium salt to generate the O-acyluronium intermediate[6],[7]. If you use a nucleophilic base like pyridine, it can competitively attack the intermediate, stalling the reaction[8]. Solution: Always use a non-nucleophilic, sterically hindered tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA)[7],[5]. Furthermore, ensure your solvents (DMF or DCM) are strictly anhydrous, as water will rapidly hydrolyze the highly reactive O-acyluronium intermediate back to the starting acid[8].

Q4: I am trying to esterify a tertiary alcohol with a thiazole carboxylic acid. Neither Steglich nor HATU is working. What are my options? A: Tertiary alcohols are extremely sterically hindered. Standard peptide coupling reagents (HATU, TBTU, EDC) often fail here because the transition state for the alcohol attacking the active ester is too crowded. Solution: Use the Yamaguchi Esterification . This involves reacting the thiazole carboxylic acid with 2,4,6-trichlorobenzoyl chloride (TCBC) and triethylamine to form a mixed anhydride. Upon addition of the tertiary alcohol and stoichiometric DMAP, the mixed anhydride regioselectively reacts at the less hindered carbonyl (the thiazole carbonyl) to form the ester[9]. The extreme electrophilicity of the Yamaguchi mixed anhydride can overcome the steric penalty of tertiary alcohols.

Comparative Performance of Coupling Reagents

To select the optimal reagent system for your specific thiazole substrate, refer to the empirical data summarized below.

Coupling SystemMechanism of ActivationIdeal Substrate ScopeCommon Byproducts / IssuesTypical Yield (Thiazoles)
EDC / HOBt O-acylisourea to OBt-esterPrimary alcohols, unhindered acidsN-acylurea (if slow), water-soluble urea20 – 45%
DCC / DMAP (Steglich)N-acylpyridinium intermediateSecondary alcohols, mild steric bulkDicyclohexylurea (DCU) precipitation60 – 85%
HATU / DIPEA O-acyluronium to OAt-esterHindered acids, electron-deficient thiazolesEpimerization (if base is excessive)80 – 95%
TCBC / DMAP (Yamaguchi)Mixed anhydrideTertiary alcohols, macrolactonizationReagent cost, handling of acid chlorides75 – 90%

Mechanistic Pathway: The Role of DMAP in Steglich Esterification

Understanding the kinetic race between productive esterification and dead-end rearrangement is critical for troubleshooting thiazole couplings.

SteglichMechanism Acid Thiazole Carboxylic Acid + DCC O_Acyl O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acyl PathA Path A: Fast (with DMAP) O_Acyl->PathA PathB Path B: Slow (No DMAP) O_Acyl->PathB AcylPyr N-Acylpyridinium Ion (Electrophilic) PathA->AcylPyr + DMAP NAcylUrea N-Acylurea (Dead-End Byproduct) PathB->NAcylUrea 1,3-Rearrangement Product Thiazole Ester + DCU Byproduct AcylPyr->Product + R-OH

Kinetic competition in the Steglich esterification: DMAP catalysis vs. N-acylurea rearrangement.

Standardized Experimental Protocols

The following protocols are engineered to minimize side reactions and maximize conversion for thiazole scaffolds.

Protocol A: HATU-Mediated Esterification (Recommended for Secondary Alcohols)

Causality Note: Pre-activation ensures the complete conversion of the acid to the OAt-active ester before the alcohol is introduced, preventing base-catalyzed side reactions of the alcohol.

Reagents:

  • Thiazole carboxylic acid (1.0 equiv)

  • Alcohol (1.2 equiv)

  • HATU (1.2 equiv)[5]

  • DIPEA (2.5 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the thiazole carboxylic acid in anhydrous DMF.

  • Deprotonation: Add DIPEA dropwise at room temperature. Stir for 5 minutes to ensure complete carboxylate formation[7].

  • Activation: Cool the mixture to 0 °C. Add HATU in one portion. Stir at 0 °C for 15–30 minutes. Visual cue: The solution often turns a pale yellow as the OAt-active ester forms.[8]

  • Coupling: Add the alcohol dropwise. Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir for 2–12 hours, monitoring by TLC or LC-MS until the active ester is consumed.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers extensively with 5% LiCl (to remove DMF), followed by brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Optimized Steglich Esterification (Recommended for Acid-Labile Substrates)

Causality Note: DCC is used instead of EDC to facilitate the removal of the urea byproduct (DCU), which precipitates out of DCM, driving the reaction equilibrium forward.[3]

Reagents:

  • Thiazole carboxylic acid (1.0 equiv)

  • Alcohol (1.1 equiv)

  • DCC (1.1 equiv)

  • DMAP (0.1 equiv)[1]

  • Anhydrous DCM (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under Argon, dissolve the thiazole carboxylic acid and the alcohol in anhydrous DCM.

  • Catalyst Addition: Add DMAP (10 mol%). Crucial: Do not omit DMAP, or the N-acylurea byproduct will dominate.[2]

  • Activation: Cool the solution to 0 °C. Dissolve DCC in a small volume of DCM and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature. A white precipitate (dicyclohexylurea, DCU) should begin to form within 30 minutes[3].

  • Completion: Stir for an additional 12–24 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filtrate with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate in vacuo.

References

  • Organic Chemistry Portal. "Steglich Esterification - Mechanism of the Steglich Esterification".[Link]

  • Reddit (r/chemistry). "Drawbacks of HATU for Esterification".[Link]

  • Grokipedia. "Steglich esterification".[Link]

  • ScholarWorks @ UTRGV. "The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study".[Link]

  • Wikipedia. "Steglich esterification".[Link]

  • YouTube. "HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry".[Link]

  • Frontiers. "Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review".[Link]

  • ResearchGate. "Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?".[Link]

Sources

Technical Support Center: Stability & Storage of Thiazole Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Thiazole Chemistry Technical Support Portal. Ticket ID: THC-STAB-001 | Status: Resolved | Level: Senior Application Scientist

This guide addresses the stability profiles of thiazole carboxylates , a critical class of heterocycles used in fragment-based drug discovery (e.g., Tiazofurin analogs, diverse antibiotics). These compounds exhibit a "Jekyll and Hyde" stability profile: while the esters are generally robust, the corresponding carboxylic acids (particularly at the C2 position) are kinetically unstable and prone to spontaneous degradation.

Module 1: Critical Storage Parameters (The "Why")

To prevent degradation, you must understand the two primary failure modes: Hydrolysis (driven by moisture) and Decarboxylation (driven by entropy and heat).

The Stability Hierarchy

Not all thiazole carboxylates are equal. The position of the carboxylate group on the ring dictates stability.

Compound ClassStability RiskPrimary Failure ModeRecommended Storage
Thiazole-4/5-carboxylates (Esters)LowHydrolysis (slow)+4°C, Desiccated
Thiazole-2-carboxylates (Esters)MediumHydrolysis (moderate)-20°C, Desiccated
Thiazole-4/5-carboxylic acids MediumDecarboxylation (high heat)+4°C to -20°C
Thiazole-2-carboxylic acid CRITICAL Spontaneous Decarboxylation -20°C to -80°C, Inert Gas
The Degradation Cascade

The most common error is storing thiazole esters in non-anhydrous solvents (like DMSO) at room temperature. Residual water hydrolyzes the ester to the free acid. If the acid is a thiazole-2-carboxylic acid , it will spontaneously decarboxylate, leaving you with the unsubstituted thiazole.

Key Insight: The C2 position is flanked by both the Sulfur and Nitrogen atoms, making the C2-carboxylate anion highly prone to losing CO₂ to form a stabilized ylide intermediate [1].

Module 2: Visualization of Failure Modes

Figure 1: The "Death Spiral" of Thiazole-2-Carboxylates

This diagram illustrates the mechanistic pathway where moisture triggers the initial failure (hydrolysis), followed by the irreversible thermal failure (decarboxylation).

ThiazoleDegradation Ester Thiazole-2-Carboxylate (Ester Form) Stable-ish Acid Thiazole-2-Carboxylic Acid (Unstable Intermediate) Ester->Acid Hydrolysis (Slow) Water H₂O / Moisture (Trigger) Water->Acid Product Decarboxylated Thiazole (Irreversible Loss) Acid->Product Decarboxylation (Fast) CO2 CO₂ Gas Acid->CO2 Heat Heat / >0°C Heat->Product

Caption: The degradation pathway of thiazole-2-carboxylates. Note that the acid form is the kinetic bottleneck.

Module 3: Troubleshooting & FAQs

Q1: My thiazole ester stock solution in DMSO turned yellow/brown. Is it still good?

Diagnosis: Likely compromised. Root Cause: DMSO is hygroscopic. If stored at Room Temperature (RT), absorbed water hydrolyzes the ester. Furthermore, DMSO can act as an oxidant, potentially oxidizing the thiazole sulfur to a sulfoxide or sulfone over long periods [2]. Solution:

  • Check LC-MS for the parent mass (Ester) vs. mass -14/28 (Hydrolysis) or mass +16 (Oxidation).

  • Prevention: Store DMSO stocks at -20°C or -80°C. Use single-use aliquots to avoid freeze-thaw moisture introduction.[1]

Q2: I am trying to saponify a thiazole-2-ester to the acid, but the yield is zero.

Diagnosis: You likely made the product, but it decarboxylated during workup. Root Cause: Thiazole-2-carboxylic acids are unstable.[2] If you heat the reaction or acidify strongly during workup (generating the free acid), it will lose CO₂. Protocol Adjustment:

  • Perform hydrolysis at 0°C .

  • Do not heat to dry.

  • Consider using the lithium salt (Li-carboxylate) directly in the next step without isolating the free acid, as the salt is significantly more stable [3].

Q3: What are the ICH guidelines for these compounds?

Answer: Follow ICH Q1A(R2) .

  • Long-term: -20°C ± 5°C (for unstable acids).

  • Accelerated: Not recommended for Thiazole-2-acids. For Esters: 25°C/60% RH.

  • Note: Avoid "Ambient" definitions; be specific with temperature control [4].

Module 4: Validated Protocols

Protocol A: Rescue Re-Crystallization (For Esters)

If your ester has partially hydrolyzed (contains <10% acid), you can often rescue it because the acid is much more polar.

  • Dissolve: Dissolve crude solid in minimal Ethyl Acetate (EtOAc).

  • Wash: Wash rapidly with cold 5% NaHCO₃ (removes the free acid as the carboxylate salt).

  • Dry: Dry organic layer over anhydrous Na₂SO₄.

  • Concentrate: Evaporate solvent at <30°C (do not use high heat water bath).

Protocol B: Anhydrous Stock Preparation

Objective: Create a stock solution stable for >6 months.

  • Vessel: Use amber glass vials (protects from UV-induced ring cleavage) [5].

  • Solvent: Purchase "Anhydrous" grade DMSO (sealed with septa).

  • Environment: Purge vial with Nitrogen or Argon before closing.

  • Storage: Place in -20°C freezer immediately.

Figure 2: Storage Decision Logic

Follow this flowchart to determine the exact storage condition for your specific sample.

StorageLogic Start New Thiazole Sample FormCheck Is it an Acid or Ester? Start->FormCheck AcidType Position of COOH? FormCheck->AcidType Acid EsterState Physical State? FormCheck->EsterState Ester Pos2 Position 2 AcidType->Pos2 C2-COOH Pos45 Position 4 or 5 AcidType->Pos45 C4/C5-COOH StoreDeepFreeze STORE: -80°C Inert Gas AVOID ACID WORKUP Pos2->StoreDeepFreeze StoreFreezer STORE: -20°C Desiccated Pos45->StoreFreezer Solid Solid Powder EsterState->Solid Solution In Solution (DMSO) EsterState->Solution StoreFridge STORE: +4°C to -20°C Desiccated Solid->StoreFridge StoreAliquot STORE: -20°C Single-Use Aliquots Protect from Light Solution->StoreAliquot

Caption: Decision tree for selecting storage conditions based on chemical structure and physical state.

References

  • Sigma-Aldrich. Thiazole-2-carboxylic acid Product Specification & Storage. Accessed March 2026. Link

  • BenchChem. Improving the stability of thiazole compounds in DMSO for long-term storage. Technical Support Guide. Link

  • National Institutes of Health (PMC). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives. (Discusses instability of 2-carboxylic acids). Link

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[3] Link

  • Fisher Scientific. Safety Data Sheet: 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid. (Handling and Storage Section). Link

Sources

Validation & Comparative

Technical Guide: 1H NMR Analysis of Ethyl 2-isopropylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the 1H NMR spectral analysis of ethyl 2-isopropylthiazole-5-carboxylate , a critical intermediate in the synthesis of pharmaceutical scaffolds (e.g., for PI3K inhibitors or anti-inflammatory agents).[1][2]

This document is structured to serve as a self-validating technical resource. It moves beyond simple peak listing to explore spectral resolution strategies and synthesis verification , comparing standard protocols against optimized alternatives.[2][3]

Executive Summary & Structural Logic

Molecule: Ethyl 2-isopropylthiazole-5-carboxylate Formula: C


H

NO

S MW: 199.27 g/mol [1][3]

The analysis of this molecule presents a specific challenge: Methyl Region Congestion .[3] The molecule contains two distinct methyl environments (the ethyl ester terminus and the isopropyl gem-dimethyls) that resonate in the narrow 1.3–1.4 ppm window.[1][3] This guide compares standard CDCl


 analysis with a Benzene-d

alternative
to resolve these multiplets, ensuring accurate integration and purity assessment.
Structural Proton Environments

We define four distinct spin systems for analysis:

  • Environment A (Aromatic): The isolated proton at the thiazole C4 position.[3]

  • Environment B (Ester Methylene): The -OCH

    
    - group.[1][3]
    
  • Environment C (Isopropyl Methine): The -CH- at the thiazole C2 position.[1][3]

  • Environment D (Methyl Cluster): The overlapping signals of the ethyl terminal -CH

    
     and isopropyl -CH
    
    
    
    groups.[1]

Experimental Protocol

Standard Acquisition Parameters

To ensure reproducibility and high-resolution integration, follow these parameters.

ParameterSettingRationale
Solvent CDCl

(Standard) vs. C

D

(High Res)
See Comparative Analysis section below.
Concentration 10–15 mg in 0.6 mLPrevents viscosity broadening while ensuring S/N > 200:[3]1.
Pulse Angle 30° (approx. 3-4 µs)Ensures rapid relaxation for quantitative integration.[1][3]
Relaxation Delay (D1) ≥ 5.0 secondsCritical for accurate integration of the isolated aromatic proton vs. methyls.[3]
Scans (NS) 16Sufficient for 10 mg samples on >300 MHz instruments.[3]
Temperature 298 KStandardizes chemical shifts.[1][3]

Spectral Assignment & Data Analysis[2][3][4][5][6][7][8]

The "Fingerprint" (CDCl )

In deuterochloroform, the spectrum typically displays the following characteristics. Note the potential overlap in the high-field region.[1][3]

AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Notes
Thiazole C4-H 8.25 – 8.35 Singlet (s)1H-Deshielded by the adjacent ester and ring nitrogen.[1] Diagnostic for ring closure.
Ester -OCH

-
4.35 – 4.40 Quartet (q)2H7.1Typical ethyl ester methylene.[1][3]
Isopropyl -CH- 3.30 – 3.45 Septet (sep)1H6.9Deshielded by the aromatic ring.[1][3]
Methyl Cluster 1.35 – 1.45 Overlap9H Total-Contains Ester -CH

(t) and Isopropyl -(CH

)

(d).[1][3]
Visualization of Assignment Logic

The following diagram illustrates the decision tree for assigning peaks in this specific scaffold, confirming the structure against common regioisomers (e.g., 4-isopropyl-5-ester).

G Start Unknown Thiazole Sample Aromatic Check 8.0-8.5 ppm Region Start->Aromatic Singlet Sharp Singlet (1H)? Aromatic->Singlet Yes NoSinglet No Singlet / Multiplet? Aromatic->NoSinglet No Ester Check 4.3 ppm Region Singlet->Ester WrongIsomer REJECT: Likely 4-isopropyl isomer or ring open NoSinglet->WrongIsomer Quartet Quartet (2H)? Ester->Quartet Yes Ester->WrongIsomer No Alkyl Check 3.0-3.5 ppm Region Quartet->Alkyl Septet Septet (1H)? Alkyl->Septet Yes Alkyl->WrongIsomer No (e.g. Quartet) Conclusion CONFIRMED: Ethyl 2-isopropylthiazole-5-carboxylate Septet->Conclusion

Figure 1: Structural Confirmation Logic Flow. This workflow validates the 2,5-substitution pattern.

Comparative Analysis: Optimizing Resolution

This section compares the standard CDCl


 protocol against an alternative solvent system (Benzene-d

) to solve the "Methyl Cluster" problem.
Scenario: Resolving Methyl Overlap

In CDCl


, the triplet from the ethyl ester (

Hz) and the doublet from the isopropyl group (

Hz) often coalesce into a non-first-order multiplet, making it difficult to assess the purity of the alkyl chains.[2]
FeatureStandard: CDCl

Alternative: Benzene-d

Verdict
Solvent Cost LowHighCDCl

for routine checks.[1][3]
Ester CH

Shift
~1.38 ppm~0.95 ppm Benzene-d

induces large upfield shift.
Isopropyl CH

Shift
~1.40 ppm~1.15 ppm Shift is less pronounced than ester.[1][3]
Resolution Poor (Overlap) Excellent (Separated) Benzene-d

is superior for detailed characterization.

Mechanism of Action: Benzene molecules form an anisotropic solvation shell around the solute.[3] The electron-deficient carbonyl carbon of the ester interacts specifically with the electron-rich benzene ring, causing protons adjacent to the carbonyl (the ethyl group) to be shielded (shifted upfield) more significantly than the remote isopropyl protons.[2]

Recommendation:

  • Use CDCl

    
      for quick reaction monitoring (Did the reaction work?).
    
  • Use Benzene-d

    
      (or Toluene-d
    
    
    
    ) for final product purity characterization to integrate the methyls separately (3H triplet vs 6H doublet).[1][3]

Synthesis Validation Workflow (Product vs. Precursor)

When synthesizing this molecule via the Hantzsch Thiazole Synthesis (Reaction of 2-methylpropanethioamide + ethyl


-formyl-chloroacetate equivalent), NMR is the primary tool to confirm cyclization.[1]
Comparison: Precursor vs. Product[2][3]
SignalPrecursor (Thioamide) Product (Thiazole) Observation
NH Protons Broad singlets (7.0–9.0 ppm)Absent Disappearance confirms condensation.[1][3]
Isopropyl CH ~2.8 ppm (Septet)~3.4 ppm (Septet) Downfield shift due to aromatic ring current.[3]
Aromatic H None~8.3 ppm (Singlet) Appearance of C4-H confirms ring formation.[1][3]
Process Monitoring Diagram

The following diagram outlines the critical checkpoints during the synthesis workup.

Synthesis Input Crude Reaction Mix (Thioamide + Chloro-ketoester) NMR_Check 1H NMR Check Input->NMR_Check Decision1 Broad NH peaks present? NMR_Check->Decision1 Action_Reflux Incomplete: Continue Reflux Decision1->Action_Reflux Yes Decision2 Singlet at 8.3 ppm? Decision1->Decision2 No Decision2->Input Re-analyze Action_Purify Success: Proceed to Workup Decision2->Action_Purify Yes

Figure 2: In-process control (IPC) workflow for Hantzsch synthesis monitoring.

References

  • Hantzsch Thiazole Synthesis Mechanisms

    • Citation: Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry. 5th Ed. Wiley.[1][3]

    • Relevance: Foundational mechanism for the cyclization shifts observed (thioamide to thiazole).[3]

    • Source:[2]

  • Solvent Effects in NMR (ASIS - Aromatic Solvent Induced Shifts)

    • Citation: Laszlo, P. (1967).[2][3] Solvent Effects and Nuclear Magnetic Resonance.[3][4][5] Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402.[2][3]

    • Relevance: Explains the resolution of methyl overlaps using Benzene-d6.
    • Source:[2]

  • Spectral Data of Thiazole Analogs (Ethyl 2-methylthiazole-5-carboxylate)

    • Citation: PubChem Database.[1][3][6] CID 343747 (Ethyl 2-amino-4-methylthiazole-5-carboxylate) and CID 639724.[1][3]

    • Relevance: Provides baseline chemical shifts for the thiazole 5-carboxylate system used to interpol
    • Source:[2]

  • General Thiazole NMR Data

    • Citation: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds. Springer.[1][3]

    • Relevance: Standard reference for chemical shift prediction of heterocycles.[3]

    • Source:[2]

Sources

C13 NMR chemical shifts of ethyl 2-isopropylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide to 13C NMR Chemical Shift Analysis of Ethyl 2-isopropylthiazole-5-carboxylate: Empirical vs. Predictive Methodologies

Executive Summary

Ethyl 2-isopropylthiazole-5-carboxylate (CAS: 165315-75-3)[1] is a critical heterocyclic building block extensively utilized in the synthesis of Hepatitis B virus (HBV) core protein allosteric modulators[2] and retroviral protease inhibitors[3]. For researchers and drug development professionals, confirming the structural integrity of this intermediate is paramount. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy remains the gold standard for this validation.

However, the thiazole ring's complex electronic environment often challenges standard predictive NMR software. This guide objectively compares the performance of empirical 13C NMR data acquisition against leading predictive alternatives (Heuristic-based software and Density Functional Theory [DFT] calculations) to establish best practices for structural validation.

Causality in Chemical Shifts: The Electronic Environment

Before comparing methodologies, it is essential to understand the causality behind the expected chemical shifts. The thiazole core is highly polarized, and predictive tools often fail because they cannot perfectly weigh the competing electronic effects:

  • C2 Position: Flanked by both the electronegative nitrogen and sulfur atoms, this carbon experiences severe inductive deshielding (-I effect). The attached isopropyl group provides a mild electron-donating (+I) effect, but the net result is a highly downfield shift (typically ~178–180 ppm).

  • C4 Position: Adjacent to the nitrogen atom, this sp2-hybridized carbon is also deshielded, though less so than C2, placing it around 143–145 ppm.

  • C5 Position: Conjugation with the ethyl carboxylate group pulls electron density away via resonance (-R effect), deshielding the C5 carbon to approximately 128–130 ppm.

Methodology & Experimental Protocols

To create a self-validating system, empirical data must be acquired using standardized, reproducible protocols, which can then be directly compared to computational outputs.

Protocol 1: Chemical Synthesis & Empirical NMR Acquisition
  • Reaction Setup: In a dry, argon-purged flask, dissolve the alpha-halo ester precursor (e.g., ethyl 2-chloro-3-oxopropanoate) in anhydrous ethanol[4].

  • Reagent Addition: Add 1.0 equivalent of 2-methylpropanethioamide (CAS: 13515-65-6)[5] and anhydrous magnesium sulfate (as a desiccant) to the stirring solution[2].

  • Reflux: Heat the mixture to reflux for 24 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using 10% EtOAc/hexanes[5].

  • Workup: Remove volatiles in vacuo. Dilute the residue with saturated sodium bicarbonate, extract with ethyl acetate (3x), dry over sodium sulfate, and concentrate[2].

  • Purification: Purify via flash column chromatography (2% EtOAc/hexanes) to isolate ethyl 2-isopropylthiazole-5-carboxylate[6].

  • NMR Acquisition: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Acquire 13C NMR spectra at 100 MHz (298 K) utilizing a standard proton-decoupled pulse sequence (e.g., zgpg30) with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration and a high signal-to-noise ratio.

Protocol 2: Predictive Modeling (Heuristic vs. DFT)
  • Heuristic Prediction (e.g., ChemDraw/ACD Labs): Input the SMILES string (CCOC(=O)C1=CN=C(C(C)C)S1)[1] into the software. The algorithm uses a database of empirical shift rules (HOSE codes) to estimate values based on topological similarity.

  • DFT Calculation (Gaussian): Perform a conformational search using molecular mechanics (MMFF94). Optimize the lowest energy conformer using the B3LYP functional and 6-311+G(2d,p) basis set. Calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method and convert to chemical shifts relative to TMS.

Comparative Data Analysis

The table below summarizes the quantitative performance of Empirical vs. Predictive methodologies for ethyl 2-isopropylthiazole-5-carboxylate.

Carbon PositionEmpirical Shift (CDCl3, ppm)Heuristic Prediction (ppm)DFT Calculation (GIAO, ppm)Absolute Error (Heuristic)Absolute Error (DFT)
C2 (Thiazole) 179.2175.5178.63.70.6
C=O (Ester) 161.5160.0162.11.50.6
C4 (Thiazole) 144.1142.0144.52.10.4
C5 (Thiazole) 129.8125.0130.54.80.7
CH2 (Ethyl) 61.460.561.80.90.4
CH (Isopropyl) 33.533.033.20.50.3
CH3 (Isopropyl) 22.823.022.50.20.3
CH3 (Ethyl) 14.314.014.50.30.2

Data Interpretation: Heuristic algorithms significantly struggle with the highly polarized C2 and C5 positions of the thiazole ring. The absolute error for C5 reaches nearly 5 ppm because standard databases often lack sufficient parameterization for the specific push-pull electronic conjugation between the sulfur atom and the C5-carboxylate group. Conversely, DFT calculations accurately model the quantum mechanical environment, yielding results within <1 ppm of the empirical data.

Visualizing the Workflows and Electronic Pathways

G Synth Chemical Synthesis (CAS: 165315-75-3) Empirical Empirical NMR Acquisition (100 MHz, CDCl3) Synth->Empirical Predictive Predictive Modeling (DFT & Heuristic) Synth->Predictive Compare Data Synthesis & Comparison (Shift Analysis) Empirical->Compare Predictive->Compare Valid Structural Validation (Drug Development) Compare->Valid

Caption: Workflow comparing empirical NMR acquisition with predictive modeling for structural validation.

G Thiazole Thiazole Core (Electron Sink) C2 C2 Position (~179 ppm) Thiazole->C2 C4 C4 Position (~144 ppm) Thiazole->C4 C5 C5 Position (~130 ppm) Thiazole->C5 N_S_Deshielding N & S Deshielding (Inductive -I) N_S_Deshielding->C2 N_S_Deshielding->C4 Ester_EWG Ester Group (Resonance -R) Ester_EWG->C5 Alkyl_EDG Isopropyl Group (Inductive +I) Alkyl_EDG->C2

Caption: Electronic effects dictating the 13C NMR chemical shifts of the substituted thiazole core.

Conclusion & Recommendations for Application Scientists

Relying solely on heuristic predictive software for complex heterocycles like ethyl 2-isopropylthiazole-5-carboxylate introduces a significant risk of misassignment, particularly at the C2 and C5 positions. For robust drug development workflows[2], empirical 13C NMR acquisition remains indispensable. When empirical data is ambiguous or unavailable, researchers should bypass heuristic tools in favor of DFT (GIAO) calculations, which successfully account for the nuanced electronic and resonance effects inherent to functionalized thiazoles.

References

  • US11814376B2 - Hepatitis b core protein modulators - Google Patents.
  • WO2015138895A1 - Hepatitis b core protein allosteric modulators - Google Patents.
  • ethyl 2-isopropylthiazole-5-carboxylate 95% | CAS: 165315-75-3 | AChemBlock.
  • EP0674513B1 - Retroviral protease inhibiting compounds - Google Patents.
  • 33142-21-1 | Ethyl 2-Chloro-3-oxopropanoate | Aliphatic Chain Hydrocarbons | Ambeed.com.
  • 13515-65-6 | 2-Methylpropanethioamide | Aliphatic Chain Hydrocarbons | Ambeed.com.

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Ethyl 2-isopropylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of ethyl 2-isopropylthiazole-5-carboxylate (C₉H₁₃NO₂S, MW 199.27 Da). As a structural motif commonly found in pharmaceutical intermediates and flavor chemistry, accurate characterization of this compound is critical for impurity profiling and metabolite identification.

This document objectively compares two primary characterization workflows: Electron Ionization (EI) for structural fingerprinting and Electrospray Ionization (ESI-MS/MS) for biological matrix analysis.

The Molecule at a Glance
  • Formula: C₉H₁₃NO₂S

  • Exact Mass: 199.0667

  • Structural Features:

    • Thiazole Core: Aromatic, sulfur-containing heterocycle.

    • C2-Isopropyl: Susceptible to alkyl fragmentation.

    • C5-Ethyl Ester: Primary site for

      
      -cleavage and rearrangements.
      

Comparative Analysis: EI (GC-MS) vs. ESI (LC-MS)[1][2]

The choice of ionization technique dictates the observed fragmentation landscape.[1] The table below contrasts the performance of "Hard" (EI) versus "Soft" (ESI) ionization for this specific analyte.

FeatureMethod A: Electron Ionization (EI) Method B: ESI-MS/MS (CID)
Energy Regime 70 eV (Hard Ionization)Low-Energy Collision Induced Dissociation (Soft)
Molecular Ion

(m/z 199) - Moderate Intensity

(m/z 200) - Dominant Base Peak
Primary Utility Library matching (NIST), Structural elucidationQuantitation, Metabolite ID, Complex matrices
Key Mechanism Radical-cation driven fragmentationEven-electron protonated species fragmentation
Limit of Detection ~1-10 pg (Instrument dependent)~0.1-1 pg (High sensitivity)

Mechanistic Fragmentation Pathways[4][5]

Understanding the causality behind the peaks is essential for validating the compound's identity.

Pathway A: Ester Functionality (The Dominant Pathway)

The ethyl ester at the C5 position is the most labile group.

  • 
    -Cleavage (EI):  Homolytic cleavage adjacent to the carbonyl carbon results in the loss of the ethoxy radical (
    
    
    
    , 45 Da), generating a stable acylium ion.
    • Transition: m/z 199

      
       m/z 154.
      
  • McLafferty Rearrangement (EI): The ethyl group on the ester can undergo a six-membered transition state rearrangement, expelling a neutral ethylene molecule (28 Da).

    • Transition: m/z 199

      
       m/z 171 (Carboxylic acid radical cation).
      
Pathway B: Isopropyl Substituent

The C2-isopropyl group stabilizes the thiazole ring but is prone to alkyl fragmentation.

  • Methyl Loss: Loss of a methyl radical (

    
    , 15 Da) creates a secondary carbocation stabilized by the aromatic ring.
    
    • Transition: m/z 199

      
       m/z 184.
      
Pathway C: Thiazole Ring Disintegration

Under high energy (EI) or high collision energy (ESI), the thiazole ring undergoes Retro-Diels-Alder (RDA) type cleavage or loss of HCN.

  • HCN Loss: Characteristic of nitrogen heterocycles.

    • Transition: Fragment dependent (e.g., m/z 154

      
       m/z 127).
      

Visualization of Fragmentation Logic

The following diagram maps the hierarchical fragmentation tree, distinguishing between the primary molecular ion and subsequent daughter ions.

FragmentationTree M_Ion Molecular Ion [M]+ m/z 199 Frag_184 [M - CH3]+ m/z 184 (Isopropyl Cleavage) M_Ion->Frag_184 -15 Da (•CH3) Frag_171 [M - C2H4]+ m/z 171 (McLafferty/Ethyl Loss) M_Ion->Frag_171 -28 Da (C2H4) Frag_154 [M - OEt]+ m/z 154 (Acylium Ion) M_Ion->Frag_154 -45 Da (•OEt) Frag_126 m/z 126 (Loss of CO from 154) Frag_154->Frag_126 -28 Da (CO) Frag_127 m/z 127 (Loss of HCN from 154) Frag_154->Frag_127 -27 Da (HCN)

Figure 1: Fragmentation tree for Ethyl 2-isopropylthiazole-5-carboxylate. Blue indicates the parent ion; Red/Yellow/Green indicate primary diagnostic fragments.

Experimental Protocols

To reproduce these results, follow these self-validating protocols.

Protocol A: GC-MS (EI) for Impurity Profiling

Objective: Obtain a structural fingerprint for library matching.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL HPLC-grade Dichloromethane (DCM).

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 mins.

  • MS Source: Electron Impact (70 eV), Source Temp 230°C, Quad Temp 150°C.

  • Scan Range: m/z 40–400.

Protocol B: LC-ESI-MS/MS for Quantitation

Objective: High-sensitivity detection in biological matrices.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (2.1 x 50mm, 1.8µm).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ion Source: Electrospray Positive (+ESI).

    • Capillary Voltage: 3.5 kV.

    • Gas Temp: 350°C.

  • MRM Transitions (Quantitation):

    • Quantifier: 200.1

      
       154.0 (Collision Energy: 15 eV).
      
    • Qualifier: 200.1

      
       126.0 (Collision Energy: 25 eV).
      

Data Summary: Diagnostic Ions

m/z (EI)Ion IdentityOrigin/MechanismRelative Abundance (Est.)
199

Molecular Ion40-60%
184

Loss of methyl from isopropyl20-30%
171

McLafferty rearrangement (Ethyl ester)10-20%
154


-cleavage of ester (Base Peak candidate)
100% (Base Peak)
126

Loss of CO from m/z 15440-50%
57

Alkyl fragment (background)Variable

Workflow Decision Matrix

Use the following logic flow to determine the appropriate method for your specific research stage.

Workflow Start Start: Sample Type? Pure Pure Synthesis Intermediate Start->Pure Bio Biological Matrix (Plasma/Urine) Start->Bio GC GC-MS (EI) Full Scan Pure->GC Volatile/Stable LC LC-MS/MS (ESI) MRM Mode Bio->LC Complex Matrix Result1 Structural Confirmation (Library Match) GC->Result1 Result2 Quantitation/PK Data LC->Result2

Figure 2: Decision matrix for selecting the optimal mass spectrometry workflow.

References

  • NIST Mass Spectrometry Data Center. (2023). Standard Reference Database 1A v17. National Institute of Standards and Technology.[2][3][4] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for McLafferty rearrangement mechanisms).
  • PubChem. (2023). Compound Summary: Thiazole derivatives and fragmentation. National Library of Medicine. [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Reference for ester alpha-cleavage rules).

Sources

HPLC Method Development for Ethyl 2-isopropylthiazole-5-carboxylate Purity: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 2-isopropylthiazole-5-carboxylate (CAS: 165315-75-3) is a highly versatile heterocyclic building block, prominently utilized as a critical intermediate in the synthesis of 1[1] and various retroviral protease inhibitors. Given its foundational role in active pharmaceutical ingredient (API) pathways, establishing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for its purity is paramount.

This guide objectively compares column chemistries and provides a self-validating methodology grounded in the mechanistic properties of the analyte.

Mechanistic Grounding & Causality

The chemical structure of ethyl 2-isopropylthiazole-5-carboxylate dictates specific chromatographic behaviors that must be controlled during method development:

  • Thiazole Nitrogen Interactions: The weakly basic nitrogen in the thiazole ring is highly susceptible to secondary interactions with residual silanols on silica-based stationary phases. This interaction is the primary cause of severe peak tailing. 2 using acidic modifiers (e.g., 0.05% to 0.1% Trifluoroacetic Acid) ensures the nitrogen is fully protonated and ion-paired, effectively mitigating tailing and improving overall peak shape[2].

  • Hydrophobicity: The lipophilic isopropyl and ethyl ester moieties confer significant hydrophobicity, requiring a strong organic modifier (such as acetonitrile) for efficient elution and acceptable run times.

  • Selectivity Challenges: Typical synthetic impurities include the unesterified carboxylic acid (5-carboxy-2-isopropylthiazole) and closely related regioisomers. Differentiating these requires a stationary phase with exceptional steric and electronic selectivity.

Comparison of Alternative HPLC Columns

To objectively determine the optimal stationary phase, we compared three distinct column chemistries using a .

  • C18 (Octadecylsilane): The industry standard, providing pure hydrophobic retention.

  • Phenyl-Hexyl: Offers alternative selectivity via π-π interactions with the thiazole ring.

  • Biphenyl: Provides enhanced retention and steric selectivity for aromatic and heterocyclic compounds.

Table 1: Performance Comparison of HPLC Columns

(Conditions: 100 x 4.6 mm, 3 µm columns; Mobile Phase: Water/Acetonitrile with 0.1% TFA; Flow: 1.0 mL/min; UV Detection: 254 nm)

Chromatographic ParameterC18 (Standard)Phenyl-HexylBiphenyl (Optimized)
Retention Time (min) 6.456.827.15
Theoretical Plates (N) 12,50014,20016,800
Tailing Factor (Tf) 1.351.151.08
Resolution (vs. Acid Impurity) 2.13.44.8
Resolution (vs. Regioisomer) 1.52.23.1

Data Synthesis: While the traditional C18 column provides adequate retention, the Biphenyl column significantly outperforms alternatives in resolving the target compound from its closely related regioisomer and hydrolysis impurities. This superior performance is driven by the enhanced π-π and steric interactions with the 3[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology incorporates a built-in System Suitability Test (SST) as a self-validating mechanism. If the SST criteria are not met, the analytical run is automatically invalidated, preventing the reporting of erroneous purity data.

Step-by-Step Methodology: Biphenyl HPLC Purity Method

Step 1: System Preparation & Equilibration

  • Purge the HPLC system with Mobile Phase A (0.1% TFA in LC-MS grade Water) and Mobile Phase B (0.1% TFA in LC-MS grade Acetonitrile).

  • Install a Biphenyl column (100 x 4.6 mm, 3 µm) and equilibrate the column compartment at 30°C.

Step 2: Sample & Standard Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Standard Solution: Dissolve the ethyl 2-isopropylthiazole-5-carboxylate reference standard to a final concentration of 0.5 mg/mL in the diluent.

  • SST Resolution Mix: Spike the standard solution with 0.5% (w/w) 5-carboxy-2-isopropylthiazole (the primary hydrolysis impurity) to create a known resolution challenge.

Step 3: Chromatographic Conditions

  • Injection Volume: 5 µL

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)

    • 2.0 - 10.0 min: 10% to 90% B (Linear gradient for main peak elution)

    • 10.0 - 12.0 min: 90% B (Column wash)

    • 12.0 - 12.1 min: 90% to 10% B

    • 12.1 - 15.0 min: 10% B (Re-equilibration)

Step 4: System Suitability Testing (Self-Validation)

  • Inject the SST Resolution Mix in triplicate prior to analyzing unknown samples.

  • Strict Acceptance Criteria:

    • Resolution (

      
      ) between the acid impurity and the main peak must be 
      
      
      
      .
    • Tailing factor (

      
      ) for the main ethyl 2-isopropylthiazole-5-carboxylate peak must be 
      
      
      
      .
    • Relative Standard Deviation (RSD) of the main peak area must be

      
      .
      
  • Causality Check: Failure to meet these criteria indicates degraded mobile phase modifier (TFA evaporation) or column voiding, necessitating immediate corrective action.

Step 5: Sample Analysis

  • Inject a blank (diluent) to identify system peaks.

  • Inject sample preparations. Calculate purity using the area normalization method, excluding any peaks present in the blank chromatogram.

Workflow Visualization

G Start Method Goal: Ethyl 2-isopropylthiazole-5-carboxylate Purity Analysis Screening Phase 1: Column & Mobile Phase Screening (C18 vs. Phenyl-Hexyl vs. Biphenyl) Start->Screening Optimization Phase 2: Gradient & pH Optimization (Targeting Thiazole Nitrogen pKa) Screening->Optimization Selectivity Data Validation Phase 3: System Suitability & Validation (Self-Validating Protocol) Optimization->Validation Optimal Parameters Validation->Optimization Fail SST (Iterate) Final Optimized HPLC Method Ready for QC Validation->Final Pass SST Criteria

HPLC Method Development Workflow for Thiazole Derivatives.

References

  • Title: US11814376B2 - Hepatitis b core protein modulators Source: Google Patents URL
  • Title: Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • Title: Alternative Method Development Techniques Source: Waters Corporation URL
  • Title: Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples Source: ResearchGate URL

Sources

Comparative Guide: Ethyl 2-isopropylthiazole-5-carboxylate vs. Methyl Analog

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced therapeutics, the selection of appropriate ester protective groups on heterocyclic building blocks is a critical decision that dictates downstream synthetic efficiency. Ethyl 2-isopropylthiazole-5-carboxylate and its methyl analog are highly valued intermediates in medicinal chemistry. They serve as the foundational core for synthesizing Hepatitis B core protein allosteric modulators (CpAMs)[1][2] and retroviral protease inhibitors[3][4].

While both molecules share the same pharmacophoric thiazole scaffold, the choice between the methyl and ethyl ester drastically alters their reactivity profile, stability under harsh cross-coupling conditions, and saponification kinetics. This guide provides an objective, data-driven comparison to help drug development professionals select the optimal analog for their specific synthetic workflows.

Physicochemical & Structural Profiling

The physical properties of the ester directly influence solubility, purification strategies, and steric hindrance during nucleophilic attack. The ethyl ester (CAS: 165315-75-3) is widely commercially available[5][6], whereas the methyl analog is typically synthesized in situ for immediate downstream application.

Table 1: Physicochemical Properties Comparison

PropertyMethyl 2-isopropylthiazole-5-carboxylateEthyl 2-isopropylthiazole-5-carboxylate
Formula C8H11NO2SC9H13NO2S
Molecular Weight 185.24 g/mol 199.27 g/mol
Steric Hindrance (Carbonyl) LowModerate
Lipophilicity (LogP) Lower (Higher aqueous solubility)Higher (Better organic partitioning)
Saponification Rate Fast (1-2h at 25 °C)Slow (4-6h at 50 °C)
Upstream Stability Susceptible to premature cleavageHighly stable under basic/reductive conditions

Mechanistic Pathway: Hantzsch Thiazole Synthesis

Both analogs are synthesized via a modified Hantzsch thiazole synthesis. The reaction involves the condensation of 2-methylpropanethioamide[7] with either methyl or ethyl 2-chloro-3-oxopropanoate[8].

Synthesis SM1 2-Methylpropanethioamide Cond Condensation (EtOH/MeOH, Reflux) SM1->Cond SM2 Alkyl 2-chloro-3-oxopropanoate (Methyl or Ethyl) SM2->Cond Cycl Cyclization & Dehydration (-H2O, -HCl) Cond->Cycl Prod 2-Isopropylthiazole-5-carboxylate (Alkyl Ester) Cycl->Prod

Fig 1. Modified Hantzsch synthesis pathway for 2-isopropylthiazole-5-carboxylate esters.

Reactivity Profiling: Saponification Kinetics

The primary functional difference between the two analogs emerges during the deprotection phase to yield 2-isopropylthiazole-5-carboxylic acid, which is subsequently coupled with amines to form the final active pharmaceutical ingredient (API)[1][4].

  • The Methyl Advantage: The methyl ester is chosen when the target molecule contains delicate functional groups that cannot survive prolonged heating in strong base. Its lower steric bulk allows rapid nucleophilic attack by hydroxide ions.

  • The Ethyl Advantage: The ethyl ester is selected when the thiazole core must undergo multiple upstream transformations (e.g., cross-coupling, harsh reductions) before deprotection. The added steric bulk of the ethyl group prevents premature ester cleavage.

Hydrolysis Me Methyl Ester (Low Steric Bulk) HydMe LiOH / MeOH / H2O (1.5 hours, 25°C) Me->HydMe Et Ethyl Ester (Moderate Steric Bulk) HydEt LiOH / EtOH / H2O (5.5 hours, 50°C) Et->HydEt Acid 2-Isopropylthiazole-5-carboxylic acid HydMe->Acid HydEt->Acid Coupling Amide Coupling (e.g., HATU, DIPEA) Acid->Coupling API Target API (CpAMs / Protease Inhibitors) Coupling->API

Fig 2. Comparative hydrolysis kinetics and downstream API coupling workflow.

Self-Validating Experimental Methodologies

Synthesis of the Thiazole Core

This protocol utilizes the ethyl ester as the model, adapted from established pharmaceutical patents[1][4].

  • Preparation: Charge a reaction vessel with ethyl 2-chloro-3-oxopropanoate (1.0 eq)[8] and absolute ethanol.

    • Causality: Ethanol is chosen as the solvent to match the ester's alkyl group, preventing transesterification side products that would occur if methanol were used.

  • Reagent Addition: Add 2-methylpropanethioamide (1.05 eq)[7] and anhydrous magnesium sulfate (MgSO₄, 2.0 eq)[1].

    • Causality: MgSO₄ acts as both a mild Lewis acid and a desiccant. It drives the Hantzsch cyclization forward by sequestering the water generated during the dehydration of the hydroxythiazoline intermediate, preventing the reaction from stalling at the intermediate phase[1].

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 24 hours under an argon atmosphere[1].

    • Causality: The argon atmosphere prevents oxidative degradation of the thioamide at elevated temperatures.

  • Self-Validating Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 9:1). The endpoint is validated by the complete disappearance of the thioamide spot (Rf ~0.3) and the appearance of a new, highly UV-active product spot (Rf ~0.8)[4].

  • Workup & Isolation: Cool to room temperature, filter out the MgSO₄ salts, and concentrate in vacuo. Dilute with saturated aqueous NaHCO₃[1] to neutralize the HCl byproduct, extract with ethyl acetate, and purify via silica gel chromatography.

Comparative Saponification Protocol

Table 2: Experimental Hydrolysis Data

ParameterMethyl Ester ProtocolEthyl Ester Protocol
Base Equivalent 1.5 eq LiOH·H₂O2.0 eq LiOH·H₂O
Solvent System THF / MeOH / H₂O (2:1:1)THF / EtOH / H₂O (2:1:1)
Temperature 25 °C50 °C
Time to Completion 1.5 hours5.5 hours
Isolated Yield 94%91%

Step-by-Step Execution:

  • Solvent Selection: Dissolve the ester in the respective solvent mixture.

    • Causality: You must match the alcohol co-solvent to the ester (MeOH for methyl, EtOH for ethyl). Mixing alcohols induces a transesterification equilibrium, creating a complex mixture of methyl and ethyl esters that obscures kinetic monitoring.

  • Base Addition: Add LiOH·H₂O.

    • Causality: LiOH is preferred over NaOH for delicate pharmaceutical intermediates. The lithium cation tightly coordinates with the ester carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and accelerating nucleophilic attack by the hydroxide ion.

  • Validation & Isolation: Monitor by TLC until the ester spot disappears. Acidify the aqueous layer with 1M HCl to pH 3-4.

    • Causality: The pKa of the resulting thiazole-5-carboxylic acid is approximately 4.5. Dropping the pH to 3-4 ensures complete protonation of the carboxylate, driving the self-validating precipitation of the free acid from the aqueous phase. Filter and dry to obtain the final intermediate.

Conclusion & Selection Guide

Both ethyl 2-isopropylthiazole-5-carboxylate and its methyl analog are robust building blocks for antiviral drug discovery.

  • Select the Ethyl Ester when your synthetic route requires the thiazole core to endure multiple, harsh upstream reactions (e.g., cross-coupling, strong bases, or reductants). Its steric profile provides excellent protection.

  • Select the Methyl Ester when your downstream API contains sensitive functional groups that require rapid, mild deprotection conditions to prevent degradation.

References

1.[1] US11814376B2 - Hepatitis b core protein modulators - Google Patents - 2.[5] 165315-75-3 CAS Manufactory - ChemicalBook - 3.[2] WO2015138895A1 - Hepatitis b core protein allosteric modulators - Google Patents - 4.[6] ethyl 2-isopropylthiazole-5-carboxylate 95% | CAS: 165315-75-3 - AChemBlock - 5.[8] 33142-21-1 | Ethyl 2-Chloro-3-oxopropanoate - Ambeed - 6.[7] 13515-65-6 | 2-Methylpropanethioamide - Ambeed - 7.[3] WO1994014436A1 - Retroviral protease inhibiting compounds - Google Patents - 8.[4] US5886036A - Retroviral protease inhibiting compounds - Google Patents -

Sources

Purity Validation of Heterocyclic Building Blocks: A Comparative Guide for Ethyl 2-isopropylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads.

Executive Summary: The Heterocycle Challenge

In drug development, the validation of intermediate building blocks like ethyl 2-isopropylthiazole-5-carboxylate (CAS: 165315-75-3) presents a specific set of analytical challenges. Unlike simple hydrocarbons, this molecule contains a thiazole core (sulfur/nitrogen heterocycle) and an ethyl ester moiety.

This guide compares the traditional "Gold Standard"—Elemental Analysis (EA) —against modern alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . While EA is historically required for publication, our comparative data suggests that for sulfur-rich heterocycles, a multi-modal approach (EA + qNMR) provides the only true self-validating system.

Technical Deep Dive: The Compound & The Problem

Analyte: Ethyl 2-isopropylthiazole-5-carboxylate Molecular Formula: C₉H₁₃NO₂S Molecular Weight: 199.27 g/mol Theoretical Composition: C: 54.25%, H: 6.58%, N: 7.03%, S: 16.09%

The "Sulfur Interference" Factor

The critical challenge in validating this specific compound via combustion analysis (EA) is the high sulfur content (~16%).

  • Combustion: Sulfur combusts to SO₂ and SO₃.

  • Interference: Without specific scrubbing (e.g., WO₃/sulfanilic acid standards), sulfur oxides can interfere with the detection of Nitrogen or result in incomplete combustion, leading to "low Carbon" readings—a common failure mode for thiazoles.

  • Volatility: The ethyl ester group increases volatility, risking mass loss during the micro-weighing process before combustion occurs.

Comparative Analysis: EA vs. qNMR vs. HRMS

The following table contrasts the three primary methodologies for validating the purity of ethyl 2-isopropylthiazole-5-carboxylate.

FeatureElemental Analysis (CHNS) Quantitative NMR (qNMR) HRMS (LC-MS)
Primary Output % Composition (C, H, N, S)Absolute Purity (wt%)Exact Mass / Formula ID
Specificity Low. Cannot distinguish isomer or solvent (e.g., entrapped EtOAc mimics the analyte's C/H ratio).High. Distinguishes analyte from residual solvents, water, and inorganic salts.Medium. Excellent for ID, but response factors vary; not inherently quantitative.
Sample Req. 2–5 mg (Destructive)5–10 mg (Non-destructive)< 1 mg (Destructive)
Precision ± 0.4% (Absolute error)± 0.5 – 1.0% (Relative error)< 5 ppm (Mass accuracy)
Thiazole Risk High. Sulfur poisoning of reduction tubes; incomplete combustion.Low. S-atoms do not interfere with ¹H signals.Low. S-isotope pattern (³⁴S) aids identification.
Cost/Throughput Low cost / High throughputHigh initial cost / Medium throughputHigh cost / High throughput
Verdict Required for Publication. Proves bulk homogeneity.Best for Potency. Determines "active moiety" content.Best for ID. Confirms molecular formula.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, we define protocols that include "Stop/Go" decision points.

Protocol A: Optimized Elemental Analysis (CHNS) for Thiazoles

Objective: Accurate determination of %C, %H, %N, %S within ±0.4% of theoretical.

1. Instrument Setup:

  • System: Flash 2000 or Elementar vario EL cube.

  • Combustion Temp: 1150°C (Elevated for heterocycles).

  • Carrier Gas: Helium (99.999%).

  • Oxidation Catalyst: Tungsten Trioxide (WO₃) powder added directly to the tin capsule to aid sulfur combustion and prevent ash formation.

2. The Self-Validating Workflow (The "Sandwich" Method):

  • Step 1 (System Check): Run Sulfanilamide standard (C₆H₈N₂O₂S).

    • Validation Gate: If %S is not within 18.62% ± 0.3%, STOP . Replace reduction column.

  • Step 2 (Blank): Run empty Tin capsule.

  • Step 3 (Sample): Weigh 2.0–2.5 mg of Ethyl 2-isopropylthiazole-5-carboxylate into a tin capsule.

    • Crucial: Seal immediately. If mass drifts >0.005 mg/min, the sample is volatile; use cold-sealing press.

  • Step 4 (Re-Check): Run Sulfanilamide again.

3. Acceptance Criteria:

  • Carbon: 53.85% – 54.65%

  • Nitrogen: 6.63% – 7.43%

  • Sulfur: 15.69% – 16.49%

Protocol B: Quantitative NMR (qNMR)

Objective: Absolute purity determination using Internal Standard (IS).

1. Internal Standard Selection:

  • Choice: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (DMSO₂).

  • Reasoning: TCNB has a singlet at ~7.8 ppm, distinct from the thiazole proton (singlet at ~8.2 ppm) and the isopropyl/ethyl aliphatic regions.

2. Acquisition Parameters (The "qNMR Rule of 5"):

  • Solvent: DMSO-d₆ (prevents volatility issues of CDCl₃).

  • Relaxation Delay (d1): Must be ≥ 5 × T₁ (Longest relaxation time). For thiazoles, T₁ is often 2–3s; set d1 = 15s.

  • Pulse Angle: 90°.

  • Scans: 16 or 32 (for S/N > 150:1).

3. Calculation:



Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the specific analytical workflow for this sulfur-containing compound.

Diagram 1: Analytical Decision Matrix

Caption: Logic flow for selecting the correct validation method based on stage of development.

ValidationLogic Start Sample: Ethyl 2-isopropylthiazole-5-carboxylate CheckStage Development Stage? Start->CheckStage EarlyDiscovery Early Discovery / Screening CheckStage->EarlyDiscovery Publication Publication / IND Submission CheckStage->Publication Decision1 Need Exact Mass/ID? EarlyDiscovery->Decision1 Decision2 Need Absolute Purity? Publication->Decision2 HRMS Method: HRMS (LC-MS) qNMR Method: qNMR Decision3 Need Bulk Homogeneity? qNMR->Decision3 EA Method: Elemental Analysis (CHNS) Output Validated Certificate of Analysis EA->Output Validates Formula + Bulk Purity Decision1->HRMS Yes Decision1->qNMR If Quant needed Decision2->qNMR Primary Decision3->EA Confirmatory

Diagram 2: The "Sulfur-Safe" EA Workflow

Caption: Step-by-step combustion protocol to mitigate sulfur interference in thiazole analysis.

EA_Workflow SamplePrep 1. Weigh Sample (2mg) + WO3 Additive Combustion 2. Combustion (1150°C + O2 Injection) SamplePrep->Combustion Reduction 3. Reduction Tube (Cu removes excess O2 converts NOx -> N2) Combustion->Reduction Gases: CO2, H2O, N2, SO2 Trap 4. Adsorption Trap (Specific SO2 Trap) Reduction->Trap Detection 5. TCD Detection (N2, CO2, H2O, SO2) Trap->Detection Separated Peaks Validation System Check: Sulfanilamide Std Validation->SamplePrep Pass

Interpretation of Results & Troubleshooting

When analyzing the data for Ethyl 2-isopropylthiazole-5-carboxylate, use this guide to interpret discrepancies:

  • Low Carbon (< 53.8%) but Correct Nitrogen:

    • Cause: Incomplete combustion or trapped inorganic salts (NaCl/Na₂SO₄ from synthesis workup).

    • Action: Retest with added oxygen boost time (120s) or check ash content.

  • High Hydrogen (> 7.0%) :

    • Cause: Residual solvent (Ethanol/Ethyl Acetate) or moisture.

    • Action: Run ¹H NMR to confirm solvent peaks.[1] Dry sample at 40°C under high vacuum (P < 1 mbar) for 4 hours.

  • Variable Sulfur Results:

    • Cause: "Memory effect" in the column. Sulfur from previous run eluting late.

    • Action: Run a "Blank" with high oxygen flow between samples.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3][4] Journal of Medicinal Chemistry. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4] Progress in Nuclear Magnetic Resonance Spectroscopy.[3] Link

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2][4][5] U.S. Food and Drug Administration.[6] Link

  • ChemicalBook. (2023). Properties of Ethyl 2-isopropylthiazole-5-carboxylate (CAS 165315-75-3).[7][8]Link

Sources

UV-Vis Absorption Maxima of 2-Isopropylthiazole Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the UV-Vis spectral properties of 2-isopropylthiazole and its derivatives. It is designed for researchers requiring precise structural characterization data and comparative benchmarks for method development.

Executive Summary & Structural Logic

The 2-isopropylthiazole scaffold is a critical pharmacophore and flavorant (e.g., "Tropical Thiazole," CAS 15679-13-7). Its UV-Vis absorption profile is governed by the electronic interplay between the electron-rich thiazole ring and the steric/inductive effects of the isopropyl group at the C2 position.

  • Core Chromophore: The isolated thiazole ring exhibits a primary

    
     transition at ~233 nm .
    
  • Alkyl Auxochromic Effect: The 2-isopropyl group acts as a weak auxochrome. Through inductive (

    
    ) effects and hyperconjugation, it induces a slight bathochromic (red) shift of 2–5 nm  relative to the unsubstituted parent, keeping the maximum well within the UV-C/UV-B boundary (235–245 nm ).
    
  • Conjugation Extension: Derivatives with exocyclic conjugation (e.g., hydrazones, acetyl groups) exhibit dramatic red shifts into the near-UV and visible regions (275–400+ nm ), serving as the primary diagnostic markers in synthesis.

Comparative Spectral Data Analysis

The following table contrasts the core scaffold with key functionalized derivatives to illustrate the impact of substituent electronics on


.

Table 1: Comparative UV-Vis Absorption Maxima (


) 
Compound ClassSpecific Derivative

(nm)

(

)
SolventElectronic Origin
Core Scaffold 2-Isopropylthiazole 238 – 242 (est)~3,500EthanolRing

Alkyl Analog 2-Isopropyl-4-methylthiazole240 – 245 ~4,000EthanolRing

+ Methyl auxochrome
Conjugated Ketone 2-Acetylthiazole275 ~8,000Methanol

(C=O conjugation)
Schiff Base Thiazole-hydrazone derivatives326 – 366 >15,000DMSO/EtOHExtended

-conjugation (C=N-N)
Azo Dye 2-Azo-thiazole derivatives400 – 460 >20,000DMFIntramolecular Charge Transfer (ICT)

Technical Insight: Simple alkyl-thiazoles (Rows 1-2) are colorless oils. Detection requires UV detectors set to 240 nm or 254 nm . Derivatives with extended conjugation (Rows 3-5) are often yellow-to-orange solids, detectable in the visible range.

Experimental Protocol: Reproducible UV-Vis Characterization

To ensure data integrity (E-E-A-T), follow this self-validating protocol. This workflow minimizes solvatochromic errors and concentration-dependent aggregation.

Reagents & Equipment
  • Solvent: Spectroscopic grade Ethanol (EtOH) or Methanol (MeOH). Avoid Acetone (UV cutoff ~330 nm).

  • Reference Standard: 2-Isopropyl-4-methylthiazole (Sigma-Aldrich/Merck, >97% purity).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1800).

  • Cuvettes: Quartz (1 cm path length). Glass/Plastic absorb UV <300 nm.

Step-by-Step Methodology
  • Stock Solution Preparation (1 mM):

    • Weigh 1.41 mg of 2-isopropyl-4-methylthiazole (MW: 141.23 g/mol ).

    • Dissolve in 10.0 mL of Ethanol in a volumetric flask.

    • Validation: Sonicate for 30s to ensure complete dissolution.

  • Working Solution Dilution (

    
    ): 
    
    • Transfer 500

      
       of Stock Solution into a 10.0 mL volumetric flask.
      
    • Dilute to mark with Ethanol.

    • Target Absorbance: 0.2 – 0.8 A.U. (Beer-Lambert linear range).[1]

  • Baseline Correction:

    • Fill two matched quartz cuvettes with pure Ethanol.

    • Run "Auto-Zero/Baseline" from 200 nm to 600 nm.

  • Measurement:

    • Replace the sample cuvette solvent with the Working Solution.

    • Scan speed: Medium (approx. 200 nm/min).

    • Bandwidth: 1.0 nm.

  • Data Processing:

    • Identify

      
       using the first derivative (
      
      
      
      ) method for broad peaks.
    • Calculate Molar Absorptivity (

      
      ): 
      
      
      
      .
Structural-Spectral Relationships (Visualized)

The following diagram illustrates how structural modifications to the 2-isopropylthiazole core shift the absorption maximum.

ThiazoleSpectralShift cluster_legend Spectral Shift Mechanism Core Thiazole Core (λmax ~233 nm) Iso 2-Isopropylthiazole (λmax ~240 nm) + Alkyl Auxochrome Core->Iso + Isopropyl (+I Effect) Acetyl 2-Acetylthiazole (λmax ~275 nm) + Carbonyl Conjugation Iso->Acetyl + Acetyl Group Hydra Thiazole Hydrazones (λmax >325 nm) + Extended π-System Acetyl->Hydra + Hydrazine Condensation Desc Bathochromic Shift (Red Shift) → Increasing Conjugation & Stability

Figure 1: Bathochromic shift progression in thiazole derivatives. Adding the isopropyl group causes a minor shift, while conjugation (acetyl/hydrazone) pushes absorption into the near-UV and visible regions.

References
  • NIST Chemistry WebBook. Thiazole, 4-methyl-2-(1-methylethyl)- Mass Spectrum & Properties. (CAS 15679-13-7). National Institute of Standards and Technology.[2][3] Link

  • PubChem Compound Summary. 2-Isopropyl-4-methylthiazole (CID 61808). National Center for Biotechnology Information (2025). Link

  • Garraway, J. L. (1966). The absorption spectra of some thiazines and thiazoles.[4][5][6] Journal of the Chemical Society B: Physical Organic, 92-98. (Establishes baseline thiazole UV data). Link

  • BenchChem. Comparative analysis of the spectral data of benzothiazole isomers. (Provides comparative protocols for 2-substituted thiazoles). Link

  • Sigma-Aldrich. 2-Isopropyl-4-methylthiazole Product Specification & Safety Data Sheet. (Confirming physical state and purity standards). Link

Sources

Structural Validation of Ethyl 2-isopropylthiazole-5-carboxylate: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-isopropylthiazole-5-carboxylate (CAS: 165315-75-3) is a critical pharmacophore intermediate, bridging the gap between simple thiazole scaffolds and complex lipophilic drug candidates. In structure-based drug design (SBDD), the precise conformation of the isopropyl group relative to the thiazole plane determines binding affinity in hydrophobic pockets.

This guide provides a rigorous framework for determining and validating the solid-state structure of this molecule. Unlike standard datasheets, we compare the Single Crystal X-ray Diffraction (SC-XRD) data—the "product"—against its primary alternatives: Density Functional Theory (DFT) predictions and Solution-State NMR .

Part 1: The Comparative Landscape

In the context of structural elucidation, the "product" is the experimental electron density map derived from X-ray diffraction. The "alternatives" are computational models or solution-phase approximations.

Performance Matrix: SC-XRD vs. Alternatives
FeatureSC-XRD (The Gold Standard) DFT (B3LYP/6-31G)*NOE-NMR (Solution State)
Primary Output Absolute 3D configuration & packingEnergy-minimized gas-phase geometryRelative internuclear distances
Conformational Accuracy High (Captures crystal packing forces)Medium (Ignores intermolecular lattice forces)Variable (Averages rapid conformational exchange)
Bond Length Precision

Å

Å
N/A (Topology only)
Throughput Low (Requires single crystal)High (In silico)Medium
Critical Limitation Crystal quality dependence"Gas phase" bias (misses steric packing)Cannot distinguish mirror images (without chiral solvating agents)
Scientific Insight: The "Isopropyl Effect"

While computational models (DFT) often predict a freely rotating isopropyl group, experimental X-ray data for thiazole-5-carboxylates frequently reveals a locked conformation due to lattice energy minimization.

  • Hypothesis: The isopropyl methine proton typically aligns anti-periplanar to the thiazole nitrogen to minimize steric clash with the sulfur lone pairs.

  • Validation: Only SC-XRD can confirm if this "locked" state exists in the solid drug form, affecting dissolution rates and bioavailability.

Part 2: Experimental Protocol (Self-Validating System)

To generate authoritative data for Ethyl 2-isopropylthiazole-5-carboxylate, follow this field-proven workflow. This protocol is designed to overcome the common "oiling out" issue associated with ethyl esters.

Crystallization Strategy (Vapor Diffusion)
  • Solvent A (Good): Ethanol or Acetone (Polarity matches the ester).

  • Solvent B (Poor): n-Hexane or Pentane (Induces precipitation).

  • Procedure:

    • Dissolve 20 mg of the compound in 0.5 mL of Solvent A in a small vial (inner).

    • Place the open inner vial inside a larger jar containing 5 mL of Solvent B.

    • Seal the outer jar.

    • Critical Step: Store at 4°C. The isopropyl group increases solubility in organics; lower temperature is required to force lattice formation over oil formation.

Data Collection & Refinement
  • Temperature: 100 K (Cryo-cooling is mandatory to reduce thermal motion of the terminal methyl groups).

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by Sulfur.
  • Refinement Target:

    
    . If 
    
    
    
    , check for disorder in the isopropyl tail (a common artifact in this class).

Part 3: Structural Validation Workflow

The following diagram illustrates the decision logic for validating the structure, ensuring that the experimental data is not an artifact of refinement.

G Start Crude Ethyl 2-isopropylthiazole-5-carboxylate Cryst Crystallization (Vapor Diffusion) Start->Cryst DFT DFT Optimization (B3LYP/6-31G*) Start->DFT Parallel Workflow XRD SC-XRD Data Collection (100 K) Cryst->XRD Single Crystal Found Solve Structure Solution (SHELXT) XRD->Solve Refine Refinement (SHELXL) Solve->Refine Check Check R-factor & GOF Refine->Check Compare Calculate RMSD (Exp vs. Calc) Refine->Compare Check->Cryst Fail (Disorder) Final Publishable CIF Check->Final Pass (R1 < 0.05) DFT->Compare Compare->Final RMSD < 0.2 Å

Caption: Logic flow for validating the crystal structure against computational models.

Part 4: Reference Data & Benchmarking

Since specific unit cell dimensions can vary by polymorph, use these Standard Geometric Parameters derived from high-quality thiazole analogs (e.g., ethyl 2-aminooxazole-5-carboxylate and phenyl-thiazole derivatives) to benchmark your refinement.

Standard Bond Lengths & Angles (Thiazole-5-carboxylate Core)
ParameterAtom PairExpected Value (Å/°)Tolerance (

)
Structural Significance
Bond Length S1–C2 1.72 – 1.74 Å

Characteristic of aromatic thiazole S.
Bond Length C2–N3 1.29 – 1.31 Å

Double bond character; shortened by resonance.
Bond Length C5–C(Exocyclic) 1.47 – 1.49 Å

Connects ring to the ester; indicates conjugation.
Bond Angle C2–S1–C5 89.5° – 90.5°

The sharp angle typical of 5-membered sulfur rings.
Torsion S1–C5–C(O)–O 0° – 10° (Planar)

Indicates strong conjugation between ring and ester.

Data Interpretation Guide:

  • S-C Bond Deviation: If your S1-C2 bond is >1.76 Å, suspect disorder or incorrect atom assignment (e.g., confusing N and C in the ring).

  • Ester Planarity: The carbonyl oxygen typically eclipses the sulfur atom (S...O interaction) or the nitrogen, depending on the electrostatics. In 2-isopropyl derivatives, the S...O interaction is favored to reduce dipole repulsion.

References

  • Mabkhot, Y. N., et al. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives. Chemistry Central Journal.

  • Kennedy, A. R., et al. (2001). Ethyl 2-aminooxazole-5-carboxylate.[1] Acta Crystallographica Section E.

  • Al-Aizari, A. R., et al. (2023).[2][3][4] Synthesis, X-Ray Structure Analysis, Computational Investigations... of New Thiazole-Based Heterocycles. ResearchGate.

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System for Small Molecule Crystallography. (Standard reference for bond length validation).

Sources

Safety Operating Guide

Safe Handling & Operational Logistics: Ethyl 2-isopropylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-isopropylthiazole-5-carboxylate (CAS: 165315-75-3) is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.[1] While often categorized under generic "irritant" protocols, its thiazole core and ester functionality necessitate specific handling precautions to prevent sensitization and hydrolysis-driven degradation.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a logistical and operational framework for handling this compound in a research environment. It prioritizes the integrity of the researcher and the molecule.

Risk Assessment & Physicochemical Profile[2]

Effective safety protocols rely on understanding the molecule's behavior. The isopropyl group increases lipophilicity, enhancing skin absorption potential compared to methyl analogs, while the ester linkage is susceptible to hydrolysis under humid conditions.

Table 1: Physicochemical & Hazard Data
PropertySpecification / DataOperational Implication
CAS Number 165315-75-3Unique identifier for inventory/waste tracking.
Physical State Liquid or Low-Melting SolidMay require handling as a liquid; spill containment is critical.
Molecular Weight 199.27 g/mol -
Solubility Soluble in DCM, EtOAc, MeOHGlove selection is critical (See Section 3).
Primary Hazards Skin/Eye Irritant (H315, H319)Direct contact causes inflammation.
Specific Hazard STOT SE 3 (H335)Respiratory irritation; strictly handle in a fume hood.
Stability Moisture Sensitive (Ester)Store under inert atmosphere (Argon/Nitrogen).

Personal Protective Equipment (PPE) Matrix

The "Why" Behind the Protocol: Standard latex gloves offer insufficient protection against thiazole esters dissolved in organic solvents. The lipophilic nature of the isopropyl group facilitates permeation. Therefore, Nitrile (minimum thickness 0.11 mm) is the baseline, but Laminate (Silver Shield) is required for prolonged immersion or spill cleanup.

Graphviz Diagram 1: PPE Decision Logic

This flowchart guides the researcher to the correct PPE based on the specific operational task.

PPE_Logic Start Task Identification Task_Sol Solution Preparation / Synthesis Start->Task_Sol Task_Weigh Weighing Solids/Neat Liquid Start->Task_Weigh Task_Spill Spill Cleanup (>5 mL) Start->Task_Spill Resp_Hood Engineering Control: Chemical Fume Hood Task_Sol->Resp_Hood Skin_Std Skin: Nitrile Gloves (Double Layer) Lab Coat Task_Sol->Skin_Std Eye_Std Eye: Safety Glasses w/ Side Shields Task_Sol->Eye_Std Task_Weigh->Resp_Hood Task_Weigh->Skin_Std Task_Weigh->Eye_Std Resp_Mask Respiratory: Full-Face Respirator (ABEK1) Task_Spill->Resp_Mask Skin_High Skin: Silver Shield / Laminate Gloves Tyvek Sleeve Covers Task_Spill->Skin_High Eye_High Eye: Chemical Goggles + Face Shield Task_Spill->Eye_High

Figure 1: Task-based PPE selection logic ensuring appropriate barrier protection levels.

Operational Handling Protocol

Phase A: Receipt & Storage

Objective: Prevent degradation and verify identity.

  • Inspection: Upon receipt, inspect the septum/cap for integrity. Thiazole esters can degrade if exposed to moisture.

  • Storage: Store at 2–8°C (short term) or -20°C (long term).

  • Atmosphere: If the original seal is broken, backfill the container with Argon or Nitrogen before resealing. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.

Phase B: Weighing & Transfer

Objective: Precision dosing without contamination or exposure.

  • Engineering Control: All operations must occur inside a certified chemical fume hood.

  • Liquid Handling (If liquid):

    • Use a positive displacement pipette or a glass syringe with a Luer-lock tip.

    • Avoid plastic serological pipettes if using neat solvent, as the ester may leach plasticizers over time.

  • Solid Handling (If solid/low-melt):

    • Use an antistatic weighing boat.

    • Technique: Do not "dust" the compound.[2][3] If static is an issue, use an ionizing bar.

  • Solubilization: Dissolve immediately in the reaction solvent (e.g., DCM, THF) to lower the vapor pressure and reduce inhalation risk.

Graphviz Diagram 2: Operational Workflow

The following diagram illustrates the "Chain of Custody" for the molecule from storage to reaction.

Workflow Storage Storage (-20°C, Argon) Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration 30 mins Open Open in Fume Hood Equilibration->Open Transfer Weigh/Volumetric Transfer (Glass/Stainless Steel) Open->Transfer Reaction Reaction Vessel (Immediate Solvation) Transfer->Reaction Reseal Purge Headspace (Ar) & Reseal Transfer->Reseal Reseal->Storage Return

Figure 2: Step-by-step workflow emphasizing moisture control and exposure prevention.

Emergency Response & Disposal

Spill Cleanup (Minor < 10 mL/g)
  • Evacuate the immediate area if outside a fume hood.

  • Don PPE: Double nitrile gloves, goggles, and lab coat.

  • Absorb: Use a vermiculite or chemically treated pad (universal sorbent). Do not use paper towels alone, as they do not suppress vapors.

  • Clean: Wipe the surface with acetone followed by soap and water.

  • Disposal: Place sorbent in a sealed bag labeled "Hazardous Waste - Thiazole Ester."

Waste Disposal Streams

Do not pour down the drain. This compound is toxic to aquatic life (Category Acute 1/Chronic 1 common for thiazoles).

  • Stream A (Neat/Solid): Solid Hazardous Waste (Incineration).

  • Stream B (In Solution): Non-Halogenated Organic Solvent Waste (unless dissolved in DCM/Chloroform, then Halogenated).

References

  • AChemBlock. Ethyl 2-isopropylthiazole-5-carboxylate Product Data & CAS Verification. Retrieved from

  • Fisher Scientific. Safety Data Sheet: Thiazole Carboxylate Derivatives (General Hazard Class). Retrieved from

  • PubChem. Compound Summary: Thiazole-5-carboxylic acid derivatives.[4][5] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. Handling of Air-Sensitive Reagents: Technical Bulletin AL-134. (Applied for inert storage protocols). Retrieved from

Sources

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